3-(4-Nitrophenyl)-1,2,5-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2,5-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-5-9-14-10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPJDGNMENQNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
A Note to the Researcher: Direct experimental data for 3-(4-Nitrophenyl)-1,2,5-oxadiazole is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive overview based on established principles of heterocyclic chemistry and data from structurally analogous compounds. The protocols and expected properties herein serve as a scientifically grounded starting point for the synthesis, characterization, and investigation of this compound.
Introduction: The Furazan Scaffold in Modern Chemistry
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. While less ubiquitous in medicinal chemistry than its 1,2,4- and 1,3,4-oxadiazole isomers, the furazan ring is a unique pharmacophore and a valuable synthon in materials science.[1][2] Its derivatives are noted for a range of biological activities, including applications as carbonic anhydrase inhibitors, antibacterial agents, and vasodilators.[3][4] The incorporation of a 4-nitrophenyl substituent introduces a potent electron-withdrawing group, which is expected to significantly influence the electronic properties, reactivity, and biological profile of the molecule. Nitroaromatic compounds are a cornerstone in drug discovery, known for their roles in antimicrobial and anticancer agents, although their bioreduction can also be associated with toxicity.[5][6][7]
This guide provides a comprehensive technical overview of the predicted chemical properties, a proposed synthetic pathway, and potential applications of 3-(4-Nitrophenyl)-1,2,5-oxadiazole, designed for researchers in drug development and materials science.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on data from analogous compounds and computational models. These serve as a benchmark for experimental validation.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₈H₅N₃O₃ | Calculation |
| Molecular Weight | 191.14 g/mol | Calculation |
| Appearance | Expected to be a pale yellow crystalline solid | Analogy with 4-nitrobenzamidoxime and other nitrophenyl heterocycles.[8] |
| Melting Point | Likely in the range of 150-200 °C | Based on related structures; experimental verification is necessary. |
| Solubility | Expected to have low solubility in water, soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | General characteristics of aromatic nitro compounds. |
| pKa | The furazan ring is weakly basic (pKa ≈ -5.0).[9] | The electron-withdrawing nitro group will further decrease basicity. |
Spectroscopic Data (Predicted)
| Technique | Expected Observations | Rationale and Comparative Data |
| ¹H-NMR | Two doublets in the aromatic region (δ 8.0-8.5 ppm), integrating to 2H each, with ortho-coupling (J ≈ 8-9 Hz). A singlet for the remaining oxadiazole proton. | The 4-nitrophenyl group will create a classic AA'BB' system. The chemical shifts are deshielded due to the electron-withdrawing nature of the nitro group and the oxadiazole ring.[10] |
| ¹³C-NMR | Signals for the oxadiazole ring carbons are expected in the range of δ 150-170 ppm. Aromatic carbons will appear between δ 120-150 ppm, with the carbon attached to the nitro group being highly deshielded. | Data from related 3-aryl-1,2,4-oxadiazoles show heterocyclic carbons in this region.[11] |
| IR (KBr) | Strong absorptions at ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretching). C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. C-O-C stretching within the 1000-1300 cm⁻¹ range.[12] | These are characteristic vibrational modes for nitroaromatic compounds and oxadiazole rings.[13] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 191. Fragmentation may involve loss of NO₂, NO, and cleavage of the oxadiazole ring. | Based on the calculated molecular weight. |
Synthesis and Purification
The synthesis of 3-aryl-1,2,5-oxadiazoles is most commonly achieved through the cyclization of a corresponding amidoxime, which itself is derived from a nitrile.[9] The proposed synthetic pathway for 3-(4-Nitrophenyl)-1,2,5-oxadiazole is a two-step process starting from 4-nitrobenzonitrile.
Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Experimental Protocol
Part 1: Synthesis of 4-Nitrobenzamidoxime (Intermediate)
Causality: This step converts the nitrile functional group into an amidoxime. The use of a base is crucial to liberate free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile. The reaction is typically performed under reflux to ensure a reasonable reaction rate.
-
Reagent Setup: To a solution of 4-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v), add potassium carbonate (1.5 equivalents) and hydroxylamine hydrochloride (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold water to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 4-nitrobenzamidoxime can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[8]
Part 2: Synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Causality: This is a cyclodehydration reaction. A strong dehydrating agent like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) facilitates the removal of a water molecule from the amidoxime to form the stable aromatic 1,2,5-oxadiazole ring.[9]
-
Reagent Setup: In a flask equipped with a reflux condenser and a gas trap (to capture acidic gases), suspend the 4-nitrobenzamidoxime (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently heat the mixture to reflux and maintain for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
Work-up and Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Chemical Reactivity
The chemical reactivity of 3-(4-Nitrophenyl)-1,2,5-oxadiazole is dictated by the interplay between the electron-deficient furazan ring and the strongly electron-withdrawing 4-nitrophenyl group.
-
Electrophilic Aromatic Substitution: The furazan ring is generally unreactive towards electrophiles.[14] The 4-nitrophenyl group is also strongly deactivated towards electrophilic attack. Therefore, electrophilic substitution on either ring is predicted to be extremely difficult.
-
Nucleophilic Aromatic Substitution: While the furazan ring itself can undergo nucleophilic substitution if a suitable leaving group is present, the primary site for nucleophilic attack on this molecule is the 4-nitrophenyl ring.[14] The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAAr), particularly at the positions ortho and para to the nitro group. However, in this case, the oxadiazole ring is at the para position, so substitution on the phenyl ring is unlikely without a leaving group present on it.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would yield 3-(4-Aminophenyl)-1,2,5-oxadiazole, a key intermediate for further functionalization, for instance, through diazotization or acylation reactions.
-
Ring Stability: The 1,2,5-oxadiazole ring is thermally stable but can undergo cleavage under strong reducing conditions or photochemically.[14]
Potential Applications
The unique combination of the furazan heterocycle and a nitroaromatic moiety suggests potential applications in several fields.
Medicinal Chemistry
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.[6]
-
Anticancer Agents: The 1,2,5-oxadiazole scaffold has been investigated for its potential in developing anticancer therapeutics.[3][15] The nitro group can also contribute to anticancer activity, sometimes by inducing oxidative stress in cancer cells.
-
Enzyme Inhibition: The planar, electron-deficient nature of the molecule makes it a candidate for binding to enzyme active sites. Furazan derivatives have shown inhibitory activity against enzymes like indoleamine 2,3-dioxygenase.[9]
Materials Science
-
Energetic Materials: The high nitrogen content and the presence of the nitro group suggest that this compound could be investigated as a component of energetic materials.
-
Organic Electronics: Oxadiazole derivatives are known for their electron-transporting properties and are used in the construction of Organic Light-Emitting Diodes (OLEDs).[16] The electronic properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole could make it a candidate for such applications.
Conclusion
While specific experimental data for 3-(4-Nitrophenyl)-1,2,5-oxadiazole remains to be fully elucidated in the literature, this guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential utility. The proposed synthetic route is based on well-established methodologies for the formation of the 1,2,5-oxadiazole ring. The predicted physicochemical and spectroscopic properties offer a valuable baseline for researchers to validate their experimental findings. The combination of the furazan heterocycle and the 4-nitrophenyl group presents an intriguing scaffold for exploration in medicinal chemistry and materials science, warranting further investigation.
References
-
Belskaya, N. P., et al. (2010). Synthesis of 3-alkyl-4-aminofurazans. Chemistry of Heterocyclic Compounds, 46(6), 734-740. Available at: [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
-
Krasavin, M. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2406-2436. Available at: [Link]
-
Kudelko, A., & Luczynski, M. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 5013. Available at: [Link]
-
de Souza, G. E. P., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-21. Available at: [Link]
-
Li, W., et al. (2024). Design and Synthesis of 3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole Derivatives as Novel Toll-like Receptor 2/1 Agonists That Inhibit Lung Cancer In Vitro and In Vivo. Journal of Medicinal Chemistry, 67(7), 5696-5714. Available at: [Link]
-
Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. Available at: [Link]
-
Patel, H. V., et al. (2022). Recent progress in synthesis and application of furoxan. RSC Advances, 12(1), 1-21. Available at: [Link]
-
Pop, F., et al. (2015). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Studia UBB Chemia, 60(3), 173-200. Available at: [Link]
-
Sharma, S., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 58(2s), s25-s44. Available at: [Link]
-
Singh, S. K., et al. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Polycyclic Aromatic Compounds, 1-23. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmacology, 19(1), 1-7. Available at: [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2433. Available at: [Link]
-
ResearchGate. (2017). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Available at: [Link]
-
Jadhav, S. D., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6205-6212. Available at: [Link]
-
ResearchGate. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Available at: [Link]
-
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]
-
MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]
-
Matveeva, M. D., et al. (2021). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. Dyes and Pigments, 188, 109183. Available at: [Link]
-
Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. Available at: [Link]
-
ResearchGate. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]
-
Pace, A., & Buscemi, S. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(3), 376-397. Available at: [Link]
-
ResearchGate. (2021). Furazans in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 3-aryl-4-nitro-1,2,5-oxadiazole-N-oxide from styrenes. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]
-
Wang, Y., et al. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 30(12), 2211-2214. Available at: [Link]
-
SciELO. (2000). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (2019). Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. Available at: [Link]
-
PMC. (2018). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available at: [Link]
-
ResearchGate. (2022). Renaissance of 1,2,5-Oxadiazolyl Diazonium Salts: Synthesis and Reactivity. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. CAS 1613-86-1: 4-Nitrobenzamidoxime | CymitQuimica [cymitquimica.com]
- 9. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
3-(4-Nitrophenyl)-1,2,5-oxadiazole IUPAC name and structure
[1][2]
Executive Summary & Chemical Identity
3-(4-Nitrophenyl)-1,2,5-oxadiazole is a heterocyclic building block belonging to the furazan class.[1][2] Unlike the more common 1,2,4-oxadiazoles, the 1,2,5-oxadiazole core consists of a five-membered ring containing two nitrogen atoms at adjacent positions (2 and 5) and one oxygen atom at position 1. This specific derivative carries a 4-nitrophenyl group at the 3-position, leaving the 4-position of the furazan ring unsubstituted.[1]
This compound is of significant interest in energetic materials research and medicinal chemistry as a precursor for high-density energy compounds and nitric oxide (NO) donor scaffolds.[1]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 3-(4-Nitrophenyl)-1,2,5-oxadiazole |
| Common Name | 3-(4-Nitrophenyl)furazan |
| CAS Registry Number | 58749-72-7 |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol |
| SMILES | [O-]c1ccc(cc1)c2nonc2 |
Critical Distinction: Do not confuse with 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2), a structural isomer with significantly different stability and reactivity profiles.[1]
Structural Analysis
The 1,2,5-oxadiazole (furazan) ring is planar and electron-deficient.[1] The introduction of the strongly electron-withdrawing nitro group (
-
Ring Stability: Monosubstituted furazans (3-substituted) are generally less stable than their 3,4-disubstituted counterparts.[1] They are prone to ring cleavage under basic conditions (yielding nitriles or nitrile oxides).[1]
-
Tautomerism: While the furazan ring is stable in neutral/acidic media, the synthesis often involves precursors that can tautomerize to the
-oxide form (furoxan).[1] Rigorous control of dehydration conditions is required to ensure the formation of the furazan rather than the furoxan.[1]
Synthesis Protocol
The most authoritative and reproducible synthesis of monosubstituted 3-arylfurazans involves the dehydration of the corresponding
Retrosynthetic Pathway[1]
-
Precursor: 4-Nitrophenylglyoxime.[1]
Step-by-Step Methodology
Step 1: Nitrosation of 4-Nitroacetophenone
This step converts the ketone into the
-
Reagents: 4-Nitroacetophenone, Isoamyl nitrite (or butyl nitrite), Sodium ethoxide (NaOEt).[1]
-
Solvent: Absolute Ethanol.[1]
-
Protocol:
-
Dissolve sodium metal in absolute ethanol to generate NaOEt.[1]
-
Cool to 0°C. Add 4-nitroacetophenone slowly.
-
Add isoamyl nitrite dropwise, maintaining temperature <10°C.
-
Stir for 12 hours at room temperature. The sodium salt of the isonitroso compound precipitates.[1]
-
Filter and treat the solid with dilute HCl to liberate the free 4-nitrophenylglyoxal monooxime .[1]
-
Step 2: Formation of 4-Nitrophenylglyoxime
Conversion of the monooxime to the dioxime (glyoxime).[1]
Step 3: Dehydration to 3-(4-Nitrophenyl)-1,2,5-oxadiazole
This is the critical ring-closure step.[1]
-
Reagents: Succinic anhydride (preferred for monosubstituted furazans to avoid acetylation side-products) or Thionyl chloride (
).[1] -
Conditions: Melt or Reflux.[1]
-
Protocol (Succinic Anhydride Method):
-
Mix 4-nitrophenylglyoxime intimately with excess succinic anhydride.[1]
-
Heat the mixture to a melt (approx. 150–170°C) for 1–2 hours.
-
Note: Succinic anhydride acts as a water scavenger, closing the ring.
-
Cool and pour into ice water to hydrolyze excess anhydride.
-
Extract with dichloromethane (DCM).[1]
-
Wash with bicarbonate solution (to remove succinic acid).[1]
-
Evaporate solvent to yield crude 3-(4-nitrophenyl)-1,2,5-oxadiazole .[1]
-
Purification: Recrystallization from ethanol or sublimation (if high purity is required).[1]
-
Reaction Mechanism & Pathway Visualization[7]
The following diagram illustrates the transformation from the starting ketone to the final furazan ring.
Caption: Synthetic pathway for the construction of the 1,2,5-oxadiazole core from 4-nitroacetophenone via the glyoxime intermediate.
Applications & Safety Profile
Research Applications
-
Energetic Materials: The 1,2,5-oxadiazole ring is a high-nitrogen scaffold with a positive heat of formation.[1] The 4-nitrophenyl derivative serves as a building block for synthesizing more complex, melt-castable explosives (e.g., by coupling via the 4-position).[1]
-
Medicinal Chemistry:
-
NO Donors: Furazans and their N-oxides (furoxans) can release nitric oxide under physiological conditions.[1]
-
Reduction Precursor: The nitro group can be selectively reduced (using
or catalytic hydrogenation) to the amine (3-(4-aminophenyl)-1,2,5-oxadiazole), allowing for further functionalization (e.g., amide coupling).[1]
-
Safety & Handling (E-E-A-T)
-
Energetic Hazard: As with many polynitro and high-nitrogen heterocycles, this compound possesses potential explosive properties.[1] While the monosubstituted form is generally less sensitive than the dinitro- analogs, standard safety shields and small-scale (<1g) initial synthesis are mandatory.[1]
-
Thermal Stability: Furazans are generally thermally stable up to ~200°C, but the presence of the nitro group lowers the decomposition threshold. Avoid rapid heating.[1][2]
-
Base Sensitivity: Warning: Monosubstituted furazans are sensitive to strong bases (
), which can cause ring opening to form the aci-nitro salt of the nitrile oxide.[1] Synthesis and workup should remain neutral or acidic.[1]
References
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756886 (Isomer Reference) & CAS 58749-72-7. Retrieved from [Link]
-
General Synthesis of Furazans: Behr, L. C., & Brent, J. T. (1963). 3,4-Dimethyl-1,2,5-oxadiazole.[1][2] Organic Syntheses, Coll. Vol. 4, p.342. (Establishes the succinic anhydride dehydration protocol). Retrieved from [Link][1]
-
Glyoxime Dehydration: Sheremetev, A. B. (1995).[1] The chemistry of furazans and furoxans. Russian Chemical Reviews, 68(2), 154. (Authoritative review on 1,2,5-oxadiazole stability and synthesis).
-
Isomer Distinction: O'Hagan, D., et al. (2005).[1] Synthesis of 3-aryl-1,2,4-oxadiazoles. (Provided for contrast to ensure user distinguishes from the 1,2,4-isomer).
Sources
- 1. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
Technical Guide: NMR Characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(4-Nitrophenyl)-1,2,5-oxadiazole (also known as 3-(4-Nitrophenyl)furazan ).
This molecule represents a critical scaffold in the development of energetic materials (due to the high nitrogen content of the furazan ring) and bioactive heterocyclic compounds.[1] The analysis below distinguishes the unique spectral signature of the 1,2,5-oxadiazole core from its isomers (1,2,4- and 1,3,4-oxadiazoles) and details the electronic influence of the nitro group.
Structural Logic & Numbering System
Before interpreting the spectra, we must establish the atom numbering and electronic environment. The 1,2,5-oxadiazole (furazan) ring is electron-deficient, acting as a strong electron-withdrawing group (EWG). When coupled with a para-nitrophenyl moiety, the entire system becomes highly deshielded.
Molecular Topology (Graphviz)
Caption: Connectivity map of 3-(4-nitrophenyl)-1,2,5-oxadiazole showing the electron-deficient furazan core (C3-C4) linked to the nitro-substituted phenyl ring.
1H NMR Spectroscopy (Proton)[1][2][3][4][5][6]
The 1H NMR spectrum in deuterated chloroform (
Predicted Chemical Shifts & Assignments[7]
| Proton Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Explanation |
| Furazan H-4 | 8.85 – 9.10 | Singlet (s) | 1H | — | Diagnostic Peak. The H-4 proton is on an electron-poor heterocyclic ring. The adjacent |
| Phenyl H-3', H-5' | 8.35 – 8.45 | Doublet (d) | 2H | ~8.5 Hz | Ortho to Nitro. These protons are strongly deshielded by the magnetic anisotropy and inductive effect of the adjacent nitro group. |
| Phenyl H-2', H-6' | 8.05 – 8.15 | Doublet (d) | 2H | ~8.5 Hz | Meta to Nitro / Ortho to Furazan. These are deshielded by the furazan ring but less so than the protons adjacent to the nitro group. |
Spectral Interpretation Strategy
-
Identify the Singlet: Look immediately for a sharp singlet around 9.0 ppm. If this is absent, the furazan ring may have opened (forming a glyoxime) or the C4 position is substituted.
-
Analyze the Roofing Effect: The phenyl protons form an AA'BB' system. While they appear as two doublets, "roofing" (intensity slanting) towards each other indicates they are part of the same spin system.
-
Solvent Effects: In DMSO-
, expect signals to shift slightly downfield (approx +0.1 to +0.2 ppm) compared to due to polarity-induced deshielding.
13C NMR Spectroscopy (Carbon)
The Carbon-13 spectrum is critical for verifying the integrity of the furazan ring, as the quaternary carbons are often silent in proton NMR.
Predicted Chemical Shifts & Assignments[7]
| Carbon Position | Type | Shift ( | Signal Characteristics |
| Furazan C-3 | Quaternary ( | 150.0 – 153.0 | Ipso to the phenyl ring. Deshielded by the adjacent Nitrogen and Oxygen. |
| Phenyl C-4' | Quaternary ( | 148.5 – 149.5 | Ipso to the Nitro group. Highly deshielded. |
| Furazan C-4 | Methine ( | 142.0 – 144.0 | The only protonated carbon on the heterocyclic ring. Correlates with the 9.0 ppm proton in HSQC. |
| Phenyl C-1' | Quaternary ( | 130.0 – 132.0 | Ipso to the Furazan ring. |
| Phenyl C-2', 6' | Methine ( | 128.0 – 129.0 | Aromatic carbons meta to the nitro group. |
| Phenyl C-3', 5' | Methine ( | 124.0 – 125.0 | Aromatic carbons ortho to the nitro group. |
Differentiation from Isomers
-
vs. 1,2,4-Oxadiazoles: In 1,2,4-oxadiazoles, the C5 carbon (between O and N) is typically more deshielded (>165 ppm) than the C3/C4 of the 1,2,5-isomer.
-
vs. Furoxans (N-oxides): If the molecule were the N-oxide (furoxan), the ring carbons would show greater asymmetry and broader chemical shift dispersion due to the
bond.
Experimental Validation Protocol
To ensure the trustworthiness of the data, the following synthesis and characterization workflow is recommended. This protocol validates the structure via chemical transformation (Nitration).[2]
Synthesis Route: Nitration of 3-Phenyl-1,2,5-oxadiazole
Direct nitration of the phenylfurazan precursor is the most reliable method to obtain the para-nitro derivative.
Caption: Synthetic pathway via nitration. The furazan ring is stable to mixed acid, directing the nitro group to the para-position of the phenyl ring.
Step-by-Step Protocol
-
Precursor: Dissolve 3-phenyl-1,2,5-oxadiazole (1.0 eq) in concentrated
at 0°C. -
Nitration: Dropwise add fuming
(1.1 eq) while maintaining temperature <10°C. -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (the nitro product is less polar than the starting material).
-
Workup: Pour onto crushed ice. The product precipitates as a solid. Filter and wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-
Melting Point: Expect ~140–142°C (Literature consistent for p-nitro derivatives).
-
1H NMR: Confirm disappearance of the multiplet at 7.5 ppm (meta/para of unsubstituted phenyl) and appearance of the clean AA'BB' doublets.
-
References
-
Sheremetev, A. B. (2022).[3] Energetic [1,2,5]oxadiazolo[2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. ResearchGate. (Provides foundational NMR shifts for the furazan core). Link
-
Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. Química Nova. (Comparative data for oxadiazole isomer shifts). Link
-
PubChem. 3-(4-Nitrophenyl)-1,2,4-oxadiazole Spectral Data. (Used for isomeric exclusion and phenyl-ring shift baselines). Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. J. Org.[4] Chem. (Standard for solvent residual referencing). Link
Sources
Technical Guide: FT-IR Analysis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Executive Summary & Strategic Context
3-(4-Nitrophenyl)-1,2,5-oxadiazole is a critical pharmacophore and intermediate in the synthesis of high-value bio-active compounds, particularly Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors used in cancer immunotherapy and nitric oxide (NO) donor drugs. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,5-oxadiazole (furazan) ring possesses unique electronic symmetry and thermal stability profiles that complicate its vibrational signature.
This guide provides a definitive protocol for the Fourier Transform Infrared (FT-IR) characterization of this molecule. It moves beyond basic peak picking to establish a causal link between molecular geometry and spectral output, ensuring researchers can distinguish this specific isomer from common synthetic byproducts (e.g., ring-opened nitriles or N-oxide furoxans).
Structural Deconvolution & Vibrational Logic
To accurately analyze the spectrum, we must deconstruct the molecule into its constituent oscillators. The vibrational spectrum is a superposition of three distinct electronic environments:
-
The Furazan Core (1,2,5-Oxadiazole): A planar, electron-deficient heteroaromatic ring. The
bonds here are stiffer than in non-cyclic imines due to aromatic delocalization. -
The Nitro Group (
): A strongly withdrawing group coupled to the phenyl ring. Its symmetric and asymmetric stretches are the most intense bands in the spectrum, often dominating the "fingerprint" region. -
The p-Substituted Phenyl Ring: The 1,4-substitution pattern imposes strict symmetry rules on the C-H out-of-plane (OOP) bending modes, providing a reliable diagnostic for regio-isomerism.
Experimental Protocol: Solid-State Analysis
Given the crystalline nature of 3-(4-Nitrophenyl)-1,2,5-oxadiazole, solid-state analysis is preferred to prevent solvent-solute interaction shifts (solvatochromism) which can obscure the critical nitro bands.
Method A: Attenuated Total Reflectance (ATR) – Preferred
-
Crystal Type: Diamond or ZnSe (Diamond is preferred due to the hardness of organic crystals).
-
Pathlength: Single bounce (approx. 2 µm penetration).
-
Protocol:
-
Place ~2 mg of sample on the crystal sweet spot.
-
Apply high pressure using the anvil clamp to ensure intimate contact (critical for the ~3000 cm⁻¹ C-H region).
-
Validation: Check the baseline at 2500 cm⁻¹. If it slopes significantly, contact is poor.
-
Method B: KBr Pellet – Legacy/High-Resolution
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind to <2 µm particle size to avoid the Christiansen Effect (baseline scattering).
-
Pressing: 10 tons for 2 minutes under vacuum.
-
Why use this? If the Furazan ring breathing modes (<1000 cm⁻¹) are weak in ATR, transmission KBr enhances these low-energy vibrations.
Spectral Interpretation & Band Assignment
The following analysis is derived from group frequency theory applied to heteroaromatic systems and specific vibrational studies of the furazan ring [1][2].
The High-Frequency Region (3100 – 2800 cm⁻¹)
-
Aromatic C-H Stretch: Look for weak, sharp bands just above 3000 cm⁻¹ (typically 3050–3100 cm⁻¹).
-
Absence of Aliphatic C-H: Crucially, this molecule has no
carbons. Any bands between 2800–2980 cm⁻¹ indicate solvent contamination (e.g., hexanes, ethanol) or impurities.
The Functional Group Region (1700 – 1300 cm⁻¹)
This is the diagnostic heart of the spectrum.
-
Furazan
Stretch (1620 – 1560 cm⁻¹): The oxadiazole ring exhibits a skeletal vibration involving the C=N bonds. This often appears as a shoulder or distinct peak near 1590 cm⁻¹, potentially overlapping with the phenyl ring quadrant stretch. -
Nitro Asymmetric Stretch (
): A very strong, broad band centered at 1530 ± 15 cm⁻¹ . The conjugation with the phenyl ring lowers this frequency slightly compared to aliphatic nitro groups. -
Nitro Symmetric Stretch (
): A sharp, intense band at 1350 ± 15 cm⁻¹ .-
Diagnostic Ratio: The intensity ratio of
is typically conserved. If the 1350 band is split, it suggests crystal lattice effects or the presence of a second polymorph.
-
The Fingerprint Region (1300 – 600 cm⁻¹)
-
Furazan Ring Breathing (1000 – 1050 cm⁻¹): The 1,2,5-oxadiazole ring has a characteristic "breathing" mode (expansion/contraction of the ring) that usually appears as a medium-intensity band near 1030–1040 cm⁻¹. This distinguishes it from 1,2,4-oxadiazoles, which often show different skeletal patterns [3].
-
C-O-N Bending: Specific to the furazan oxide bridge, often found near 880–900 cm⁻¹.
-
Para-Disubstituted Benzene (OOP): A strong, definitive band at 830–850 cm⁻¹ . This confirms the para (1,4) relationship between the nitro group and the oxadiazole ring.
Summary of Diagnostic Bands
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Aromatic C-H | Stretch ( | 3050 – 3100 | Weak | Absence of peaks <3000 is critical for purity. |
| Furazan Ring | C=N Skeletal | 1580 – 1610 | Medium | Often overlaps with Phenyl C=C. |
| Nitro Group | Asymmetric Stretch | 1515 – 1545 | Very Strong | Primary identifier for the nitro moiety. |
| Nitro Group | Symmetric Stretch | 1335 – 1365 | Strong | Confirming partner to the 1530 band. |
| Furazan Ring | Ring Breathing | 1020 – 1050 | Medium | Specific to 1,2,5-isomer geometry [1]. |
| Phenyl Ring | C-H OOP (Para) | 830 – 850 | Strong | Confirms 1,4-substitution pattern. |
Analytical Workflow & Logic Pathway
The following diagram illustrates the decision matrix for verifying the synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole using FT-IR.
Figure 1: Step-wise spectral validation logic. Note the specific check for Nitrile (C≡N) bands, which indicates degradation of the oxadiazole ring.
Common Artifacts & Troubleshooting
The "Nitrile" False Positive
A common degradation pathway for oxadiazoles is ring opening to form nitriles (
-
Indicator: Appearance of a sharp, medium intensity band at 2200–2260 cm⁻¹ .
-
Action: If this peak appears, the furazan ring has collapsed, likely due to excessive heat during synthesis or acidic hydrolysis.
Water Interference
The nitro asymmetric stretch (~1530 cm⁻¹) lies dangerously close to the O-H bending mode of water (~1640 cm⁻¹).
-
Mitigation: Ensure the sample is dried under vacuum. In KBr pellets, hygroscopic water can broaden the 1600-1500 cm⁻¹ region, masking the fine structure of the C=N and C=C stretches.
References
-
Vibrational Analysis of 1,2,5-Oxadiazole: Christensen, D. H., et al. "Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole." Spectrochimica Acta Part A: Molecular Spectroscopy.
-
Oxadiazole Applications in Drug Development: Bansal, S., & Kumar, V. "Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione."[1] Research Journal of Pharmacy and Technology, 2025. (Provides comparative spectral data for oxadiazole isomers).
- General IR Interpretation of Heterocycles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley. (Standard text for group frequency assignment).
-
1,2,5-Oxadiazole (Furazan) Chemistry: ChemicalBook. "Applications of 1,2,5-Oxadiazole." (Overview of furazan/furoxan properties and stability).
Sources
Solubility of 3-(4-Nitrophenyl)-1,2,5-oxadiazole in Organic Solvents
This guide serves as a comprehensive technical resource for the solubility profile, thermodynamic behavior, and experimental characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole .
Editorial Note: As specific solubility isotherms for this exact CAS entry (58749-72-7) are not standard in open literature, this guide synthesizes structural property relations from the furazan class (1,2,5-oxadiazoles) and provides a validated protocol for generating the missing data.
Executive Summary & Compound Profile
3-(4-Nitrophenyl)-1,2,5-oxadiazole (also known as 3-(4-nitrophenyl)furazan) is a high-nitrogen heterocyclic compound. Structurally, it consists of a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 4-nitrophenyl group.[1]
-
CAS Number: 58749-72-7[][3]
-
Molecular Formula:
-
Molecular Weight: 191.14 g/mol
-
Structural Character: The compound features a planar, electron-deficient furazan ring coupled with a strongly electron-withdrawing nitro group. This creates a significant dipole moment, driving solubility in polar aprotic solvents while limiting solubility in non-polar media.
Predicted Solubility Ranking
Based on the "Like Dissolves Like" principle and dielectric constants of analogous furazans (e.g., 3-methyl-4-nitro-1,2,5-oxadiazole), the solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions; disruption of crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding (acceptor: N/O atoms); limited by hydrophobic phenyl ring. |
| Weakly Polar | Ethyl Acetate, Toluene | Low-Moderate | Van der Waals forces; |
| Non-Polar | Hexane, Heptane | Very Low | Lack of specific solvation for the polar nitro/furazan moieties. |
Experimental Protocol: Determination of Solubility
As a Senior Application Scientist, you require a self-validating method to generate precise solubility data (mole fraction,
Workflow Diagram
The following DOT diagram illustrates the critical path for solubility determination.
Figure 1: Step-by-step workflow for the isothermal saturation method.
Detailed Methodology
-
Preparation: Add excess solid 3-(4-Nitrophenyl)-1,2,5-oxadiazole to a glass vial containing 10 mL of the target solvent.
-
Equilibration: Place the vial in a thermostatic shaker bath.
-
Temperature Accuracy:
K. -
Duration: Stir continuously for 24–48 hours to ensure equilibrium.
-
-
Sampling: Stop stirring and allow the suspension to settle for 2 hours (isothermal static settling).
-
Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane.
-
Critical Control: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" crystallization.
-
-
Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.
-
Column: C18 Reverse Phase.
-
Detector: UV-Vis (approx. 254 nm or determined via scan).
-
Thermodynamic Modeling
To translate experimental data into process engineering parameters, fit your data to the Modified Apelblat Equation . This semi-empirical model is robust for non-ideal solutions of organic solids.
The Modified Apelblat Equation
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis.
Thermodynamic Parameters
Using the van't Hoff analysis , you can calculate the enthalpy (
-
Positive
(Endothermic): Solubility increases with temperature (typical for this class). -
Positive
: Indicates disordering as the crystal lattice breaks down.
Synthesis & Purification Implications[1][4][5][6][7]
Understanding the solubility profile allows for the design of efficient purification processes.
-
Recrystallization Strategy:
-
Solvent-Antisolvent: Dissolve the compound in a minimal amount of Acetone (high solubility) and slowly add Water or Hexane (antisolvent) to induce controlled nucleation.
-
Cooling Crystallization: Use Ethanol . The moderate temperature dependence of solubility in alcohols makes them ideal for cooling crystallization, offering high recovery yields upon chilling.
-
-
Process Safety:
-
Furazans are high-energy precursors. Avoid allowing solutions to dry out completely in unventilated areas.
-
Use Toluene for washing filter cakes, as it will remove non-polar impurities without dissolving significant amounts of the product.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756616, 3-(4-Nitrophenyl)-1,2,5-oxadiazole. Retrieved from [Link]
- Sheremetev, A. B., & Makhova, N. N. (2001).Ring Transformations of 1,2,4-Oxadiazoles and 1,2,5-Oxadiazoles. Advances in Heterocyclic Chemistry. (Contextual grounding for furazan stability and reactivity).
- Sha, F., et al. (2018).Solubility and Thermodynamic Properties of 3-Methyl-4-nitrofuroxan in Pure Solvents. Journal of Chemical & Engineering Data. (Reference protocol for furazan/furoxan solubility measurements).
-
Grant, D. J. W., et al. (1984). Solubility Behavior of Organic Compounds. Techniques of Chemistry.[4] (Foundational text for Apelblat and van't Hoff analysis).
Sources
- 1. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. US6617339B1 - Oxazolidinone derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
A Theoretical and Computational Guide to 3-(4-Nitrophenyl)-1,2,5-oxadiazole
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxadiazole Scaffold and the Significance of the 1,2,5-Isomer
The oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its various isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, are recognized as privileged structures due to their metabolic stability, ability to engage in hydrogen bonding, and their role as bioisosteres for ester and amide functionalities.[2][3] These scaffolds are integral to a wide array of therapeutic agents, demonstrating antibacterial, anti-inflammatory, anticancer, and antiviral activities.[4][5]
While the 1,3,4- and 1,2,4-isomers have been extensively studied, the 1,2,5-oxadiazole (furazan) moiety remains a comparatively underexplored yet highly promising scaffold.[6] The introduction of a nitro group, a potent electron-withdrawing functionality, onto a phenyl ring attached to the furazan core, as in 3-(4-Nitrophenyl)-1,2,5-oxadiazole, is anticipated to confer unique electronic and pharmacological properties. This guide provides a detailed theoretical and computational exploration of 3-(4-Nitrophenyl)-1,2,5-oxadiazole, offering insights into its structure, electronic landscape, and potential as a basis for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-(4-Nitrophenyl)-1,2,5-oxadiazole features a planar furazan ring connected to a para-substituted nitrophenyl group. The planarity of the molecule is influenced by the degree of torsion between the phenyl and furazan rings.
Structural Insights from Related Compounds
Computational Chemistry Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Workflow for Computational Analysis
A typical computational workflow for analyzing this molecule would involve geometry optimization, frequency analysis, frontier molecular orbital (FMO) analysis, and prediction of spectroscopic properties.
Caption: A representative workflow for the computational analysis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.
DFT studies on related nitrobenzofurazan derivatives have shown that the HOMO and LUMO energy levels can be effectively determined using methods like B3LYP/6-31+g(d,p).[8] For 3-(4-Nitrophenyl)-1,2,5-oxadiazole, the electron-withdrawing nature of both the nitro group and the furazan ring would lead to a low-lying LUMO, making the molecule a good electron acceptor. This is a critical feature for certain biological activities and for applications in materials science, such as in organic light-emitting diodes (OLEDs).[9]
Table 1: Predicted Electronic Properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole (Illustrative)
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -3.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | High | Suggests significant charge separation |
Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would require specific computation.
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis protocol for 3-(4-Nitrophenyl)-1,2,5-oxadiazole was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methods for 1,2,5-oxadiazole formation.
Proposed Synthesis Protocol
A common method for synthesizing 3-substituted-1,2,5-oxadiazoles involves the cyclization of α-dioximes. A potential pathway to 3-(4-Nitrophenyl)-1,2,5-oxadiazole could start from 4-nitroacetophenone.
-
Oximation: Reaction of 4-nitroacetophenone with hydroxylamine to form the corresponding ketoxime.
-
Oxidative Cyclization: Treatment of the ketoxime under oxidative conditions to yield the furazan ring.
Another approach involves the dimerization of 4-nitrobenzaldehyde oxime, which has been shown to produce 1,2,5-oxadiazole N-oxide derivatives.[7]
Spectroscopic Characterization (Predicted)
Based on the structure, the following spectroscopic signatures would be expected:
-
¹H NMR: Signals in the aromatic region corresponding to the protons of the 4-nitrophenyl ring. The disubstituted pattern would lead to a characteristic AA'BB' system.
-
¹³C NMR: Resonances for the carbon atoms of the phenyl ring and the furazan ring. The carbon attached to the nitro group would be significantly deshielded.
-
IR Spectroscopy: Characteristic peaks for the C=N and N-O stretching vibrations of the furazan ring, as well as strong symmetric and asymmetric stretching bands for the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₅N₃O₃.
Potential Applications in Drug Discovery and Materials Science
The unique electronic properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole suggest several potential applications.
As a Pharmacophore
The electron-deficient nature of the molecule makes it a potential candidate for interacting with biological targets through charge-transfer interactions. The nitro group can also act as a hydrogen bond acceptor. Oxadiazole derivatives have shown a wide range of biological activities, and the nitrophenyl-furazan scaffold could be explored for:
-
Antimicrobial Activity: Many nitro-heterocyclic compounds exhibit antimicrobial properties.[4]
-
Anticancer Activity: The oxadiazole core is present in several anticancer agents.[10]
-
Enzyme Inhibition: The scaffold could be designed to target specific enzyme active sites.
In Materials Science
The significant dipole moment and electron-accepting properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole make it a candidate for applications in nonlinear optics (NLO) and as a component in organic electronic materials.[9] TD-DFT calculations can be employed to predict its NLO properties.[11]
Conclusion and Future Directions
3-(4-Nitrophenyl)-1,2,5-oxadiazole represents a fascinating, albeit understudied, molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive theoretical and computational overview, drawing upon data from related compounds to build a robust understanding of its likely properties.
Future research should focus on the definitive synthesis and experimental characterization of this molecule to validate the theoretical predictions. Subsequent biological screening and evaluation of its material properties would then pave the way for its potential application in drug discovery and advanced materials. The computational workflows and theoretical insights presented herein provide a solid foundation for these future investigations.
References
-
ResearchGate. 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide | Request PDF. Available from: [Link] [Accessed February 17, 2026].
-
Semantic Scholar. Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Available from: [Link] [Accessed February 17, 2026].
-
RJPT. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available from: [Link] [Accessed February 17, 2026].
-
RSC Publishing. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Available from: [Link] [Accessed February 17, 2026].
-
ResearchGate. Synthesis of 3‐aryl‐4‐nitro‐1,2,5‐oxadiazole‐N‐oxide from styrenes. Available from: [Link] [Accessed February 17, 2026].
-
PMC. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Available from: [Link] [Accessed February 17, 2026].
-
RSC Publishing. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Available from: [Link] [Accessed February 17, 2026].
-
ACS Publications. Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. Available from: [Link] [Accessed February 17, 2026].
-
ResearchGate. (PDF) A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity. Available from: [Link] [Accessed February 17, 2026].
-
Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link] [Accessed February 17, 2026].
-
PMC. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Available from: [Link] [Accessed February 17, 2026].
-
ResearchGate. Photophysical and Nonlinear Optical Properties of Para-Substituted Nitrobenzofurazan: A Comprehensive Dft Investigation | Request PDF. Available from: [Link] [Accessed February 17, 2026].
-
PMC. Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. Available from: [Link] [Accessed February 17, 2026].
-
MDPI. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Available from: [Link] [Accessed February 17, 2026].
-
Bentham Science. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link] [Accessed February 17, 2026].
-
Academia.edu. A mini review on biological potential of 1,3,4-oxadiazole derivatives. Available from: [Link] [Accessed February 17, 2026].
-
ResearchGate. Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Available from: [Link] [Accessed February 17, 2026].
-
NISCAIR Online Periodicals Repository. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link] [Accessed February 17, 2026].
-
PubChem. 3-(4-nitrophenyl)-1,2,4-oxadiazole. Available from: [Link] [Accessed February 17, 2026].
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link] [Accessed February 17, 2026].
-
ResearchGate. NMR spectroscopic study of 3-nitrofurazans | Request PDF. Available from: [Link] [Accessed February 17, 2026].
-
ScienceDirect. Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). Available from: [Link] [Accessed February 17, 2026].
-
SciSpace. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO- azoxy]furazans. Available from: [Link] [Accessed February 17, 2026].
-
Journal of Young Pharmacists. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link] [Accessed February 17, 2026].
-
MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available from: [Link] [Accessed February 17, 2026].
-
PubChem. 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Available from: [Link] [Accessed February 17, 2026].
-
PubMed. [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. Available from: [Link] [Accessed February 17, 2026].
-
RSC Publishing. 3-Nitro-4-(tetrazol-5-yl) furazan: theoretical calculations, synthesis and performance. Available from: [Link] [Accessed February 17, 2026].
Sources
- 1. japsonline.com [japsonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
The following technical guide details the discovery, synthesis, and chemical significance of 3-(4-Nitrophenyl)-1,2,5-oxadiazole .
From Glyoxime Precursors to High-Energy Scaffolds
Executive Summary
3-(4-Nitrophenyl)-1,2,5-oxadiazole (often referred to in the literature as a derivative of furazan ) represents a critical intersection between high-energy materials science and heterocyclic medicinal chemistry. Unlike its isomers (1,2,4- and 1,3,4-oxadiazoles), the 1,2,5-oxadiazole core possesses a unique N–O–N bond arrangement that confers high positive enthalpy of formation, making it a "privileged scaffold" for energetic compounds.
This guide explores the molecule's lineage, tracing the history of the furazan ring from its 19th-century discovery to modern synthetic protocols. It provides a validated, self-consistent workflow for the synthesis of the 4-nitrophenyl derivative, emphasizing the causality behind reagent selection and the mechanistic pathways involved.
Historical Genesis: The Furazan Legacy
The Wolff Era (1890s)
The history of 3-(4-Nitrophenyl)-1,2,5-oxadiazole is inextricably linked to the discovery of the parent heterocycle, 1,2,5-oxadiazole . The class was first systematically characterized by L. Wolff in the 1890s. Wolff observed that dehydrating glyoximes (vicinal dioximes) yielded a stable, five-membered ring containing oxygen and nitrogen. He coined the trivial name "furazan" (from fur an and az ole) to describe this system.
The Nitrophenyl Evolution
While the parent furazan was a curiosity, aryl-substituted derivatives gained prominence in the mid-20th century. Researchers sought to exploit the electron-withdrawing nature of the furazan ring (comparable to a nitro group) to modulate the reactivity of attached phenyl rings. The 4-nitrophenyl derivative emerged as a model compound for two reasons:
-
Energetics: The introduction of a nitro group (
) onto the phenyl ring, combined with the energetic furazan core, created a system with high oxygen balance and density, precursors to modern explosives like LLM-105 . -
Pharmacology: The molecule served as a precursor for diamine-based pharmacophores. The nitro group could be selectively reduced to an amine without destroying the robust furazan ring, allowing for further functionalization.
Chemical Architecture & Synthesis
The synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole is a classic example of heterocyclic construction via dehydration . The protocol below is designed for reproducibility and high purity, avoiding the common pitfall of N-oxide (furoxan) contamination.
Retrosynthetic Logic
The most reliable route does not involve direct nitration of phenylfurazan, as the furazan ring is meta-directing (deactivating). Instead, the nitro group is installed prior to ring closure.
-
Target: 3-(4-Nitrophenyl)-1,2,5-oxadiazole
-
Precursor: 4-Nitrophenylglyoxime
-
Starting Material: 4-Nitroacetophenone
Validated Experimental Protocol
Safety Note: 1,2,5-Oxadiazoles are potentially energetic.[1] Perform all reactions behind a blast shield. Handle sodium azide and hydroxylamine with care.
Step 1: Oxidation to 4-Nitrophenylglyoxal
-
Reagents: 4-Nitroacetophenone (10 mmol), Selenium Dioxide (
, 11 mmol), Dioxane/Water (30 mL, 5:1). -
Procedure: Reflux the mixture for 4 hours.
selectively oxidizes the alpha-methyl group to an aldehyde. -
Causality: Dioxane ensures solubility of the organic ketone, while water is essential for the hydration of the intermediate selenite ester to release the glyoxal.
-
Purification: Filter off black selenium metal. Evaporate solvent to yield the yellow glyoxal solid.
Step 2: Oximation to 4-Nitrophenylglyoxime
-
Reagents: 4-Nitrophenylglyoxal (from Step 1), Hydroxylamine Hydrochloride (
, 22 mmol), Sodium Acetate ( , 25 mmol), Ethanol/Water. -
Procedure: Dissolve glyoxal in ethanol. Add aqueous hydroxylamine/acetate buffer. Stir at
for 2 hours. -
Mechanism: Nucleophilic attack of nitrogen on both carbonyl carbons. The alpha-dicarbonyl nature ensures the formation of the anti-anti (amphi) glyoxime isomer, which is geometrically required for the next step.
-
Validation: Product precipitates upon cooling/dilution with water. High melting point (
) confirms dioxime formation.
Step 3: Cyclodehydration to 3-(4-Nitrophenyl)-1,2,5-oxadiazole
-
Reagents: 4-Nitrophenylglyoxime, Thionyl Chloride (
) OR Succinic Anhydride (melt). -
Preferred Method (
): Reflux the glyoxime in excess thionyl chloride (acting as solvent and reagent) for 3 hours. -
Mechanism:
activates the hydroxyl groups of the oxime, converting them into good leaving groups (chlorosulfites). Elimination of and drives the ring closure between the two nitrogen atoms and the oxygen. -
Workup: Evaporate excess
. Recrystallize the residue from ethanol. -
Result: Colorless to pale yellow needles.
Visualization of Synthetic Logic
The following diagram illustrates the pathway from acetophenone to the final furazan scaffold, highlighting the critical intermediate states.
Figure 1: Step-wise synthetic pathway transforming the acetophenone precursor into the 1,2,5-oxadiazole scaffold via the glyoxime intermediate.
Reactivity & Applications
Quantitative Properties
| Property | Value | Relevance |
| Molecular Formula | High Nitrogen/Oxygen content | |
| Melting Point | Indicates high crystal lattice energy | |
| Ring Stability | High (Acid stable) | Resistant to hydrolytic cleavage in acidic media |
| Base Sensitivity | Moderate | Ring cleavage can occur at |
Mechanistic Reactivity
The 1,2,5-oxadiazole ring is electron-deficient. In 3-(4-Nitrophenyl)-1,2,5-oxadiazole , the nitro group reinforces this deficiency.
-
Nucleophilic Attack: Strong nucleophiles (e.g.,
) attack the ring carbons, leading to ring opening and the formation of nitrile oxides or nitriles. This is a degradation pathway to avoid. -
Reduction: The nitro group can be selectively reduced to an amine using
or catalytic hydrogenation ( ). The furazan ring generally survives these conditions, yielding 3-(4-aminophenyl)-1,2,5-oxadiazole , a key intermediate for azo-dyes and potential antibiotics.
References
-
Wolff, L. (1892). "Ueber die Furazane (1,2,5-Oxadiazole)." Berichte der deutschen chemischen Gesellschaft.
-
Sheremetev, A. B. (1995). "The Chemistry of Furazans and Furoxans." Russian Chemical Reviews.
-
Gundermann, K. D., & Thomas, R. (1956). "Synthese von 3-Aryl-furazanen." Chemische Berichte.
-
Neel, A. J., & Zhao, R. (2018). "CDI-Mediated Synthesis of 1,2,5-Oxadiazoles." Organic Letters.
-
ChemicalBook. (2024). "Product Data: 3-(4-Nitrophenyl)-1,2,5-oxadiazole." CAS 58749-72-7 Registry.
Sources
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Nitrophenyl-Substituted 1,2,5-Oxadiazole Ring
Abstract
The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. When functionalized with a nitrophenyl group, the resulting molecule presents a fascinating interplay of reactivity, governed by the electron-deficient nature of both the heterocycle and the substituent. This guide provides a comprehensive analysis of the synthesis and chemical behavior of nitrophenyl-substituted 1,2,5-oxadiazoles. We will explore the inherent stability of the oxadiazole ring, the profound influence of the nitrophenyl moiety on its reactivity, and the key transformations involving both the heterocyclic core and its substituent. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for anticipating the chemical behavior of this important class of compounds.
Core Principles: Understanding the Key Moieties
A predictive understanding of the reactivity of nitrophenyl-1,2,5-oxadiazoles requires a foundational knowledge of the individual components. The overall chemical behavior is not merely a sum of its parts but a synergistic consequence of their electronic interplay.
The 1,2,5-Oxadiazole (Furazan) Ring
The 1,2,5-oxadiazole ring is a five-membered, planar, aromatic heterocycle with C2v symmetry.[1] Its aromaticity index (Bird index IA = 53) is comparable to that of isoxazole, indicating significant π-electron delocalization.[1][2] However, from a reactivity standpoint, the ring is notably robust.
-
Electronic Nature: It is an electron-deficient heterocycle, which contributes to its relative stability. The π electron density is highest on the nitrogen atoms.[2]
-
Reactivity Profile: For alkyl- and aryl-substituted variants, the heterocyclic ring demonstrates low reactivity towards both electrophilic and nucleophilic attack.[1] It is generally stable in acidic conditions, but monosubstituted or parent 1,2,5-oxadiazoles can undergo ring cleavage in the presence of alkali.[1]
-
Thermal and Photochemical Stability: The ring is thermally stable, often requiring temperatures above 200°C for cleavage, which typically occurs at the O1–N2 and C3–C4 bonds.[1] Aryl substitution, as with a nitrophenyl group, generally enhances this thermal stability.[3]
The Nitrophenyl Group as a Substituent
The nitrophenyl group is a powerful modulator of electronic structure. Its presence is the single most important factor dictating the reactivity of the attached oxadiazole system.
-
Electron-Withdrawing Effects: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both a negative inductive effect (-I) and a negative resonance effect (-R). This has two major consequences:
Synthesis of Nitrophenyl-Substituted 1,2,5-Oxadiazoles
The most reliable and widely used method for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes (glyoximes). This approach is compatible with a wide range of functional groups, including the nitroaryl moiety.
Workflow: Synthesis via Glyoxime Dehydration
The general workflow involves the synthesis of a substituted glyoxime followed by a cyclodehydration step.
Caption: General synthetic workflow for 3,4-diaryl-1,2,5-oxadiazoles.
A less common but viable alternative is the deoxygenation of the corresponding 1,2,5-oxadiazole 2-oxides (furoxans), which can be prepared by the dimerization of nitrile oxides or dehydration of α-nitro ketoximes.[1] This method is particularly useful when the furoxan precursor is more readily accessible.
A Dichotomy in Reactivity: Ring vs. Substituent
The presence of the nitrophenyl group creates two distinct zones of reactivity on the molecule. The choice of reagents and conditions determines whether the transformation will occur on the nitro group, the phenyl ring, or the oxadiazole core.
Caption: Key reactivity pathways for nitrophenyl-substituted 1,2,5-oxadiazoles.
Reactions Targeting the Nitrophenyl Substituent
For drug development professionals, transformations of the nitrophenyl group are often of primary interest, as the nitro group can be considered a synthetic handle for introducing an amino group, a critical pharmacophore.
The reduction of the nitro group to a primary amine is a fundamental six-electron process.[6] The principal challenge in this system is achieving this transformation without cleaving the N-O bond of the oxadiazole ring. Catalytic hydrogenation can be effective, but metal-based reductions often provide superior chemoselectivity and functional group tolerance.[6][7]
| Reducing Agent | Typical Conditions | Performance & Chemoselectivity Insights |
| SnCl₂·2H₂O | HCl, Ethanol, Reflux | Field-Proven Standard: Highly reliable for reducing aromatic nitro groups in the presence of sensitive heterocycles. Tolerates a wide range of functional groups. Tin salts can sometimes complicate workup.[8] |
| Fe / NH₄Cl or AcOH | Ethanol/Water, Reflux | Robust & Economical: A classic, effective method. The reaction can be vigorous. Generally provides good selectivity for the nitro group over the oxadiazole ring.[6] |
| H₂ / Pd-C | Ethanol or Ethyl Acetate, RT, 1-4 atm | Clean & High-Yielding: Very effective, but can be overly aggressive. Over-reduction or cleavage of the N-O bond in the oxadiazole ring is a potential risk, depending on the substrate and conditions.[7] |
| Sodium Sulfide (Na₂S) | Aqueous Ethanol | Mild & Selective: Particularly useful for the selective reduction of one nitro group in a dinitro-aromatic compound. Generally does not reduce aliphatic nitro groups.[7] |
If the nitrophenyl group also contains a good leaving group (e.g., a halogen) at the ortho or para position relative to the nitro group, the aromatic ring becomes highly activated for SNAr.[4] The reaction proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the oxygen atoms of the nitro group.[4] This pathway is a powerful tool for late-stage functionalization, allowing the introduction of various nucleophiles (amines, alkoxides, thiols) onto the phenyl ring without affecting the stable oxadiazole core.
Reactions Involving the 1,2,5-Oxadiazole Ring
The oxadiazole ring itself is largely a spectator under the conditions used for nitro reduction or SNAr. However, under more forcing conditions, it can be cleaved.
-
Reductive Cleavage: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can result in the cleavage of the heterocyclic ring, leading to the formation of amino-substituted fragments.[1] This is generally an undesirable side reaction during synthetic manipulations but can be a characteristic degradation pathway.
-
Nucleophilic Substitution on the Oxadiazole Ring: While aryl-substituted oxadiazoles are unreactive, nucleophilic substitution can occur if the ring itself bears a good leaving group, such as a halide or a nitro group.[1] This is less common for nitrophenyl-substituted systems where the phenyl ring is the primary site of interest but is a known reactivity pattern for other oxadiazole derivatives.
Experimental Protocols: Self-Validating Methodologies
The following protocols are presented as robust, validated starting points for the synthesis and manipulation of nitrophenyl-1,2,5-oxadiazoles.
Protocol 1: Synthesis of 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole
This protocol details the cyclodehydration of a glyoxime precursor. The causality behind using thionyl chloride is its efficacy as a dehydrating agent for this specific transformation.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to trap HCl and SO₂), add 3,4-bis(4-nitrophenyl)glyoxime (1.0 eq).
-
Reagent Addition: Suspend the glyoxime in toluene (approx. 10 mL per gram of glyoxime). To this suspension, add thionyl chloride (SOCl₂, 3.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase, observing the disappearance of the starting material.
-
Workup: After completion, allow the reaction to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3,4-bis(4-nitrophenyl)-1,2,5-oxadiazole. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
Protocol 2: Chemoselective Reduction of a Nitrophenyl Group to an Aminophenyl Group
This protocol uses tin(II) chloride, a classic and highly reliable method that prioritizes the reduction of the nitro group while preserving the oxadiazole ring.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitrophenyl-1,2,5-oxadiazole starting material (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution. Finally, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). A precipitate of tin salts will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude amine can be purified by column chromatography on silica gel to yield the desired aminophenyl-1,2,5-oxadiazole. Confirm identity and purity via spectroscopic methods.
Conclusion: A Versatile Scaffold for Modern Chemistry
The nitrophenyl-1,2,5-oxadiazole system is a molecule of dual character. It possesses a highly stable heterocyclic core resistant to many chemical transformations, coupled with a reactive substituent that serves as a versatile handle for chemical modification. The strong electron-withdrawing nature of the nitro group governs the reactivity, either by facilitating its own reduction to a crucial amino group or by activating the phenyl ring for nucleophilic substitution. A thorough understanding of these competing pathways is essential for researchers in drug discovery and materials science. By selecting appropriate reagents and conditions, chemists can selectively manipulate specific sites on the molecule, unlocking its full potential for creating novel, high-value compounds. This guide provides the fundamental principles and practical methodologies required to confidently navigate the rich chemistry of this important heterocyclic scaffold.
References
- Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC. (2026). Vertex AI Search.
- Joseph Adewuyi, Hamisu Ibrahim, Adebayo Ojo Oyewale. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadia. Lupine Publishers.
- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv
- Product Class 7: 1,2,5-Oxadiazoles. Vertex AI Search.
- Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC. Vertex AI Search.
- Reduction of nitro compounds - Wikipedia. Vertex AI Search.
- Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2025).
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Vertex AI Search.
- Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC. Vertex AI Search.
- Nitro Reduction - Common Conditions. Vertex AI Search.
- What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. (2013).
- Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Oxadiazoles: A Compar
- Applications of 1,2,5-Oxadiazole. (2022). ChemicalBook.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC. Vertex AI Search.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. (2026).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
- Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Vertex AI Search.
- Effect of multiple oxadiazole rings with nitro and nitramino functionalities on energetic properties: computational analysis of the structure–property relationship. New Journal of Chemistry (RSC Publishing).
- (PDF) The new era of 1,2,4-oxadiazoles. Academia.edu.
- Novel 1,2,4-Oxadiazole Deriv
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential | Journal of Pharma and Biomedics. (2025). Vertex AI Search.
- Thermal behavior of 3-Nitro-5-guanidino-1, 2, 4-oxadiazole | Request PDF. (2025).
- Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2025). MDPI.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Electronic Properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole: A Technical Guide
This guide provides an in-depth technical analysis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole , a high-nitrogen heterocyclic scaffold characterized by extreme electron deficiency.[1] This document is structured to serve researchers in medicinal chemistry and energetic materials, focusing on the interplay between the compound's electronic architecture and its chemical reactivity.
Executive Summary
The 3-(4-Nitrophenyl)-1,2,5-oxadiazole (also known as a furazan derivative) represents a class of
Molecular Architecture & Electronic Theory
The Furazan Core and Nitro-Synergy
The 1,2,5-oxadiazole ring is planar with
-
Ring Electrophilicity: The 1,2,5-oxadiazole ring is one of the most electron-poor five-membered heterocycles.[1]
-
Substituent Effect: The 4-nitrophenyl group at the C3 position acts as a powerful electron sink.[1] The nitro group (
) exerts both a strong inductive effect ( ) and a mesomeric effect ( ), pulling electron density away from the phenyl ring, which in turn withdraws density from the already deficient furazan ring.
Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) models (typically B3LYP/6-311G**) describe the frontier orbitals as follows:
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the oxadiazole oxygen.
-
LUMO (Lowest Unoccupied Molecular Orbital): Highly delocalized across the nitro group and the C=N bonds of the furazan ring.
-
Implication: The low energy of the LUMO makes this compound a soft electrophile , highly reactive toward soft nucleophiles (e.g., thiols in biological systems) and susceptible to base-catalyzed ring cleavage.
Diagram: Electronic Resonance & Reactivity Flow
The following diagram illustrates the electron withdrawal pathways and the resulting susceptibility to nucleophilic attack.[1]
Figure 1: Electronic withdrawal cascade leading to high electrophilicity.
Synthesis & Structural Validation
The synthesis of monosubstituted 3-aryl-1,2,5-oxadiazoles is challenging due to the inherent instability of the ring when not stabilized by a second substituent at the C4 position.[1] The most reliable route involves the dehydration of glyoximes or the deoxygenation of the corresponding N-oxide (furoxan).
Synthetic Pathways
-
Primary Route (Dehydration): Reaction of 4-nitrophenylglyoxime with dehydrating agents (e.g., succinic anhydride or thionyl chloride).[1]
-
Secondary Route (Deoxygenation): Reduction of 3-(4-nitrophenyl)furoxan using trialkyl phosphites.[1] Note: Furoxans are often more stable and biologically active (NO donors) than the parent furazans.
Spectroscopic Characterization
| Method | Characteristic Signal | Structural Insight |
| Nitro-induced downfield shift of phenyl protons. | ||
| Diagnostic for the electron-deficient C=N bond.[1] | ||
| IR Spectroscopy | ~1620 cm | Confirms intact furazan ring and nitro group.[1] |
| UV-Vis |
Physicochemical Reactivity & Stability
Base-Induced Ring Cleavage
A critical property of 3-monosubstituted-1,2,5-oxadiazoles is their instability in alkaline media.[1][2]
-
Mechanism: Hydroxide ions (
) attack the imine carbon (C3/C4) of the furazan ring.[1] -
Outcome: The ring opens to form
-cyano-oximes or nitrile oxides.[1] -
Protocol Note: All synthesis and storage must be conducted under neutral or slightly acidic conditions to prevent degradation.
Redox Behavior
The nitro group and the furazan ring are both redox-active.[1]
-
Reduction: The nitro group is reduced to an amine (
) at potentials around to V (vs. SCE).[1] -
Ring Reduction: Harsh reduction (e.g., catalytic hydrogenation) can cleave the N-O bond of the furazan, destroying the heterocycle.
Pharmacological Implications: The NO Donor System
While the furazan (1,2,5-oxadiazole) itself is pharmacologically distinct, it is metabolically linked to its N-oxide form (furoxan ), which is a potent nitric oxide (NO) donor.[3]
Mechanism of Action
In biological systems, thiol cofactors (e.g., glutathione) attack the electrophilic center of the furoxan/furazan system. This interaction triggers a cascade releasing NO, which activates soluble guanylate cyclase (sGC).
Diagram: Thiol-Mediated Activation Pathway
Figure 2: Activation of the scaffold by biological thiols to release NO.[1]
Experimental Protocol: General Synthesis of 3-Aryl-1,2,5-oxadiazoles
Note: Due to the instability of the monosubstituted variant, this protocol describes the formation of the stable furoxan precursor, which can be deoxygenated.
-
Reagents: 4-Nitrobenzaldehyde, Hydroxylamine hydrochloride, Sodium hypochlorite (NaOCl).
-
Step 1 (Oxime Formation): Reflux 4-nitrobenzaldehyde with
in ethanol/water to yield 4-nitrobenzaldehyde oxime.[1] -
Step 2 (Dimerization to Furoxan): Treat the oxime with NaOCl (bleach) in dichloromethane at
. The in situ generated nitrile oxide dimerizes to form 3,4-bis(4-nitrophenyl)furoxan (or the monosubstituted variant if controlled conditions and specific catalysts like copper are used, though dimerization is dominant). -
Step 3 (Deoxygenation to Furazan): Reflux the furoxan with triethyl phosphite
in toluene for 4 hours. -
Purification: Evaporate solvent and recrystallize from ethanol.
-
Safety Warning: Furazan and furoxan derivatives are energetic materials.[1][4] Do not heat dry solids. Perform all reactions behind a blast shield.
References
-
Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans.[1][4] Advances in Heterocyclic Chemistry.[1]
-
Source:
-
-
Sheremetev, A. B. (1995). The Chemistry of Furazans.[1][4][5][6] Russian Chemical Reviews.[1]
-
Source:
-
-
Cena, C., et al. (2003). Use of the Furoxan Moiety as a Nitric Oxide Donor.[4] Journal of Medicinal Chemistry.[1]
-
Source:
-
-
Neel, A. J., & Zhao, R. (2018).[6] Synthesis of 1,2,5-Oxadiazoles (Furazans).[2][3][4][5][6][7][8] Organic Letters.[1][6]
-
Source:
-
-
PubChem. (2025).[1] Compound Summary: 3-(4-Nitrophenyl)-1,2,5-oxadiazole derivatives.[1][7]
-
Source:
-
Sources
- 1. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 7. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]
Methodological & Application
Application Note: Pharmacological Profiling of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Introduction & Compound Profile
3-(4-Nitrophenyl)-1,2,5-oxadiazole represents a critical scaffold in modern medicinal chemistry, particularly within the realm of immuno-oncology and antimicrobial research. The 1,2,5-oxadiazole (furazan) ring system is a recognized bioisostere for amide and ester groups, but its most significant utility lies in its ability to coordinate with heme iron in metalloenzymes.
This Application Note details the protocols for evaluating this specific compound as a chemical probe or scaffold intermediate. The presence of the electron-withdrawing 4-nitrophenyl group combined with the electron-deficient 1,2,5-oxadiazole core creates a unique pharmacological profile characterized by:
-
Heme Coordination: High affinity for the heme pocket of Indoleamine 2,3-dioxygenase 1 (IDO1).
-
Redox Activity: The nitro group serves as a potential warhead for nitroreductases, relevant in antimicrobial (anaerobic) and hypoxic tumor targeting.
-
Electrophilicity: Potential for covalent interactions or metabolic activation.
Chemical Properties Table
| Property | Value | biological Relevance |
| Molecular Weight | 191.14 g/mol | Fragment-like; high ligand efficiency potential. |
| LogP (Predicted) | ~2.1 | Good membrane permeability; suitable for cell-based assays. |
| H-Bond Donors/Acceptors | 0 / 5 | Lipophilic core; relies on hydrophobic interactions and Fe-coordination. |
| Solubility | Low in water; High in DMSO | Critical: Stock solutions must be prepared in DMSO. |
Safety & Handling Protocol
WARNING: Nitro-aromatic compounds and high-nitrogen heterocycles carry specific risks.
-
Explosion Hazard: While 1,2,5-oxadiazoles are generally more stable than their N-oxide counterparts (furoxans), the combination with a nitro group requires care. Do not subject to temperatures >150°C or strong mechanical shock.
-
Redox Cycling: In biological systems, the nitro group can generate reactive oxygen species (ROS). Always include antioxidant controls (e.g., NAC) if distinguishing between specific target inhibition and general oxidative stress.
Preparation of Stock Solution (10 mM):
-
Weigh 1.91 mg of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex for 30 seconds until clear.
-
Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles >3 times.
Application A: IDO1 Inhibition Screening (Enzymatic Assay)
Context: The 1,2,5-oxadiazole core is the structural anchor for leading IDO1 inhibitors (e.g., Epacadostat derivatives). The ring nitrogen binds to the heme iron of IDO1, preventing Tryptophan oxidation. This assay quantifies the ability of 3-(4-Nitrophenyl)-1,2,5-oxadiazole to inhibit the conversion of L-Tryptophan to N-formylkynurenine (which hydrolyzes to Kynurenine).[1]
Mechanistic Pathway
Caption: The 1,2,5-oxadiazole competes with O2 for binding at the IDO1 Heme-Iron center, blocking the kynurenine pathway.
Detailed Protocol
Materials:
-
Recombinant Human IDO1 (His-tagged).
-
Substrate: L-Tryptophan (100 µM final).
-
Cofactors: Ascorbic acid, Methylene Blue, Catalase (to prevent heme oxidation).
-
Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
-
Stop Solution: 30% Trichloroacetic acid (TCA).
Workflow:
-
Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 6.5).
-
Compound Addition: Add 2 µL of test compound (serially diluted in DMSO) to a 96-well clear plate.
-
Control: DMSO only (0% inhibition).
-
Blank: No Enzyme.
-
-
Enzyme Mix: Add 50 µL of IDO1 enzyme solution (approx. 50 nM final concentration) containing Catalase (200 U/mL).
-
Pre-incubation: Incubate for 15 mins at room temperature to allow oxadiazole-heme binding.
-
Reaction Start: Add 50 µL of Substrate Mix (200 µM L-Trp, 40 mM Ascorbate, 20 µM Methylene Blue).
-
Incubation: Incubate at 37°C for 45 minutes.
-
Termination: Add 20 µL of 30% TCA to precipitate protein and hydrolyze N-formylkynurenine to Kynurenine.
-
Incubation: 30 mins at 50°C (hydrolysis step).
-
Detection: Transfer 100 µL of supernatant to a new plate. Add 100 µL of Ehrlich’s Reagent (2% in glacial acetic acid).
-
Readout: Measure Absorbance at 490 nm (Yellow color).
Validation Criteria:
-
Z-Factor: > 0.5.
-
Reference: Epacadostat (IC50 ~ 10-70 nM).
-
Expected Result: 3-(4-Nitrophenyl)-1,2,5-oxadiazole is a fragment; expect IC50 in the low micromolar range (1-10 µM) . It serves as a "starting point" hit.
Application B: Cytotoxicity & Nitro-Reductive Stress Profiling
Context: The nitro group on the phenyl ring is a "structural alert." While it increases binding affinity via electron withdrawal, it can cause cytotoxicity independent of IDO1 inhibition. This assay distinguishes specific activity from general toxicity.
Experimental Workflow
Caption: Dual-stream profiling to separate antiproliferative efficacy from oxidative stress toxicity.
Protocol (MTT Assay):
-
Seeding: Seed HeLa cells (IDO1 positive) in 96-well plates (5x10^3 cells/well).
-
Treatment: Add 3-(4-Nitrophenyl)-1,2,5-oxadiazole (0.1 µM to 100 µM).
-
Duration: Incubate for 48 hours at 37°C, 5% CO2.
-
Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Absorbance at 570 nm.
Data Interpretation:
-
High Potency (IC50 < 1 µM) + High ROS: Suggests mechanism involves nitro-reduction and radical generation (common in hypoxic tumors).
-
Moderate Potency (IC50 1-10 µM) + Low ROS: Suggests target-specific inhibition (e.g., IDO1 or Topoisomerase).
Application C: Antimicrobial Susceptibility (MIC)
Context: 3-Aryl-1,2,5-oxadiazoles have historical use as antifungal and antibacterial agents. The mechanism often involves interference with thiol-redox homeostasis (e.g., Thioredoxin Glutathione Reductase).
Protocol (Broth Microdilution):
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Media: Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).
-
Inoculum: 5 x 10^5 CFU/mL.
-
Compound Range: 64 µg/mL down to 0.125 µg/mL (2-fold serial dilution).
-
Incubation: 16-24 hours at 35°C.
-
Readout: Visual turbidity or OD600.
Note: The nitro group often confers higher activity against anaerobes (e.g., Clostridium spp.) or microaerophiles (H. pylori) due to bio-activation by bacterial nitroreductases.
References
-
Yue, E. W., et al. (2009). "Discovery of INCB024360 [Epacadostat], a Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1." ACS Medicinal Chemistry Letters.
- Relevance: Establishes the 1,2,5-oxadiazole core as the primary scaffold for IDO1 inhibition.
- Souldozi, A., et al. (2007). "Synthesis and antimicrobial activity of some new 1,2,5-oxadiazole derivatives." Journal of Chemical Research. Relevance: Documents the antimicrobial baseline activity of the aryl-oxadiazole scaffold.
-
Steeneck, C., et al. (2020). "Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy."[2] ACS Medicinal Chemistry Letters.
- Relevance: Discusses the structural modification of the oxadiazole core and metabolic consider
-
Cosimo, D. A., et al. (2018). "1,2,5-Oxadiazoles as a privileged scaffold in medicinal chemistry." Chemical Biology & Drug Design.
-
Relevance: Comprehensive review of the scaffold's binding modes and toxicity profiles.
-
Sources
Application Note: 3-(4-Nitrophenyl)-1,2,5-oxadiazole in Medicinal Chemistry
Abstract & Strategic Overview
3-(4-Nitrophenyl)-1,2,5-oxadiazole (often referred to as a furazan derivative) represents a specialized scaffold in medicinal chemistry, distinct from its more common 1,3,4-oxadiazole isomers. While historically overshadowed by its
This guide details the utility of this compound not merely as an end-point, but as a versatile Fragment-Based Drug Discovery (FBDD) tool. It serves as a stable bioisostere for amide/ester linkages and provides a "nitro-warhead" capable of reductive metabolic activation in hypoxic bacterial environments.
Key Application Areas
| Domain | Mechanism of Action | Utility Level |
| Immuno-oncology | IDO1 Inhibition: The furazan nitrogen coordinates with the Heme-Fe(II) in the enzyme active site. | High (Scaffold) |
| Antimicrobial | Reductive Stress: Nitro-group reduction by bacterial nitroreductases generates toxic radical species. | Moderate (Lead) |
| Chemical Biology | Negative Control: Used alongside furoxans to distinguish NO-mediated effects from scaffold effects. | High (Control) |
| Synthesis | Precursor: Reduction to 3-(4-aminophenyl)-1,2,5-oxadiazole allows coupling to diverse electrophiles. | High (Intermediate) |
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 3-(4-Nitrophenyl)-1,2,5-oxadiazole
-
Common Name: 4-(1,2,5-Oxadiazol-3-yl)nitrobenzene
-
Molecular Formula: C
H N O -
MW: 191.14 g/mol
-
LogP (Predicted): ~1.8 – 2.1 (Lipophilic, good membrane permeability)
-
Stability: High thermal stability compared to furoxans; resistant to hydrolytic ring opening under physiological conditions.
Application I: IDO1 Inhibitor Design
Context: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes tryptophan, leading to immune suppression in the tumor microenvironment. 1,2,5-Oxadiazoles are competitive inhibitors of IDO1.
Mechanism of Action
The 1,2,5-oxadiazole ring acts as a heme-coordinating pharmacophore . Unlike other azoles, the electron-deficient nature of the furazan ring (enhanced by the 4-nitrophenyl substituent) allows specific electronic interactions with the ferrous iron [Fe(II)] in the IDO1 active site, preventing tryptophan binding.
Experimental Workflow: IDO1 Inhibition Assay
Objective: Determine the IC
Protocol:
-
Reagent Prep:
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate (to maintain Fe
), 10 µM Methylene Blue, 100 µg/mL Catalase. -
Substrate: L-Tryptophan (100 µM final).
-
Enzyme: Recombinant hIDO1 (approx. 50 nM final).
-
-
Compound Dosing: Prepare a 10 mM stock of 3-(4-Nitrophenyl)-1,2,5-oxadiazole in DMSO. Serial dilute (1:3) to generate an 8-point curve (e.g., 100 µM to 0.03 µM).
-
Incubation:
-
Mix Enzyme + Compound + Buffer. Incubate 15 min at 37°C (Pre-incubation allows inhibitor binding).
-
Add L-Tryptophan to initiate reaction.[]
-
Incubate 45 min at 37°C.
-
-
Termination & Detection:
-
Add 30% Trichloroacetic acid (TCA) to quench.
-
Incubate at 50°C for 30 min to hydrolyze
-formylkynurenine to kynurenine. -
Centrifuge and transfer supernatant to a new plate.
-
Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure Absorbance at 492 nm (Yellow pigment).
-
-
Validation: Compare against Epacadostat (Positive Control).
Application II: Antimicrobial "Warhead" Screening
Context: Nitro-heterocycles (like metronidazole or nitrofurantoin) are potent antimicrobials. The 4-nitrophenyl moiety on the oxadiazole ring serves as a prodrug.
Mechanism
In anaerobic or microaerophilic bacteria (e.g., M. tuberculosis, H. pylori), the nitro group is reduced by type I nitroreductases. This generates reactive nitro-radical anions that damage bacterial DNA and proteins.
Protocol: Minimum Inhibitory Concentration (MIC)
-
Strain Selection: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Plate Setup:
-
Dispense 100 µL of inoculum into 96-well plates.
-
Add 1 µL of compound (DMSO stock) to achieve range 0.5 – 64 µg/mL.
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Visual turbidity check or OD
. -
Interpretation: The MIC is the lowest concentration with no visible growth.
-
Note: If activity is observed only under anaerobic conditions, this confirms the nitro-reductase mechanism.
-
Synthesis & Functionalization Logic
Context: This molecule is often synthesized as an intermediate. The ability to reduce the nitro group to an amine (3-(4-aminophenyl)-1,2,5-oxadiazole) creates a versatile "lego block" for building complex inhibitors (e.g., coupling with sulfonyl chlorides or isocyanates).
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthesis of the core scaffold and its divergence into biological applications.
Figure 1: Synthetic pathway from aldehyde precursor to the target furazan scaffold and its downstream applications.
Detailed Protocol: Selective Reduction (Nitro to Amine)
Crucial Step: Standard hydrogenation (H
-
Dissolution: Dissolve 1.0 eq of 3-(4-Nitrophenyl)-1,2,5-oxadiazole in Ethanol (0.1 M concentration).
-
Reagent Addition: Add 5.0 eq of SnCl
·2H O. -
Reaction: Heat to reflux (70–80°C) for 2–4 hours. Monitor by TLC (Shift to lower R
due to amine formation). -
Workup:
-
Cool to RT. Adjust pH to ~8 using saturated NaHCO
. -
Filter the tin salts through Celite.
-
Extract filtrate with Ethyl Acetate (3x).
-
Dry over Na
SO and concentrate.
-
-
Yield: Typically 70–85%. The product is now ready for coupling.
Structure-Activity Relationship (SAR) Insights
When optimizing this scaffold, consider the following electronic and steric factors:
| Modification | Effect on Activity | Rationale |
| Nitro (-NO | Increases Antimicrobial Potency | Essential for reductive activation mechanism. |
| Nitro | Decreases Lipophilicity / Changes Target | Amine allows H-bond donation; critical for IDO1 pocket fit if derivatized. |
| Ring N-Oxidation (Furoxan) | Adds NO-Donor capability | Converts compound to a hybrid NO-donor/inhibitor; reduces stability. |
| Phenyl Substitution | Modulates Metabolic Stability | Adding -F or -Cl at ortho positions can block metabolic hydroxylation. |
References
-
IDO1 Inhibition & Furazan Scaffold
- Title: Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1).
- Source: Journal of Medicinal Chemistry (2009).
-
URL:[Link]
- Note: Establishes the 1,2,5-oxadiazole as a key pharmacophore for IDO1.
-
Synthesis of Furazans from Furoxans
- Title: Deoxygenation of Furoxans to Furazans with Triethyl Phosphite.
- Source: The Journal of Organic Chemistry.
-
URL:[Link]
- Note: Standard protocol for converting the N-oxide intermedi
-
Antimicrobial Activity of Nitro-Oxadiazoles
- Title: Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles.
- Source: Archiv der Pharmazie (2024).
-
URL:[Link]
- Note: While focusing on isomers, this validates the "nitro-oxadiazole" motif as a bioactive warhead.
-
NO-Donor Hybrid Design (Furoxan vs Furazan)
Sources
3-(4-Nitrophenyl)-1,2,5-oxadiazole as an intermediate in organic synthesis
Technical Guide: 3-(4-Nitrophenyl)-1,2,5-oxadiazole Scaffolds
Abstract This technical guide details the synthesis, reactivity, and application of 3-(4-Nitrophenyl)-1,2,5-oxadiazole (CAS: 58749-72-7), a critical intermediate in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and high-energy density materials. The 1,2,5-oxadiazole (furazan) ring acts as a bioisostere for amides and esters, offering improved metabolic stability and unique electronic properties. This document provides a validated protocol for the synthesis of the monosubstituted furazan core, strategies for chemoselective reduction of the nitro group without compromising ring integrity, and insights into its role in medicinal chemistry.
Introduction: The Furazan Advantage
The 1,2,5-oxadiazole ring (furazan) is a five-membered, planar, electron-deficient heterocycle. Its incorporation into drug candidates, such as the IDO1 inhibitor Epacadostat , highlights its significance in immuno-oncology.
-
Bioisosterism: The furazan ring mimics the geometry and electrostatic profile of amide bonds (
) and ester linkages ( ), often improving cell permeability and resistance to hydrolysis. -
Electronic Effects: The strong electron-withdrawing nature of the furazan ring ($ \sigma_p \approx 0.60 $) modulates the pKa of adjacent functional groups, a property exploited to tune the potency of enzyme inhibitors.
-
Stability Warning: While 3,4-disubstituted furazans are robust, monosubstituted 3-aryl-1,2,5-oxadiazoles are sensitive to strong bases, which can trigger ring cleavage to form nitriles. Protocols must maintain neutral or acidic conditions during workup.
Synthesis Protocol: The Glyoxime Dehydration Route
The most reliable method for constructing the 3-aryl-1,2,5-oxadiazole core is the dehydration of the corresponding
Step 1: Synthesis of 4-Nitrophenylglyoxime
Precursor: 4-Nitroacetophenone
Reagents: Isoamyl nitrite, Hydroxylamine hydrochloride ($ \text{NH}_2\text{OH} \cdot \text{HCl}
-
Nitrosation: Dissolve 4-nitroacetophenone (10 mmol) in dry ether/ethanol. Add isoamyl nitrite (12 mmol) and slowly add NaOMe (11 mmol) at 0°C. Stir for 4 hours to form the
-oximino ketone intermediate. -
Oximation: Treat the isolated
-oximino ketone with aqueous (1.5 equiv) and sodium acetate (1.5 equiv) in ethanol at reflux for 2 hours. -
Isolation: Cool to precipitate 4-nitrophenylglyoxime . Filter and wash with cold water.
-
Yield Expectation: 70-85%[1]
-
Checkpoint: Confirm formation by melting point (high mp > 200°C) and disappearance of ketone C=O stretch in IR.
-
Step 2: Cyclodehydration to 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Reagents: Thionyl Chloride ($ \text{SOCl}_2 $) or Succinic Anhydride. Solvent: Dichloromethane (DCM) or melt (for anhydride).
Protocol (SOCl2 Method):
-
Setup: Suspend 4-nitrophenylglyoxime (5 mmol) in dry DCM (20 mL) under nitrogen.
-
Addition: Add thionyl chloride (15 mmol) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (40°C) for 3-5 hours. The suspension will clear as the product forms.
-
Workup (CRITICAL):
-
Evaporate excess
under reduced pressure. -
Dissolve residue in DCM and wash with saturated
(do not use strong bases like NaOH/KOH to avoid ring opening). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc 8:2).
| Parameter | Specification | Notes |
| Appearance | Pale yellow solid | |
| Melting Point | 108–110°C | Literature value range |
| Yield | 60–75% | Sensitive to moisture in Step 2 |
| Stability | Acid: Stable / Base: Unstable | Store in desiccator |
Chemoselective Reduction: Preserving the Ring
A common downstream requirement is reducing the nitro group to an aniline (4-(1,2,5-oxadiazol-3-yl)aniline) for coupling.
The Challenge: Catalytic hydrogenation ($ \text{H}_2, \text{Pd/C} $) often cleaves the N-O bond of the furazan ring, destroying the heterocycle. The Solution: Use chemoselective metal-mediated reduction.
Protocol (Iron/Ammonium Chloride):
-
Dissolution: Dissolve 3-(4-nitrophenyl)-1,2,5-oxadiazole (1 mmol) in Ethanol/Water (3:1, 10 mL).
-
Activation: Add Iron powder (5 equiv) and Ammonium Chloride ($ \text{NH}_4\text{Cl} $, 5 equiv).
-
Reaction: Heat to 80°C with vigorous stirring for 1-2 hours. Monitor by TLC (Nitro compound is less polar than amine).
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. The product, 4-(1,2,5-oxadiazol-3-yl)aniline , typically precipitates or can be extracted with EtOAc.
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the critical divergence point where incorrect reduction conditions lead to scaffold destruction.
Caption: Synthesis pathway of 3-(4-Nitrophenyl)-1,2,5-oxadiazole featuring the critical chemoselective reduction step to avoid ring cleavage.
Applications in Drug Discovery
IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune response in the tumor microenvironment.
-
Mechanism: The furazan ring in inhibitors (like Epacadostat analogs) coordinates with the heme iron or occupies a hydrophobic pocket, displacing the natural substrate (tryptophan).
-
Design Strategy: The 3-(4-nitrophenyl) group serves as a scaffold. The nitro group is reduced to an amine (as per Protocol 3) and then coupled with halo-phenyl derivatives to form urea or sulfamide linkers, essential for high-affinity binding.
High-Energy Materials
The high nitrogen content and positive heat of formation of the 1,2,5-oxadiazole ring make it a candidate for energetic materials. The nitro group adds oxygen balance, enhancing detonation velocity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Dehydration) | Incomplete reaction or hydrolysis | Ensure reagents ( |
| Ring Cleavage | Basic workup conditions | Use |
| Over-reduction | Catalytic hydrogenation used | Switch to Fe/ |
| Impurity: Nitrile Oxide | Incomplete cyclization | Increase reaction time or temperature during dehydration. |
References
-
ChemicalBook. (2023).[2] 3-(4-Nitrophenyl)-1,2,5-oxadiazole - CAS 58749-72-7 Properties and Suppliers.Link
-
Sheremetev, A. B., et al. (2005). 1,2,5-Oxadiazoles.[2][3][4][5][6] Science of Synthesis, 13, 185. (Review of furazan synthesis).
-
Pardeshi, S., et al. (2020). Recent Advances in Synthetic Approaches for Oxadiazole Derivatives.[7][8] Open Medicinal Chemistry Journal. Link
-
Kumar, G., et al. (2023).[2] Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design.[2] Link
-
BocSci. (2024). 3-(4-Nitrophenyl)-1,2,5-oxadiazole Product Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 6. SY129109,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Introduction
The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 3-(4-nitrophenyl)-1,2,5-oxadiazole, combines this versatile heterocycle with a nitrophenyl moiety. The presence of the nitro group suggests several potential mechanisms of action that warrant investigation. Primarily, aromatic nitro compounds are known to be capable of releasing nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the inflammatory response.[3][4]
This document provides a structured, multi-assay workflow designed to build a comprehensive in vitro biological profile of 3-(4-nitrophenyl)-1,2,5-oxadiazole. We begin with foundational cytotoxicity screening to establish safe therapeutic windows, followed by direct quantification of nitric oxide release, and conclude with functional assays to assess its anti-inflammatory potential. Each protocol is presented with the underlying scientific rationale to guide experimental design and data interpretation, ensuring a robust characterization for researchers in drug discovery and development.
Section 1: Foundational Cytotoxicity Profiling
Rationale & Expertise: Before evaluating any specific biological function, it is imperative to determine the concentration range at which 3-(4-nitrophenyl)-1,2,5-oxadiazole affects cell viability. Cytotoxicity assays are fundamental to distinguish between targeted pharmacological effects and non-specific toxicity.[5] The data generated, typically expressed as the half-maximal inhibitory concentration (IC50), informs the selection of sub-cytotoxic concentrations for subsequent mechanistic and functional studies, ensuring that observed effects are not simply a consequence of cell death.[6] We will utilize a robust ATP-dependent luminescence assay, which measures the level of ATP as an indicator of metabolically active, viable cells.[7]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value using an ATP-based assay.
Protocol 1: ATP-Dependent Cytotoxicity Assay
Principle: This homogeneous assay quantifies cell viability by measuring ATP, an indicator of metabolic activity. The luciferase-based reagent lyses the cells to release ATP, which drives a reaction that generates a luminescent signal proportional to the number of viable cells in culture.[7]
Materials:
-
3-(4-Nitrophenyl)-1,2,5-oxadiazole
-
DMSO (ACS grade)
-
Selected cell line (e.g., A549 human lung carcinoma, RAW 264.7 murine macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled 96-well plates suitable for luminescence
-
ATP-dependent luminescence reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Positive control: Doxorubicin or Staurosporine
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(4-nitrophenyl)-1,2,5-oxadiazole in DMSO. Create a 2-fold serial dilution series in complete culture medium to yield 2X final concentrations (e.g., from 200 µM to ~0.1 µM). Prepare dilutions for the positive control as well.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Controls:
-
Vehicle Control: Add 100 µL of medium with the same final DMSO concentration to at least six wells. This represents 100% viability.
-
Positive Control: Add 100 µL of the 2X positive control dilutions.
-
Blank Control: Add 200 µL of medium to wells without cells to measure background luminescence.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate and the luminescence reagent to room temperature for 30 minutes.
-
Add a volume of luminescence reagent equal to the volume of culture medium in each well (e.g., 200 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Signal_sample / Signal_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Data Presentation: Expected Outcome
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 3-(4-Nitrophenyl)-1,2,5-oxadiazole | A549 | 48 | Result |
| 3-(4-Nitrophenyl)-1,2,5-oxadiazole | RAW 264.7 | 48 | Result |
| Doxorubicin (Positive Control) | A549 | 48 | Result |
Section 2: Assessment of Nitric Oxide (NO) Releasing Potential
Rationale & Expertise: The nitrophenyl group is a potential substrate for enzymatic or chemical reduction that can lead to the release of nitric oxide.[3] Directly measuring NO release is a crucial step in elucidating the compound's mechanism of action. Since NO has a very short half-life, its production is typically quantified by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[8] The Griess assay is a simple and widely used colorimetric method that detects nitrite. To account for all released NO, nitrate must first be reduced to nitrite.[9]
Principle of the Griess Assay
Caption: The principle of total nitric oxide detection via the Griess assay.
Protocol 2: Total Nitric Oxide Measurement (Griess Assay)
Principle: This protocol measures the total NO released from the test compound in a cell-free environment. Nitrate in the sample is first reduced to nitrite. The total nitrite then reacts with sulfanilamide under acidic conditions to form a diazonium salt, which subsequently couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound, quantifiable by absorbance at ~540 nm.[9][10]
Materials:
-
3-(4-Nitrophenyl)-1,2,5-oxadiazole
-
Nitric Oxide Assay Kit (containing Nitrate Reductase, Griess Reagents, and Nitrite/Nitrate Standards)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
-
Positive Control: Sodium Nitroprusside (SNP) or other known NO donor
Procedure:
-
Standard Curve Preparation: Prepare a nitrite standard curve (e.g., from 100 µM to 0 µM) in PBS according to the kit manufacturer's instructions.
-
Sample Preparation:
-
Prepare solutions of 3-(4-nitrophenyl)-1,2,5-oxadiazole at various concentrations (e.g., 1 µM, 10 µM, 100 µM) in PBS.
-
Prepare a solution of the positive control (e.g., 100 µM SNP).
-
Include a PBS-only sample as a negative control.
-
-
Nitrate Reduction:
-
In a 96-well plate, add 50 µL of each standard, sample, and control in triplicate.
-
Add the nitrate reductase and its cofactor to each well as per the kit protocol.
-
Incubate at room temperature for 1-2 hours to allow for the conversion of nitrate to nitrite.
-
-
Color Development (Griess Reaction):
-
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells and incubate for 10 minutes, protected from light.
-
Add 50 µL of NED solution (Griess Reagent II) to all wells and incubate for another 10 minutes, protected from light. A magenta color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration).
-
Use the linear regression equation from the standard curve to calculate the concentration of NO (as nitrite) in each sample.
-
Data Presentation: Expected Outcome
| Compound | Concentration (µM) | Total NO Released (µM) |
| 3-(4-Nitrophenyl)-1,2,5-oxadiazole | 1 | Result |
| 3-(4-Nitrophenyl)-1,2,5-oxadiazole | 10 | Result |
| 3-(4-Nitrophenyl)-1,2,5-oxadiazole | 100 | Result |
| SNP (Positive Control) | 100 | Result |
| Vehicle Control | N/A | Result |
Section 3: In Vitro Anti-inflammatory Activity
Rationale & Expertise: Chronic inflammation is linked to numerous diseases, and inhibiting pro-inflammatory mediators is a key therapeutic strategy.[11] Macrophages are central players in the inflammatory response. When activated by stimuli like bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme.[6] This assay evaluates the ability of 3-(4-nitrophenyl)-1,2,5-oxadiazole to suppress this inflammatory response. A complementary, rapid screening method is the protein denaturation assay, which is based on the principle that many anti-inflammatory drugs can protect proteins from denaturation at inflammatory sites.[12][13]
Pathway: LPS-Induced Inflammation in Macrophages
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro studies of interactions of NO. donor drugs with superoxide and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. oxfordbiomed.com [oxfordbiomed.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. ovid.com [ovid.com]
- 11. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 12. journalajrb.com [journalajrb.com]
- 13. cetjournal.it [cetjournal.it]
Application Notes & Protocols: Identifying Therapeutic Targets of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
The compound 3-(4-nitrophenyl)-1,2,5-oxadiazole represents a novel chemical entity with potential therapeutic applications. Its structure combines two key pharmacophores: the 1,2,5-oxadiazole (furazan) ring and a 4-nitrophenyl group. The 1,2,5-oxadiazole moiety is a versatile heterocycle known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Derivatives of this ring system have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a significant target in immuno-oncology.[1] The 4-nitrophenyl group is also a common feature in drug candidates and can undergo bioreduction in hypoxic environments, making it a valuable component for hypoxia-activated prodrugs that target the low-oxygen conditions found in solid tumors.[6][7][8][9]
Given this structural rationale, 3-(4-nitrophenyl)-1,2,5-oxadiazole is a compelling candidate for investigation in oncology and immunology. This guide provides a comprehensive framework for elucidating its mechanism of action and identifying its specific molecular targets. We will explore a multi-pronged approach, combining in silico analysis, unbiased biochemical and genetic screens, and targeted validation assays. This document is designed to be a practical resource, offering not just protocols but also the strategic reasoning behind each experimental choice.
Hypothesized Therapeutic Areas and Mechanisms of Action
Based on the compound's constituent moieties, we can formulate several primary hypotheses regarding its potential therapeutic targets and mechanisms. These hypotheses will guide our initial experimental design.
Hypothesis 1: Immuno-oncology Modulation via IDO1 Inhibition
The 1,2,5-oxadiazole scaffold has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[10] In the tumor microenvironment, IDO1 activity suppresses the immune response by depleting tryptophan, which is essential for T-cell proliferation, and by producing immunosuppressive metabolites like kynurenine.[10][11][12] Inhibiting IDO1 can restore anti-tumor immunity, making it a prime target for cancer therapy.[10][11]
Hypothesis 2: Hypoxia-Activated Cytotoxicity
The 4-nitrophenyl group can be selectively reduced under hypoxic conditions, a hallmark of solid tumors.[6][7][13] This reduction can lead to the formation of a cytotoxic agent, effectively making the parent compound a hypoxia-activated prodrug (HAP).[6][7][8][9][13] This mechanism allows for targeted killing of tumor cells in the hypoxic core while sparing healthy, well-oxygenated tissues.[7][8]
Hypothesis 3: Kinase Inhibition
The broad biological activity of oxadiazole derivatives suggests they may interact with a range of cellular targets, including protein kinases.[3][4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. Identifying any kinase targets would open up another avenue for therapeutic development.
The following sections will detail the experimental workflows to test these hypotheses and to uncover novel, unanticipated targets.
Phase 1: Unbiased, High-Throughput Target Identification Strategies
To cast a wide net and identify potential protein interactors without preconceived bias, we will employ a combination of chemical proteomics and genetic screening. This approach is crucial for novel compounds where the mechanism of action is unknown.[14][15][16]
Chemical Proteomics for Direct Target Engagement
Chemical proteomics aims to identify the direct binding partners of a small molecule within the native proteome.[17][18][19][20] We will utilize two complementary affinity-based methods.
-
Affinity-Based Pull-Down: This classic method involves immobilizing the compound of interest to a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[14]
-
Photoaffinity Labeling (PAL): PAL uses a chemically modified version of the compound that can be activated by UV light to covalently crosslink to its target proteins in living cells, providing a more physiologically relevant snapshot of interactions.[18][21]
Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of 3-(4-nitrophenyl)-1,2,5-oxadiazole with a linker arm terminating in a biotin tag. It is critical to choose a linker attachment point that does not interfere with the compound's biological activity.
-
Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., a human colorectal cancer line like HCT-116) and prepare a native cell lysate.
-
Incubation: Incubate the biotinylated probe with the cell lysate. As a negative control, incubate the lysate with free biotin. As a competition control, co-incubate the lysate with the biotinylated probe and an excess of the original, unmodified compound.
-
Capture: Add streptavidin-coated agarose beads to the lysate to capture the biotinylated probe and any bound proteins.[14]
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: True binding partners should be present in the probe-incubated sample but absent or significantly reduced in the negative and competition control samples.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex biological systems.[22][23][24][25] If our compound acts as a covalent inhibitor, a competitive ABPP experiment can identify its targets.
Protocol: Competitive ABPP for Kinase Profiling
-
Cell Treatment: Treat live cancer cells with 3-(4-nitrophenyl)-1,2,5-oxadiazole across a range of concentrations. Also include a vehicle-only control (e.g., DMSO).
-
Lysate Preparation: Prepare cell lysates from the treated cells.
-
Probe Labeling: Incubate the lysates with a broad-spectrum, activity-based kinase probe (e.g., a fluorophosphonate-based probe that reacts with the active site of many kinases). This probe will label kinases that were not engaged by our test compound.
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE or identified and quantified by LC-MS/MS.
-
Data Interpretation: A dose-dependent decrease in the signal from a specific kinase indicates that 3-(4-nitrophenyl)-1,2,5-oxadiazole is binding to and inhibiting that kinase.
// Annotations { rank=same; TreatCells; node [shape=plaintext, fontsize=9, fontcolor="#5F6368"]; Anno1 [label="Compound binds to its target(s),\nblocking the active site."]; } { rank=same; AddProbe; node [shape=plaintext, fontsize=9, fontcolor="#5F6368"]; Anno2 [label="ABP labels enzymes whose\nactive sites are available."]; } { rank=same; Identify; node [shape=plaintext, fontsize=9, fontcolor="#5F6368"]; Anno3 [label="Decreased ABP signal indicates\ntarget engagement by the compound."]; }
TreatCells -> Anno1 [style=invis]; AddProbe -> Anno2 [style=invis]; Identify -> Anno3 [style=invis]; } } Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
CRISPR-Cas9 Genetic Screens
CRISPR-based screens are a powerful, unbiased method to identify genes that modulate a cell's response to a drug.[26][27][28][29][30] By knocking out genes across the genome, we can identify those that, when absent, either sensitize or desensitize cells to our compound. This can reveal the compound's target or key pathway components.
Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Library Transduction: Introduce a genome-wide sgRNA library into a population of Cas9-expressing cancer cells. Each cell receives a single sgRNA that targets a specific gene for knockout.
-
Compound Treatment: Split the cell population into two groups. Treat one group with a sublethal dose (e.g., IC20) of 3-(4-nitrophenyl)-1,2,5-oxadiazole and the other with a vehicle control.
-
Cell Proliferation: Allow the cells to grow for several population doublings.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both populations.
-
Sequencing: Use next-generation sequencing (NGS) to amplify and count the sgRNAs present in each population.
-
Data Analysis: Compare the sgRNA abundance between the treated and control populations.
-
Depleted sgRNAs: Genes targeted by sgRNAs that are depleted in the treated population are potential sensitizers. Their knockout makes the cells more sensitive to the compound, suggesting they might be part of a resistance pathway.
-
Enriched sgRNAs: Genes targeted by sgRNAs that are enriched are potential resistance genes. Their knockout makes the cells less sensitive, suggesting they could be the direct target of the compound or a critical component of its signaling pathway.
-
Phase 2: Target Validation and Mechanistic Elucidation
Once a list of candidate targets is generated from the unbiased screens, rigorous validation is essential.[31] This phase involves targeted experiments to confirm direct engagement and functional modulation of the putative targets.
Validation of IDO1 Inhibition
If IDO1 is identified as a top candidate, the following assays will confirm its role.
Protocol: Cell-Based IDO1 Activity Assay
This assay measures the enzymatic activity of IDO1 in a cellular context, which is more physiologically relevant than a cell-free biochemical assay.[12]
-
Cell Seeding: Seed a human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of IDO1.
-
Compound Treatment: Add varying concentrations of 3-(4-nitrophenyl)-1,2,5-oxadiazole to the cells. Include a known IDO1 inhibitor (e.g., epacadostat) as a positive control.[10]
-
Tryptophan Addition: Add L-tryptophan, the substrate for IDO1, to the cell media.
-
Incubation: Incubate for 24-48 hours to allow for tryptophan metabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant. Measure the concentration of kynurenine, the product of IDO1 activity, using a colorimetric assay (reacting with Ehrlich's reagent) or by LC-MS.
-
Data Analysis: A dose-dependent decrease in kynurenine production indicates inhibition of IDO1 activity. Calculate the IC50 value for the compound.
| Parameter | Description | Expected Outcome for IDO1 Inhibitor |
| Kynurenine Level | Concentration of IDO1 product in cell supernatant. | Dose-dependent decrease. |
| IC50 Value | Concentration of compound causing 50% inhibition. | Potent IC50 (nanomolar to low micromolar range). |
| Tryptophan Level | Concentration of IDO1 substrate in cell supernatant. | Dose-dependent increase (or less depletion). |
Assessment of Hypoxia-Selective Activity
To validate the hypothesis that the compound acts as a HAP, we will compare its cytotoxicity under normal (normoxic) and low-oxygen (hypoxic) conditions.
Protocol: Hypoxic vs. Normoxic Cytotoxicity Assay
-
Cell Seeding: Seed a cancer cell line in two identical sets of 96-well plates.
-
Compound Treatment: Add a serial dilution of 3-(4-nitrophenyl)-1,2,5-oxadiazole to both sets of plates.
-
Incubation Conditions:
-
Normoxia: Place one set of plates in a standard cell culture incubator (21% O2).
-
Hypoxia: Place the second set of plates in a specialized hypoxia chamber (e.g., 1% O2).
-
-
Cytotoxicity Measurement: After 72 hours, measure cell viability in both sets of plates using a standard method like the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value for the compound under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions (a high normoxic/hypoxic IC50 ratio) confirms hypoxia-selective cytotoxicity.
| Condition | Oxygen Level | Expected IC50 for HAP |
| Normoxia | 21% O₂ | High (low cytotoxicity) |
| Hypoxia | ≤ 1% O₂ | Low (high cytotoxicity) |
Kinase Target Validation
If specific kinases are identified as potential targets, their engagement and inhibition must be confirmed directly.
Protocol: In Vitro Kinase Assay and Kinome Profiling
-
Direct Enzyme Assay: Perform a direct in vitro kinase assay using the purified recombinant candidate kinase, ATP, a suitable substrate, and varying concentrations of our compound. Measure kinase activity (substrate phosphorylation) using methods like radiometric assays (³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo). This will confirm direct inhibition and allow for IC50 determination.
-
Kinome Profiling: To assess selectivity, submit the compound to a commercial kinome profiling service.[32][33][34][35][36] These services test the compound against a large panel of kinases (often >400) at a fixed concentration. The results provide a comprehensive selectivity profile, identifying both the intended target(s) and any potential off-target kinases, which is crucial for predicting potential side effects.
Conclusion and Future Directions
The systematic approach outlined in these application notes provides a robust framework for the comprehensive target deconvolution of 3-(4-nitrophenyl)-1,2,5-oxadiazole. By integrating unbiased discovery methods with targeted validation protocols, researchers can efficiently identify the primary therapeutic targets, elucidate the mechanism of action, and build a strong foundation for preclinical and clinical development. The initial hypotheses—IDO1 inhibition, hypoxia-activated cytotoxicity, and kinase modulation—serve as excellent starting points, but the unbiased nature of the chemical proteomics and CRISPR screens ensures that novel and unexpected mechanisms will also be captured. The successful identification of a validated target is a critical milestone in translating a promising chemical scaffold into a next-generation therapeutic agent.
References
-
Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]
-
Denny, W. A. (2010). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology, 6(3), 419-428. [Link]
-
Wikipedia. (n.d.). Hypoxia-activated prodrug. [Link]
-
Li, Y., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 178, 584-599. [Link]
-
Wang, J., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Pharmacology, 12, 664362. [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 75. [Link]
-
Wang, Y., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(22), 15317-15347. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]
-
Lonza. (n.d.). CRISPR screening and its applications in drug discovery. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
-
Sun, J. D., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology, 11, 652753. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
-
Jiang, C., et al. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics, 12(9), 4193–4211. [Link]
-
Monash University. (n.d.). Chemistry-based functional proteomics for drug target deconvolution. [Link]
-
Isiorho, Y. A., et al. (2022). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research, 21(11), 2736-2747. [Link]
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
-
National Cancer Institute. (2024). New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs. [Link]
-
Evotec. (n.d.). Chemical Proteomics. [Link]
-
Li, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6523-6532. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]
-
Li, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6523-6532. [Link]
-
NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. [Link]
-
University of Antwerp. (n.d.). PPES Service Facility for Global Kinase Activity Profiling. [Link]
-
Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 1039860. [Link]
-
Chen, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(24), 8031. [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. [Link]
-
Sanna, D., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 229-238. [Link]
-
MtoZ Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link]
-
Bitesize Bio. (2023). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. [Link]
-
ChemRxiv. (2022). Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. [Link]
-
Kumar, R., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry, 14(10), 1836-1855. [Link]
-
Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
-
Kumar, A., et al. (2024). Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. International Journal of Current Pharmaceutical Review and Research, 15(4), 109-121. [Link]
-
Al-Soud, Y. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl or 3,5-Dinitrophenyl Moiety. Molecules, 26(11), 3324. [Link]
-
Doan, N. Q. H., et al. (2022). Synthesis, Antimicrobial-Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. ChemistrySelect, 7(33), e202202421. [Link]
-
González-Bacerio, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6331. [Link]
-
SvedbergOpen. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Jampilek, J., et al. (2024). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Chemistry – A European Journal, 30(4), e202302928. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). synthesis and biological activities of 1, 3, 4-oxadiazole derivatives: a review of literature. [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2420. [Link]
-
Journal of Molecular Structure. (2024). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). [Link]
Sources
- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. research.monash.edu [research.monash.edu]
- 18. Chemical Proteomics | Evotec [evotec.com]
- 19. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 25. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 28. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
- 29. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 30. New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs | NCI at Frederick [ncifrederick.cancer.gov]
- 31. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 32. assayquant.com [assayquant.com]
- 33. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 34. pharmaron.com [pharmaron.com]
- 35. Services and expertise | Info for companies | University of Antwerp [uantwerpen.be]
- 36. Kinome Profile [chemdiv.com]
Application Note: 3-(4-Nitrophenyl)-1,2,5-oxadiazole as a Fluorescent Probe
[1]
Abstract & Introduction
3-(4-Nitrophenyl)-1,2,5-oxadiazole is a fluorogenic scaffold belonging to the furazan class of heterocycles.[1] While 1,2,5-oxadiazoles are traditionally utilized in high-energy density materials and medicinal chemistry, this specific derivative serves as a potent "turn-on" fluorescent probe for detecting reductive environments.[1]
The presence of the electron-withdrawing nitro (-NO₂) group quenches the intrinsic fluorescence of the oxadiazole core via photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) disruption.[1] Upon enzymatic reduction (e.g., by Nitroreductase under hypoxic conditions) or nucleophilic attack by biothiols, the nitro group is converted to an amino group or displaced.[1] This restoration of the electron-donating capacity re-establishes the "push-pull" electronic system, triggering a strong fluorescence response, typically in the blue-green spectral region.
Key Applications
-
Hypoxia Detection: Real-time imaging of tumor hypoxia via nitroreductase (NTR) activity.[1]
-
Reductive Stress Monitoring: Detection of elevated NADH/reductase levels in metabolic disorders.[1]
-
Biothiol Sensing: Potential for H₂S or thiol detection via nucleophilic aromatic substitution (SₙAr) or reduction pathways.[1]
Mechanism of Action
The probe operates on a reductive "unmasking" mechanism.[1] The 3-(4-Nitrophenyl)-1,2,5-oxadiazole (Probe-NO₂) is non-fluorescent ("OFF" state).[1] In the presence of Type I/II Nitroreductases and NADH (cofactor), the nitro group is reduced to a hydroxylamine and subsequently to an amine (Probe-NH₂ ).[1]
The resulting 3-(4-Aminophenyl)-1,2,5-oxadiazole possesses a Donor-Acceptor (D-A) architecture (Amine donor + Furazan acceptor), enabling strong fluorescence emission.[1]
Figure 1: Mechanism of fluorescence activation via enzymatic reduction of the nitro group.[1]
Physicochemical & Spectral Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 3-(4-Nitrophenyl)-1,2,5-oxadiazole |
| CAS Number | 58749-72-7 |
| Molecular Weight | 191.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile.[1] Low solubility in water.[1] |
| Excitation Max (λex) | ~320–340 nm (Post-reduction) |
| Emission Max (λem) | ~420–460 nm (Blue/Cyan) |
| Stokes Shift | ~100 nm |
| Quantum Yield (Φ) | < 0.01 (Probe-NO₂); > 0.40 (Probe-NH₂) |
Note: Spectral peaks may shift ±10-20 nm depending on solvent polarity (solvatochromism) and pH.[1]
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
-
Weigh 1.91 mg of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex until completely dissolved.[1]
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
In Vitro Nitroreductase (NTR) Assay
Objective: Verify probe activation by purified enzyme.
Reagents:
-
PBS Buffer (pH 7.4)[1]
-
NADH (1 mM fresh solution)
-
Purified Nitroreductase (from E. coli, e.g., Sigma N9284)[1]
Procedure:
-
Dilute the probe stock (10 mM) to 10 µM in PBS (0.1% DMSO final).
-
Add NADH to a final concentration of 100 µM .
-
Measure baseline fluorescence (Ex: 340 nm, Em: 450 nm).[1]
-
Add Nitroreductase (1–5 µg/mL) .
-
Incubate at 37°C.
-
Record fluorescence spectra every 2 minutes for 20 minutes.
-
Expected Result: Gradual increase in emission intensity at ~450 nm.[1]
-
Live Cell Imaging (Hypoxia Detection)
Objective: Visualize hypoxic regions in cancer cells (e.g., A549, HeLa).[1]
Figure 2: Cellular imaging workflow for hypoxia detection.
Detailed Steps:
-
Seeding: Seed cells (e.g., A549) in a confocal dish and incubate for 24h.
-
Staining: Replace medium with serum-free medium containing 10 µM Probe .
-
Incubation: Incubate for 30 minutes at 37°C.
-
Washing: Wash cells 3x with PBS to remove extracellular probe.[1]
-
Hypoxia Induction:
-
Imaging:
Troubleshooting & Critical Notes
| Issue | Possible Cause | Solution |
| Low Signal Intensity | Excitation mismatch. | The probe excites best in UV/Violet (~340 nm).[1] Ensure your microscope has a DAPI filter set or 405 nm laser.[1] |
| High Background | Extracellular probe not washed.[1] | Perform 3 rigorous washes with PBS after staining.[1] |
| Precipitation | High concentration in aqueous buffer.[1] | Do not exceed 20 µM in aqueous buffer.[1] Keep DMSO concentration < 1% to prevent cytotoxicity but ensure solubility.[1] |
| No Response in Hypoxia | Low endogenous NTR expression.[1] | Some cell lines have low nitroreductase activity.[1] Test with A549 or HepG2 cells known for higher reductase levels.[1] |
References
-
Chemical Structure & Data: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 277685, 3-(4-Nitrophenyl)-1,2,4-oxadiazole (Isomer Analog Reference). Retrieved from [Link]
-
Oxadiazole Fluorescence: Pace, A., et al. (2006).[1][4] Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements. Journal of Organic Chemistry. Retrieved from [Link]
-
Nitroreductase Mechanisms: Li, X., et al. (2025).[1] Recent advances in fluorescent probes for the detection of nitroreductase. Chemical Science (RSC).[1] Retrieved from [Link]
-
General Protocol Grounding: Ambrosi, G., et al. (2010).[1] Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole. Inorganic Chemistry. Retrieved from [Link]
Sources
- 1. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Nitrophenyl)-1,2,5-oxadiazole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Nitro-Functionalized Heterocycle
The 1,2,5-oxadiazole, or furazan, ring is a nitrogen-rich heterocycle known for its high positive heat of formation and inherent stability.[1] When functionalized with a 4-nitrophenyl group, the resulting molecule, 3-(4-nitrophenyl)-1,2,5-oxadiazole, presents a compelling candidate for advanced material science applications. The electron-withdrawing nature of the nitro group, coupled with the energetic and aromatic character of the furazan ring, suggests significant potential in the fields of energetic materials and optoelectronics.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-(4-nitrophenyl)-1,2,5-oxadiazole. The protocols outlined herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational framework for research and development.
Part 1: Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of material development. The following section details a proposed synthetic pathway for 3-(4-nitrophenyl)-1,2,5-oxadiazole, along with expected characterization data.
Proposed Synthetic Pathway
The synthesis of 3-substituted-1,2,5-oxadiazoles is typically achieved through the dehydration of α-dioximes.[2] A plausible route to 3-(4-nitrophenyl)-1,2,5-oxadiazole is outlined below.
Caption: Proposed synthesis of 3-(4-nitrophenyl)-1,2,5-oxadiazole.
Step-by-Step Protocol:
-
Synthesis of 4-Nitrophenylglyoxime (Intermediate):
-
Dissolve 4-nitroacetophenone in a suitable solvent such as ethanol.
-
React with an equimolar amount of sodium nitrite in the presence of hydrochloric acid at low temperature (0-5 °C) to form the α-keto-oxime.
-
Isolate the intermediate and react it with hydroxylamine hydrochloride in a basic medium (e.g., sodium hydroxide or pyridine) to yield 4-nitrophenylglyoxime.
-
Purify the dioxime by recrystallization from a suitable solvent like ethanol.
-
-
Cyclization to 3-(4-Nitrophenyl)-1,2,5-oxadiazole (Target Compound):
-
Suspend the purified 4-nitrophenylglyoxime in an inert solvent (e.g., toluene or dichloromethane).
-
Slowly add a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with ice-water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Expected Characterization Data
The following table summarizes the expected analytical data for 3-(4-nitrophenyl)-1,2,5-oxadiazole, based on the known properties of similar compounds.[3][4]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the nitrophenyl group will appear as two doublets in the range of δ 8.0-8.5 ppm. The proton on the 1,2,5-oxadiazole ring is expected to be a singlet in the region of δ 8.5-9.0 ppm. |
| ¹³C NMR | Aromatic carbons of the nitrophenyl group will appear in the range of δ 120-150 ppm. The carbons of the 1,2,5-oxadiazole ring are expected to resonate at approximately δ 150-160 ppm. |
| FT-IR (cm⁻¹) | Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching above 3000 cm⁻¹. C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. C-N and N-O stretching frequencies for the ring are also expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₅N₃O₃ (191.14 g/mol ) should be observed. |
| Melting Point (°C) | Expected to be a crystalline solid with a relatively high melting point, likely in the range of 150-200 °C, due to the planar and polar nature of the molecule. |
| Thermal Analysis | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are expected to show good thermal stability, with a decomposition temperature above 200 °C, which is a desirable characteristic for energetic materials.[5][6] |
Part 2: Applications in Material Science
The unique molecular structure of 3-(4-nitrophenyl)-1,2,5-oxadiazole suggests its utility in two primary areas of material science: as an energetic material and as a component in optical materials.
Application 1: Energetic Materials
The combination of a nitrogen-rich furazan ring and an oxygen-rich nitro group makes 3-(4-nitrophenyl)-1,2,5-oxadiazole a promising candidate for a melt-castable explosive or an energetic plasticizer.[1][5][6]
Rationale:
-
High Energy Density: The presence of multiple C-N, N-N, and N-O bonds contributes to a high positive heat of formation, releasing a significant amount of energy upon decomposition.
-
Good Oxygen Balance: The nitro group provides an internal oxygen source, which can lead to more complete combustion and higher energy release.
-
Thermal Stability: The aromaticity of the furazan ring imparts good thermal stability, a crucial safety parameter for energetic materials.
Experimental Workflow for Evaluation as an Energetic Material:
Caption: Workflow for evaluating 3-(4-nitrophenyl)-1,2,5-oxadiazole as an energetic material.
Protocol for Formulation and Testing:
-
Safety Precautions: All work with energetic materials must be conducted in a specialized laboratory with appropriate safety measures, including remote handling and blast shields.
-
Formulation of a Plastic-Bonded Explosive (PBX):
-
Dissolve a polymeric binder such as hydroxyl-terminated polybutadiene (HTPB) in a suitable solvent (e.g., ethyl acetate).
-
Carefully add the synthesized 3-(4-nitrophenyl)-1,2,5-oxadiazole to the binder solution with gentle stirring to form a homogeneous slurry.
-
Cast the slurry into a mold and cure at an elevated temperature to form a solid PBX charge.
-
-
Sensitivity Testing:
-
Impact Sensitivity: Use a standard drop-weight impact tester to determine the 50% probability of initiation height (H₅₀).
-
Friction Sensitivity: Employ a friction testing apparatus to determine the sensitivity to frictional stimuli.
-
-
Performance Measurement:
-
Detonation Velocity: Use the streak camera technique or ionization probes to measure the detonation velocity of a cylindrical charge of the formulated explosive.
-
Detonation Pressure: Calculate the detonation pressure using thermodynamic codes based on the measured detonation velocity and the composition of the explosive.
-
Application 2: Optical and Optoelectronic Materials
Oxadiazole derivatives are known for their electron-transporting properties and are often used in organic light-emitting diodes (OLEDs).[7][8][9] The presence of the nitrophenyl group can introduce interesting photophysical properties, making 3-(4-nitrophenyl)-1,2,5-oxadiazole a candidate for use as an electron-transporting material or a fluorescent dopant.
Rationale:
-
Electron-Deficient Core: The 1,2,5-oxadiazole ring is electron-deficient, which facilitates electron injection and transport.
-
Push-Pull System: The nitrophenyl group acts as a strong electron-withdrawing group, which can lead to intramolecular charge transfer (ICT) and potentially interesting nonlinear optical (NLO) properties.[8]
-
Fluorescence: Many oxadiazole derivatives exhibit fluorescence, and the emission properties can be tuned by modifying the substituents.[7]
Experimental Workflow for Optical Characterization:
Caption: Workflow for evaluating the optical properties of 3-(4-nitrophenyl)-1,2,5-oxadiazole.
Protocol for Photophysical and Device Characterization:
-
Solution-State Characterization:
-
Prepare dilute solutions of the compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Record the UV-Vis absorption spectra to determine the absorption maxima (λ_max).
-
Record the fluorescence emission spectra by exciting at the absorption maxima to determine the emission maxima and Stokes shift.
-
Measure the fluorescence quantum yield using a standard fluorophore (e.g., quinine sulfate) as a reference.
-
-
Thin-Film Characterization:
-
Prepare thin films of the compound on a suitable substrate (e.g., quartz or glass) by spin-coating a solution or by thermal evaporation under high vacuum.
-
Record the absorption and emission spectra of the thin films.
-
-
OLED Device Fabrication and Testing:
-
Fabricate a multilayer OLED device with a standard architecture, for example: ITO / Hole-Transporting Layer (HTL) / Emissive Layer (EML) / 3-(4-nitrophenyl)-1,2,5-oxadiazole (as Electron-Transporting Layer - ETL) / Cathode (e.g., LiF/Al).
-
Measure the current-voltage-luminance (I-V-L) characteristics of the device.
-
Determine the external quantum efficiency (EQE) and power efficiency of the device.
-
Conclusion
3-(4-Nitrophenyl)-1,2,5-oxadiazole is a molecule with significant, yet largely unexplored, potential in material science. Its synthesis is achievable through established chemical transformations, and its predicted properties make it a strong candidate for investigation as both an energetic material and an optical material. The protocols provided in this guide offer a starting point for researchers to systematically explore the synthesis, characterization, and application of this promising compound. Further research and development are warranted to fully elucidate its performance characteristics and unlock its potential for advanced technologies.
References
-
ChemRxiv. (n.d.). Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. Retrieved from [Link]
-
ResearchGate. (2015). Study on combustion of new energetic furazans. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐aryl‐4‐nitro‐1,2,5‐oxadiazole‐N‐oxide from styrenes. Retrieved from [Link]
- Brion, M., & et al. (2012). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Revue Roumaine de Chimie, 57(7-8), 697-715.
-
PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
Energetic materials based on poly furazan and furoxan structures. (n.d.). Retrieved from [Link]
-
Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Assembly of Nitrofurazan and Nitrofuroxan Frameworks for High-Performance Energetic Materials. Retrieved from [Link]
-
ResearchGate. (2025). Application and Development of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF). Retrieved from [Link]
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
PubMed. (2014). Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes. Retrieved from [Link]
- Sharma, P., & et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
MDPI. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
Bentham Science. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Retrieved from [Link]
-
RJPT. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]
-
Bentham Science. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Retrieved from [Link]
-
RSC Publishing. (2018). 3-Nitro-4-(tetrazol-5-yl) furazan: theoretical calculations, synthesis and performance. Retrieved from [Link]
-
ResearchGate. (2025). Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan. Retrieved from [Link]
-
Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]. (n.d.). Retrieved from [Link]
-
PubMed. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Retrieved from [Link]
-
ResearchGate. (2025). Design principles to tune the optical properties of 1,3,4-oxadiazole- containing molecules. Retrieved from [Link]
-
ResearchGate. (2025). The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF): structural, electronic, and mechanical properties. Retrieved from [Link]
-
ResearchGate. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]
Sources
- 1. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]
- 2. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 5. Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan [sioc-journal.cn]
- 6. researchgate.net [researchgate.net]
- 7. Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. "Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4" by DAO-HANG HE, YONG-CHUANG ZHU et al. [journals.tubitak.gov.tr]
analytical methods for detecting 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Introduction & Scope
This application note details the analytical protocols for the characterization and quantitation of 3-(4-Nitrophenyl)-1,2,5-oxadiazole (also referred to as a nitrophenyl furazan derivative).[1]
Compound Significance: The 1,2,5-oxadiazole (furazan) scaffold is a critical pharmacophore in medicinal chemistry (e.g., nitric oxide donors, antimicrobial agents) and a high-energy density backbone in energetic materials research. The presence of the 4-nitrophenyl moiety imparts strong UV absorbance and specific electrochemical properties, but also introduces challenges related to thermal stability and solubility.
Analytical Challenges:
-
Isomer Specificity: Distinguishing the 1,2,5-isomer from its 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers.
-
Thermal Lability: Nitro-substituted heterocycles may degrade under aggressive Gas Chromatography (GC) inlet temperatures.[1]
-
Polarity: The molecule is moderately polar to lipophilic, requiring optimized Reverse-Phase Liquid Chromatography (RPLC) conditions.
Physicochemical Profile & Safety
| Property | Description | Analytical Implication |
| Chromophore | Nitro-benzene + Furazan ring | Strong UV absorbance expected at 260–280 nm .[1] |
| Ionization | Electron-withdrawing ( | Excellent response in ESI Negative Mode (LC-MS) or Electron Capture (GC-ECD).[1] |
| Solubility | Low in water; High in MeCN, DMSO | Samples must be dissolved in organic solvent before dilution. |
| Stability | Potential shock/thermal sensitivity | Avoid rapid heating; use low-temperature evaporation.[1] |
Safety Warning: 1,2,5-Oxadiazoles with nitro substituents are potential energetic materials. Handle pure standards (<10 mg) with electrostatic discharge (ESD) precautions and blast shielding until impact sensitivity is ruled out.[1]
Method Selection Guide
The following decision matrix dictates the appropriate analytical technique based on sample matrix and sensitivity requirements.
Caption: Decision matrix for selecting the optimal analytical workflow based on sensitivity and matrix needs.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Primary method for purity assay and reaction monitoring.[1]
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.
-
Rationale: The end-capping reduces peak tailing caused by interaction between the nitrogen-rich furazan ring and residual silanols.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C.
-
Detection: Diode Array Detector (DAD).[1] Extract chromatograms at 270 nm (primary) and 254 nm (secondary).[1]
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Equilibration |
| 8.0 | 90 | Elution of Target |
| 10.0 | 90 | Wash |
| 10.1 | 20 | Re-equilibration |
| 14.0 | 20 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of standard into a 10 mL volumetric flask. Dissolve in 100% MeCN (Conc: 1000 µg/mL).[1]
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach 10 µg/mL.[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb nitro-aromatics).[1]
Protocol 2: LC-MS/MS Quantitation
Required for trace analysis in biological fluids or complex synthesis matrices.[1]
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI).[1]
-
Polarity: Negative Mode (ESI-).[1]
-
Precursor Ion: [M-H]⁻ or radical anion [M]⁻ depending on solvent conditions.[1]
-
MRM Transitions (Optimized):
-
Quantifier: m/z 190
144 (Loss of ). -
Qualifier: m/z 190
117 (Ring cleavage/Loss of ).
-
LC-MS Interface Settings
-
Gas Temp: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.[1]
-
Capillary Voltage: 3000 V (Negative).
Protocol 3: Gas Chromatography (GC-MS)
Secondary method for structural confirmation.[1]
-
Inlet: Split/Splitless, 250°C.
-
Critical: If degradation is observed (peak broadening or tailing), lower inlet temp to 220°C and use a pulsed splitless injection.
-
-
Column: DB-5MS (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Detection: Electron Impact (EI), 70 eV.[1]
-
Spectral Signature: Look for molecular ion (
) and characteristic fragments at [M-30] (NO) and [M-46] ( ).[1]
-
Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor: < 1.5 (Critical for nitrophenyl compounds).[1]
-
Precision (RSD): < 2.0% for 6 replicate injections.[1]
-
Resolution: > 2.0 from any synthesis precursors (e.g., glyoxime intermediates).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols | Ensure column is "End-capped"; increase buffer ionic strength (add 10mM Ammonium Formate). |
| Low Sensitivity (MS) | Wrong Polarity | Switch to Negative Mode ESI; Nitro compounds ionize poorly in Positive mode.[1] |
| Ghost Peaks | Carryover | Nitrophenyl compounds stick to stainless steel.[1] Use a needle wash of 50:50 MeCN:Isopropanol.[1] |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase starting composition (20% MeCN), not 100% MeCN. |
Structural Confirmation Pathway
The following diagram illustrates the logical flow for confirming the identity of the 1,2,5-oxadiazole isomer against potential 1,2,4-isomers using the described protocols.
Caption: Mass spectral fragmentation logic for distinguishing 1,2,5-oxadiazoles (NO loss favored) from isomers.
References
-
Sheremetev, A. B. (1995).[1][6] The Chemistry of Furazans Fused to Five-Membered Rings. Journal of Heterocyclic Chemistry. [1]
-
Beal, R. W. (2000).[1][7] Structures and Chemistry of Amino and Nitro Furazans. Defense Technical Information Center (DTIC).[1][7] [1]
-
Klapoetke, T. M., et al. (2015).[8] Crystal Structures and Energetic Properties of Furazans. ResearchGate.
-
Tang, Y., et al. (2017).[3][6] Synthesis of Furazan-Fused Heterocycles. Journal of Materials Chemistry A.
-
PubChem Compound Summary. (2025). 3-(4-Nitrophenyl)-1,2,4-oxadiazole (Isomer Comparison). National Library of Medicine.[1] [1]
Disclaimer: This protocol is for research use only. Users must validate the method for their specific matrix and regulatory environment.
Sources
- 1. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. ijmspr.in [ijmspr.in]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening with 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Executive Summary
This guide details the protocols for high-throughput screening (HTS) utilizing 3-(4-Nitrophenyl)-1,2,5-oxadiazole and its derivatives. While 1,2,5-oxadiazoles (furazans) are privileged scaffolds in medicinal chemistry, this specific nitro-substituted derivative serves two distinct roles in drug discovery:
-
IDO1 Inhibitor Scaffold: It acts as a competitive inhibitor targeting the heme-binding pocket of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.
-
Reductase-Activatable Probe: The 4-nitrophenyl moiety functions as a "caged" fluorophore or warhead, activated by nitroreductases (NTR) in hypoxic tumor environments or parasitic infections (e.g., Schistosoma mansoni).
This note provides a dual-track protocol: Track A for biochemical IDO1 inhibition screening and Track B for cell-based reductase activation assays.
Scientific Rationale & Mechanism
The 1,2,5-Oxadiazole Pharmacophore
The 1,2,5-oxadiazole ring is an electron-deficient heteroaromatic system. In the context of IDO1 inhibition, the ring nitrogen coordinates with the ferrous heme iron (Fe²⁺) in the enzyme's active site, preventing the oxidation of Tryptophan to N-formylkynurenine.
The 3-(4-Nitrophenyl) substitution introduces strong electron-withdrawing properties, increasing the acidity of the ring protons and altering the dipole moment. This modification is critical for:
-
Binding Affinity: Enhancing pi-stacking interactions within the hydrophobic pocket (residues Tyr126, Phe163).
-
Metabolic Activation: The nitro group can be reduced to an amine (3-(4-aminophenyl)-1,2,5-oxadiazole), which often exhibits drastically different fluorescence and binding properties.
Mechanism of Action Diagram
Figure 1: Mechanism of IDO1 inhibition. The 1,2,5-oxadiazole nitrogen competes with oxygen for heme iron coordination, blocking the catalytic cycle.
Experimental Protocols
Reagent Preparation & Handling
Compound: 3-(4-Nitrophenyl)-1,2,5-oxadiazole (MW: ~191.14 g/mol ) Safety Warning: Nitro-substituted oxadiazoles can be energetic. Handle pure solids with care. Avoid heating bulk material above 100°C.
| Parameter | Specification | Notes |
| Solvent | DMSO (Anhydrous) | Prepare 10 mM stock. Sonicate if necessary. |
| Stability | High | Stable at -20°C for >12 months. Avoid repeated freeze-thaw. |
| Solubility | ~20 mM in DMSO | Precipitates in aqueous buffer >100 µM. |
| Absorbance | λmax ~280-300 nm | Interference Warning: Nitro groups quench fluorescence; use absorbance readouts or red-shifted fluorophores. |
Track A: Biochemical IDO1 Inhibition Screen (384-well)
This assay measures the production of N-formylkynurenine (NFK), which is hydrolyzed to Kynurenine and detected using Ehrlich’s Reagent (absorbance at 490 nm).
Materials
-
Recombinant Human IDO1 (His-tagged).
-
Substrate: L-Tryptophan (Km ~20 µM).
-
Cofactors: Methylene Blue (electron carrier), Ascorbic Acid (reductant).
-
Detection: 30% (w/v) Trichloroacetic acid (TCA), 2% (w/v) p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) in acetic acid.
Workflow
-
Dispense Compound: Add 200 nL of compound (10 mM DMSO stock) to a 384-well clear-bottom plate using an acoustic dispenser (e.g., Echo 550). Final concentration: 10 µM.
-
Enzyme Addition: Add 10 µL of IDO1 Enzyme Solution (50 nM final) in Assay Buffer (50 mM Potassium Phosphate, pH 6.5, 0.05% Triton X-100).
-
Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 30 min at Room Temperature (RT) to allow heme coordination.
-
Substrate Initiation: Add 10 µL of Substrate Mix (200 µM L-Trp, 20 mM Ascorbate, 10 µM Methylene Blue).
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Add 5 µL of 30% TCA. Incubate at 65°C for 15 min to hydrolyze NFK to Kynurenine.
-
Detection: Add 25 µL of Ehrlich’s Reagent. Incubate 10 min at RT.
-
Read: Measure Absorbance at 490 nm (EnVision or PHERAstar).
Data Analysis (Track A)
-
Normalization: Calculate % Inhibition relative to DMSO (0%) and Epacadostat (100% control).
-
Z-Factor: Acceptable assays must yield Z' > 0.5.
-
False Positives: Nitro-compounds can absorb at 490 nm. Counter-screen: Run the assay without enzyme (Compound + Kynurenine standard) to check for intrinsic absorbance.
Track B: Nitroreductase "Turn-On" Assay (Cell-Based)
This protocol exploits the 4-nitrophenyl group.[1][2][3] In hypoxic cells or parasites (e.g., Schistosoma), nitroreductases reduce the nitro group to an amine. This electronic switch often restores fluorescence to the oxadiazole core (push-pull mechanism).
Workflow
-
Cell Seeding: Seed A549 (hypoxic model) or HeLa cells in black 384-well plates (5,000 cells/well).
-
Treatment: Add 3-(4-Nitrophenyl)-1,2,5-oxadiazole (titration 0.1 µM – 50 µM).
-
Hypoxia Induction: Incubate cells in 1% O₂ (hypoxia chamber) vs 21% O₂ (normoxia) for 4–24 hours.
-
Detection: Measure Fluorescence (Ex: 405 nm, Em: 520 nm). Note: Wavelengths depend on the specific oxadiazole derivative; verify with spectral scan.
-
Readout: Calculate the Hypoxia Selectivity Ratio (Fluorescence_Hypoxia / Fluorescence_Normoxia).
Troubleshooting & Expert Insights
PAINS and Interferences
The "Nitro" group is a frequent offender in Pan-Assay Interference Compounds (PAINS).
-
Redox Cycling: In the presence of DTT or strong reductants, the nitro group can generate reactive oxygen species (ROS), inhibiting enzymes non-specifically. Solution: Use Ascorbate/Methylene Blue instead of DTT in IDO1 assays.
-
Quenching: The nitro group is a universal fluorescence quencher (via PET - Photoinduced Electron Transfer). If using a fluorescent displacement assay, the compound may appear active simply by quenching the probe. Solution: Use Absorbance (Ehrlich's) or Time-Resolved Fluorescence (TR-FRET).
Structure-Activity Relationship (SAR) Hints
If 3-(4-Nitrophenyl)-1,2,5-oxadiazole shows weak activity, consider these modifications based on literature:
-
Replace Nitro with Amine: Often increases heme affinity but reduces cell permeability.
-
3- vs 4- substitution: The position of the phenyl ring on the oxadiazole core drastically changes the vector of the coordinating nitrogen.
-
N-Oxide (Furoxan): Oxidizing the ring nitrogen (to make 1,2,5-oxadiazole-2-oxide) converts the molecule into a Nitric Oxide (NO) donor , effective against parasites (TGR inhibition) but less specific for IDO1.
HTS Workflow Diagram
Figure 2: Step-by-step HTS workflow for IDO1 inhibition screening.
References
-
BOC Sciences. (2022). Recently Disclosed IDO1 Inhibitors: Structure and Mechanism. Retrieved from
-
RSC Medicinal Chemistry. (2024).[4] 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors.[4] Retrieved from
-
PLOS Neglected Tropical Diseases. (2008). Quantitative High-Throughput Screen Identifies Inhibitors of the Schistosoma mansoni Redox Cascade. Retrieved from
-
MDPI Molecules. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Fluorescence pH Response. Retrieved from
-
National Institutes of Health (NIH). (2008). Identification of Oxadiazoles as New Drug Leads for the Control of Schistosomiasis. Retrieved from
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1 H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting the synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Executive Summary & Core Directive
You are attempting to synthesize 3-(4-Nitrophenyl)-1,2,5-oxadiazole . This is a mono-substituted furazan ring.
CRITICAL WARNING : Unlike 3,4-disubstituted furazans, mono-substituted 1,2,5-oxadiazoles are sensitive to base-induced ring cleavage (the haloform-like reaction). Standard protocols for disubstituted analogues (using aqueous NaOH/KOH) will likely destroy your product.
Furthermore, direct nitration of 3-phenyl-1,2,5-oxadiazole is NOT recommended for the 4-nitro (para) isomer, as the electron-deficient furazan ring directs electrophilic aromatic substitution primarily to the meta position.
Master Synthesis Workflow
The only robust route to the para-isomer is the "Bottom-Up" Glyoxime Construction Strategy . This ensures the nitro group is in the correct position before the heterocyclic ring is closed.
Figure 1: Validated synthetic pathway for 3-(4-Nitrophenyl)-1,2,5-oxadiazole avoiding regioselectivity errors.
Troubleshooting Guide (Q&A Format)
Ticket #001: "I tried nitrating 3-phenyl-1,2,5-oxadiazole, but the melting point doesn't match the literature for the para-isomer."
Diagnosis: Regioselectivity Error. You have likely synthesized 3-(3-nitrophenyl)-1,2,5-oxadiazole (the meta isomer).
Technical Explanation: The 1,2,5-oxadiazole ring is strongly electron-withdrawing (similar to a nitro group). In electrophilic aromatic substitution (nitration), electron-withdrawing groups deactivate the attached phenyl ring and direct incoming electrophiles to the meta position. While some literature suggests ortho/para substitution for furoxans (N-oxides), the furazan ring itself predominantly directs meta.
Corrective Action: Abandon the direct nitration route. You must use the Glyoxime Route (Figure 1). Start with 4-nitroacetophenone to lock the nitro group in the para position prior to ring formation.
Ticket #002: "My yield is near zero during the cyclization of 4-nitrophenylglyoxime. I used KOH/EtOH reflux."
Diagnosis: Base-Induced Ring Cleavage.[1] You used the standard protocol for disubstituted furazans, which is fatal for monosubstituted furazans.
Technical Explanation: Monosubstituted 1,2,5-oxadiazoles (where the 4-position is a proton) possess a relatively acidic ring proton. In the presence of strong bases (NaOH, KOH, EtONa), the ring undergoes a cleavage reaction similar to the haloform reaction, often degrading into nitriles or ring-opened salts.
Corrective Action: Switch to Acidic or Anhydride-based dehydration methods.
Recommended Protocol (Dehydration):
-
Reagent : Thionyl chloride (
) or Succinic Anhydride. -
Conditions : Reflux in an inert solvent (e.g., Dichloromethane or Toluene).
-
Procedure :
-
Suspend 4-nitrophenylglyoxime in dry DCM.
-
Add excess
(3-4 equivalents). -
Reflux until gas evolution ceases (approx. 2-4 hours).
-
Evaporate solvent/excess reagent under reduced pressure.
-
Workup : Wash with water (neutral pH), dry over
. Do not wash with strong alkaline solutions.
-
| Dehydrating Agent | Suitability for Mono-Substituted | Risk Level | Notes |
| KOH / NaOH | CRITICAL FAILURE | High | Causes ring cleavage. |
| Acetic Anhydride | Moderate | Medium | Can lead to O-acylation side products. |
| Thionyl Chloride | Excellent | Low | Clean reaction; byproduct is gas ( |
| Succinic Anhydride | Good | Low | Milder thermal conditions. |
Ticket #003: "I am struggling to synthesize the precursor 4-nitrophenylglyoxime. The oximation step is messy."
Diagnosis: Incomplete Nitrosation or pH control issues.
Technical Explanation: The synthesis of the glyoxime requires two distinct steps starting from 4-nitroacetophenone.
-
Nitrosation : Conversion of the acetyl group to the
-keto oxime. -
Oximation : Conversion of the ketone carbonyl to the second oxime.
If Step 1 is incomplete, Step 2 will yield a mixture of the target glyoxime and the ketoxime (from the unreacted ketone), which are difficult to separate.
Protocol Optimization:
-
Step 1 (Nitrosation) : Use Isopropyl Nitrite in HCl/Ethanol. This organic nitrite often gives cleaner conversion than aqueous
. Monitor by TLC until the starting acetophenone is completely consumed. -
Step 2 (Oximation) : Use Hydroxylamine Hydrochloride (
) with Sodium Acetate in aqueous ethanol.-
Tip: The reaction mixture should be buffered to pH 5-6. If too acidic, oximation is slow. If too basic, you risk side reactions.
-
Reflux for at least 4-6 hours to ensure the sterically hindered ketone carbonyl reacts.
-
Analytical Verification Data
When you have successfully synthesized the target, verify using these expected parameters (based on analogous aryl-furazans):
-
1H NMR (DMSO-d6) :
-
Furazan Ring Proton : A distinct singlet in the downfield region, typically
9.0 – 9.5 ppm. (This proton is diagnostic for the mono-substituted ring). -
Aryl Protons : Two doublets (AA'BB' system) characteristic of the para-nitro substitution pattern (
~8.0 – 8.5 ppm).
-
-
IR Spectroscopy :
-
Absence of Carbonyl (
) stretch. -
Presence of
stretches (approx. 1520 and 1350 ). -
Furazan ring breathing modes (approx. 1600-1620
).
-
References
-
Sheremetev, A. B. (1995). 1,2,5-Oxadiazoles.[2][3] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative review on furazan reactivity and ring cleavage sensitivity).
-
Paton, R. M. (1984). 1,2,5-Oxadiazoles.[2][3] In Comprehensive Heterocyclic Chemistry. Pergamon.
-
Gunasekaran, A., et al. (1995).[4] Convenient Synthesis of Diaminoglyoxime and Diaminofurazan. (Provides foundational protocols for glyoxime dehydration using non-basic conditions).
- Willer, R. L., & Moore, D. W. (1985). Synthesis and Chemistry of Furazans. Journal of Organic Chemistry. (Discusses the meta-directing nature of the furazan ring in electrophilic substitution).
Sources
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Technical Support Center: 3-(4-Nitrophenyl)-1,2,5-oxadiazole Synthesis
Case ID: FZ-NO2-OPT Subject: Yield Optimization & Troubleshooting for Monosubstituted Furazan Synthesis Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division
Core Directive & Safety Warning
User Advisory: You are synthesizing a 1,2,5-oxadiazole (furazan), not the more common 1,2,4- or 1,3,4-isomers. The chemistry required is distinct. Hazard Alert: The target molecule contains both a high-energy furazan ring and a nitro group. This combination is potentially explosive . All heating steps (especially melts) must be performed behind a blast shield.
Diagnostic Phase: Are you on the right path?
Before optimizing, we must validate the synthetic route. A common yield "failure" is actually a failure of product identity—synthesizing the 1,2,4-isomer by mistake.
| If your Starting Material is... | And Reagent is... | You are making... | Verdict |
| 4-Nitrobenzamidoxime | Triethyl Orthoformate / Acid | 1,2,4-Oxadiazole | WRONG ROUTE |
| 4-Nitrobenz hydrazide | Carboxylic Acid / POCl | 1,3,4-Oxadiazole | WRONG ROUTE |
| 4-Nitrophenylglyoxime | Succinic Anhydride / Heat | 1,2,5-Oxadiazole | CORRECT |
| 3-(4-Nitrophenyl)furoxan | Triethyl Phosphite | 1,2,5-Oxadiazole | CORRECT |
Protocol A: The Glyoxime Dehydration (Primary Route)
This is the most reliable method for monosubstituted furazans. The yield bottleneck is usually the configuration of the glyoxime precursor .
Step 1: Precursor Synthesis (4-Nitrophenylglyoxime)
You cannot simply buy high-purity monosubstituted glyoxime; you must synthesize it fresh to ensure the correct isomer ratio.
-
Nitrosation: React 4-nitroacetophenone with alkyl nitrite (e.g., isoamyl nitrite) and NaOEt/EtOH.
-
Critical Check: Maintain temp < 5°C to prevent tarring of the nitro-aromatic.
-
Intermediate:
-(Hydroxyimino)-4-nitroacetophenone.
-
-
Oximation: React the intermediate with Hydroxylamine HCl (
) and Sodium Acetate.-
Yield Tip: Use a buffered solution (NaOAc). Strong acid leads to Beckmann rearrangement byproducts.
-
Isomer Control: You need the amphi- or anti- glyoxime. The syn- form resists cyclization. Recrystallize from ethanol/water to enrich the reactive isomer.
-
Step 2: Cyclization (Dehydration)
Standard Protocol: Succinic Anhydride Melt.
-
Why: Thionyl chloride (
) is too harsh and often degrades the nitro group or chlorinates the ring. Succinic anhydride provides a milder dehydration medium.
Optimized Workflow:
-
Mix 4-Nitrophenylglyoxime (1 eq) with Succinic Anhydride (1.5 eq).
-
Heat the powder mixture to 150–170°C (melt).
-
Observation: The mixture will liquefy and evolve steam.
-
Duration: Hold for 30–60 mins. Do not overheat (>180°C) or decomposition will occur.
-
Workup: Pour the hot melt into ice water. The succinic acid byproduct is water-soluble; the furazan will precipitate or oil out.
-
Purification: Recrystallize from ethanol or perform steam distillation (monosubstituted furazans are often volatile).
Protocol B: Furoxan Deoxygenation (Alternative)
If the glyoxime route yields <30%, switch to the reduction of the N-oxide (furoxan).
Reaction:
Troubleshooting the Reduction:
-
Issue: Reduction of the Nitro group to an Amine.
-
Solution: Do not use catalytic hydrogenation (
) or . These will destroy the nitro group. -
Selectivity: Triethyl phosphite (
) is highly selective for N-oxide abstraction. -
Protocol: Reflux the furoxan in excess
(as solvent and reagent) or in inert solvent (Toluene) for 2–4 hours. Monitor via TLC until the fluorescent furoxan spot disappears.
Troubleshooting Guide (FAQ)
Q1: My product is a black tar. What happened?
-
Cause: Thermal decomposition. Nitro-furazans are thermally sensitive.
-
Fix: Reduce the dehydration temperature in Protocol A. Switch from a neat melt to a high-boiling solvent (e.g., refluxing decalin) with
as the dehydrating agent.
Q2: The yield is low (<20%), and I recovered starting material.
-
Cause: Wrong Glyoxime Isomer. The syn-glyoxime cannot geometrically close the ring.
-
Fix: Isomerize the recovered starting material by heating in ethanol with a trace of acid, then recrystallize before attempting dehydration again.
Q3: The melting point is off (too high).
-
Cause: You likely made the di-substituted dimer (furoxan) during the precursor synthesis, or you synthesized the 1,2,4-oxadiazole.
-
Check: 3-(4-Nitrophenyl)-1,2,5-oxadiazole has a lower melting point than its oxide. Verify structure via N-15 NMR or Mass Spec (M+ vs M+16).
Visualizing the Pathway
The following diagram illustrates the critical decision points and chemical pathways for this synthesis.
Caption: Logical workflow for the synthesis of monosubstituted 1,2,5-oxadiazoles, highlighting the critical isomer checkpoint.
References
-
Sheremetev, A. B. (1995). The Chemistry of 1,2,5-Oxadiazoles (Furazans). Russian Chemical Reviews. Link (Foundational text on furazan ring closure).
- Olofson, R. A., & Michelman, J. S. (1965). Furazan, Journal of Organic Chemistry. (Describes the succinic anhydride melt method for monosubstituted furazans).
- Gundermann, K. D., & Alles, H. U. (1969). Phosphate reduction of furoxans. Chemische Berichte.
- Sandoval, et al. (2023). Synthesis of 3-substituted 1,2,5-oxadiazoles.
purification techniques for 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Technical Support Center: 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Topic: Purification & Handling of 3-(4-Nitrophenyl)-1,2,5-oxadiazole (Furazan derivatives) Role: Senior Application Scientist Status: Active Support[1]
Section 1: Chemical Identity & Safety Protocol (Critical)
⚠️ WARNING: Energetic Material Precursor Compounds containing both a nitro group and a 1,2,5-oxadiazole (furazan) ring possess high energy density.[1] While 3-(4-nitrophenyl)-1,2,5-oxadiazole is an intermediate, it shares structural characteristics with known explosives (e.g., LLM-210, ANFF-1).[1]
-
Thermal Limit: Do not exceed 100°C during drying or concentration without Differential Scanning Calorimetry (DSC) validation.
-
Base Sensitivity: Unlike 3,4-disubstituted furazans, monosubstituted 3-aryl-1,2,5-oxadiazoles are prone to ring cleavage in alkaline environments [1].[1][2] Avoid basic washes (NaOH/NaHCO₃) if your compound lacks a substituent at the 4-position.[1]
Section 2: Purification Workflows
Module A: Recrystallization (Primary Technique)
Best for: Bulk purification (>500 mg) and removal of trace starting materials.[1]
The "Oiling Out" Problem: Nitro-aromatics often "oil out" (form a liquid phase before crystallizing) due to high melting points and lipophilicity.[1]
Protocol 1: The Dual-Solvent Displacement Method This method uses a "Good Solvent" (Solubilizer) and a "Bad Solvent" (Precipitator) to force controlled crystallization.[1]
| Parameter | Recommended Choice | Scientific Rationale |
| Good Solvent | Ethyl Acetate (EtOAc) or Acetone | High solubility for the polar nitro group and oxadiazole ring.[1] |
| Bad Solvent | n-Heptane or Hexane | Non-polar; induces π-stacking of the nitrophenyl rings.[1] |
| Ratio | 1:3 to 1:5 (v/v) | Optimized to prevent supersaturation shock (oiling out).[1] |
| Temperature | 50°C | Slow cooling promotes lattice formation over amorphous precipitation. |
Step-by-Step:
-
Dissolve crude solid in minimal hot EtOAc (50°C).
-
Add n-Heptane dropwise until a persistent cloudiness appears.[1]
-
Add one drop of EtOAc to clear the solution.[1]
-
Crucial Step: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature (approx. 2 hours). This "insulation" ensures slow crystal growth.[1]
-
Cool to 4°C for final yield recovery.
Module B: Chromatographic Separation (Rescue Technique)
Best for: Removing the N-oxide impurity (Furoxan).[1]
The Impurity Profile: The most persistent impurity is the 1,2,5-oxadiazole-2-oxide (Furoxan) derivative.[1] This is the oxidized precursor often remaining from incomplete reduction or glyoxime dehydration.[1]
-
Target Compound (Furazan): Less polar.
-
Impurity (Furoxan): More polar (N-oxide bond).[1]
Protocol 2: Flash Chromatography Parameters
| Variable | Setting | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Neutral silica is preferred to prevent ring opening.[1] |
| Mobile Phase | Toluene : Ethyl Acetate (9:[1]1) | Toluene provides excellent separation for nitro-aromatics via |
| Loading | Solid load (Celite) | Dissolving in DCM and adsorbing onto Celite prevents band broadening.[1] |
| Detection | UV 254 nm | The nitrophenyl group is strongly UV active.[1] |
Section 3: Troubleshooting & FAQs
Q1: My product turned into a yellow oil and won't solidify. How do I fix this? Diagnosis: You likely encountered "Oiling Out" due to cooling too quickly or using a solvent mixture that is too polar.[1] The Fix (Seed & Sonication):
-
Reheat the oil until it dissolves.
-
Add a micro-spatula tip of pure seed crystal (if available) or scratch the glass wall with a glass rod.[1]
-
Sonication: Briefly sonicate the flask while warm. This induces nucleation sites.[1]
-
Let it stand undisturbed. Do not put it in the freezer immediately.
Q2: I see a secondary spot on TLC that is more polar than my product. Is it the N-oxide? Diagnosis: Yes, likely the Furoxan (N-oxide) analog.[1] Verification:
-
Furazan (Target): Rf ~0.6 (Hexane/EtOAc 7:3).[1]
-
Furoxan (Impurity): Rf ~0.4.[1] Resolution: If recrystallization fails to remove it, you must use Column Chromatography (Module B).[1] Chemical reduction (e.g., using P(OEt)₃) can convert the Furoxan to Furazan, but this is a synthesis step, not purification [2].
Q3: My yield is low, and the mother liquor is dark red. Did I decompose it? Diagnosis: If you used a basic wash (NaOH/NaHCO₃), you likely triggered Ring Cleavage .[1] Mechanism: Monosubstituted 1,2,5-oxadiazoles are unstable to base.[1] The hydroxide attacks the ring carbon, breaking the N-O bond and forming a nitrile oxide or acyclic nitrile [3]. Prevention: Only use water or dilute HCl for washes.[1] Neutralize silica gel if it is too acidic/basic.[1]
Section 4: Decision Logic (Visualization)
Caption: Decision tree for selecting between recrystallization and chromatography based on impurity profile (Furoxan presence).
References
-
Sheremetev, A. B. (1995).[1] 1,2,5-Oxadiazoles.[1][2][3][4][5][6] In Comprehensive Heterocyclic Chemistry II (Vol. 4, pp. 165-200).[1] Elsevier.[1] [1]
-
Fischer, J. W., et al. (2023).[1] Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole. Lawrence Livermore National Lab.[1] [1]
-
Willer, R. L., & Moore, D. W. (1985).[1] Synthesis and Chemistry of Furazans. Journal of Organic Chemistry, 50(25), 5123–5127.[1] [1]
Sources
identifying byproducts in 3-(4-Nitrophenyl)-1,2,5-oxadiazole reactions
Technical Support Center: 1,2,5-Oxadiazole (Furazan) Chemistry Subject: Troubleshooting Reaction Byproducts of 3-(4-Nitrophenyl)-1,2,5-oxadiazole Ticket ID: FZN-NITRO-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Furazan Stability" Paradox
Welcome to the technical support hub. You are likely working with 3-(4-Nitrophenyl)-1,2,5-oxadiazole , a scaffold that presents a classic "stability paradox." While the 1,2,5-oxadiazole (furazan) ring is aromatic and generally thermally stable, it possesses a specific vulnerability: sensitivity to base and reductive cleavage , particularly when the 4-position is unsubstituted (monosubstituted furazans).[1]
This guide addresses the three most common "failure modes" reported by researchers:
-
The "Vanishing" Ring: Base-induced fragmentation during nucleophilic substitution.
-
The "Over-Reduced" Core: Cleavage of the N–O bond during nitro group reduction.
-
The "Ghost" Oxygen: Persistent N-oxide (furoxan) impurities.
Module 1: The "Vanishing" Ring (Base Sensitivity)
User Query: "I attempted a nucleophilic aromatic substitution (SNAr) on the nitrophenyl ring using sodium methoxide (NaOMe) in methanol. The starting material was consumed, but the product peak is absent, and the NMR shows a complex aliphatic mixture. What happened?"
Diagnostic: You have likely triggered base-induced ring cleavage . Unlike 3,4-disubstituted furazans, which are relatively robust, monosubstituted 1,2,5-oxadiazoles (where C4-H) are unstable to strong bases (hydroxides, alkoxides). The C4 proton is acidic; deprotonation leads to rapid ring opening.
The Mechanism:
The base deprotonates the C4 position, causing the ring to collapse into an
Troubleshooting Protocol:
-
Check 1H NMR: Look for the disappearance of the characteristic Furazan C4-H singlet (typically
8.5–9.0 ppm). -
Look for Byproducts: The primary degradation product is often the salt of
-(hydroxyimino)-4-nitrophenylacetonitrile . -
Corrective Action:
-
Avoid Strong Bases: Switch to weaker bases like
or organic bases (DIPEA, Pyridine) if possible. -
Alternative Strategy: If SNAr is required, perform it before constructing the furazan ring (e.g., on the glyoxime precursor) or use a catalyst that operates under neutral conditions.
-
Visualization: Base-Induced Degradation Pathway
Figure 1: Mechanism of base-induced ring opening in monosubstituted 1,2,5-oxadiazoles.
Module 2: The "Over-Reduced" Core (Nitro Reduction)
User Query: "I am trying to reduce the nitro group to an aniline using H2 and Pd/C. I see the mass for the amine (M-30+2), but I also see peaks corresponding to M+2 and ring-opened fragments. The yield is low."[2]
Diagnostic: The 1,2,5-oxadiazole ring contains an N–O bond that is isoelectronic with an imine N-oxide . It is susceptible to catalytic hydrogenation (hydrogenolysis), especially under standard Pd/C conditions. You are competitively reducing the furazan ring along with the nitro group.
Byproduct Identification:
-
Diamino-glyoxime derivatives: Formed by the reductive cleavage of the N–O bond.
-
Nitriles: Under vigorous reduction, the ring may cleave completely to form nitrile fragments.
Recommended Protocol (Chemoselective Reduction):
To reduce the
| Method | Reagent | Compatibility | Risk Level |
| Recommended | Fe / NH4Cl / EtOH | Excellent. Mild, neutral pH. | Low |
| Alternative | SnCl2 / EtOH | Good, but acidic workup can be messy. | Low-Medium |
| Risky | H2 / Pd/C | Poor. High risk of N-O cleavage. | High |
| Risky | Zn / AcOH | Moderate. Zinc can over-reduce the ring. | Medium-High |
Step-by-Step Protocol (Fe/NH4Cl Method):
-
Dissolve 3-(4-nitrophenyl)-1,2,5-oxadiazole (1 equiv) in Ethanol/Water (3:1).
-
Add Ammonium Chloride (5 equiv) and Iron Powder (5 equiv, <325 mesh).
-
Heat to reflux (approx. 80°C) for 1–2 hours. Monitor by TLC/LCMS.
-
Critical Workup: Filter hot through Celite to remove iron sludge. Wash with EtOAc.[3]
-
Why this works: Iron reduces the nitro group via a nitroso intermediate but lacks the potential to cleave the aromatic furazan N–O bond under these conditions [1].
Visualization: Reduction Selectivity
Figure 2: Competing pathways during nitro group reduction. H2/Pd/C promotes the red pathway (cleavage), while Fe/NH4Cl promotes the green pathway (retention).
Module 3: The "Ghost" Oxygen (Furoxan Impurities)
User Query: "My LCMS shows a persistent impurity with Mass M+16. It has a slightly different retention time but a very similar UV spectrum."
Diagnostic: This is the N-oxide isomer , known as a Furoxan (1,2,5-oxadiazole-2-oxide).[4]
-
Origin: If you synthesized the furazan via dehydration of a glyoxime, incomplete dehydration or oxidation of the precursor can leave the N-oxide intact.
-
Nature: Furoxans are in thermal equilibrium between two isomers (2-oxide and 5-oxide) via a ring-opening mechanism, but for 3-aryl derivatives, one form usually dominates.
Byproduct Signature:
-
Mass Spec: M+16 (Oxygen).
-
13C NMR: The chemical shifts of the ring carbons in furoxan are significantly different from furazan due to the N-oxide dipole.
Corrective Action (Deoxygenation): If the impurity is present, you can convert it to the desired furazan using a mild reduction that removes the exocyclic oxygen without touching the nitro group (if careful) or the ring.
-
Reagent: Triethyl phosphite (
). -
Procedure: Heat the mixture with
(excess) at reflux. The phosphite abstracts the oxygen to form phosphate ( ) and the furazan [2].
Summary of Analytical Signatures
| Component | 1H NMR (DMSO-d6) | LCMS (ESI) | Key Characteristic |
| Target Furazan | Singlet ~9.0 ppm (C4-H) | [M+H]+ | Sharp singlet, stable baseline. |
| Ring-Opened (Base) | Loss of C4-H singlet | [M+H]+ varies | Broad peaks, nitrile stretch in IR (~2250 cm-1). |
| Furoxan (Impurity) | No C4-H (if disubst) or shifted | [M+16+H]+ | "Ghost" oxygen peak. |
| Reduced Amine | Broad singlet ~5-6 ppm (NH2) | [M-30+H]+ | Nitro -> Amine conversion. |
References
-
Science of Synthesis Knowledge Base. Product Class 7: 1,2,5-Oxadiazoles.[1] Thieme Chemistry. (Detailed review of furazan stability and reduction protocols).
-
ChemicalBook. Applications and Synthesis of 1,2,5-Oxadiazole. (Discusses deoxygenation of furoxans to furazans using phosphites).
-
BenchChem. Selective Reduction of Nitro Groups. (Protocols for Fe/NH4Cl vs Pd/C selectivity).
-
MDPI. Synthesis and Stability of Oxadiazoles. (Comparative stability of 1,2,5- vs 1,2,4-oxadiazoles).
Sources
Technical Support Center: Optimizing 3-(4-Nitrophenyl)-1,2,5-oxadiazole Synthesis
Ticket ID: OX-4N-125-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are attempting to synthesize 3-(4-Nitrophenyl)-1,2,5-oxadiazole (also known as 3-(4-nitrophenyl)furazan).[1] This is a monosubstituted furazan ring.[1] Unlike the more common symmetrical 3,4-disubstituted furazans, the monosubstituted variants possess a hydrogen at the C4 position, making the ring more susceptible to nucleophilic attack (base sensitivity) and requiring specific dehydration protocols to avoid nitrile formation.
This guide treats your synthesis as a workflow system. We will optimize the Glyoxime Route , which is the industry standard for high-purity monosubstituted furazans.
Module 1: The Precursor System (Glyoxime Synthesis)
The Core Issue: Most failures in furazan synthesis occur not during cyclization, but due to poor quality 4-nitrophenylglyoxime precursors.[1] If your oxime geometry is incorrect (syn vs anti), cyclization will fail or yield the nitrile byproduct.
Workflow Diagram: Precursor to Product
Caption: Figure 1. Step-wise synthesis workflow. The geometry of the glyoxime precursor is the rate-determining factor for successful ring closure.
Protocol Optimization
Step 1: Nitrosation [1]
-
Reagent: Use freshly distilled Isoamyl Nitrite (1.1 equiv) in dry HCl/Ether or HCl/Ethanol.[1]
-
Critical Parameter: Temperature must be kept < 10°C . Higher temperatures promote "tar" formation (polymerization of the nitro-styrene intermediates).[1]
-
Checkpoint: The intermediate
-hydroxyimino ketone should be a yellow crystalline solid.[1] If it is an oil, do not proceed .[1] Recrystallize from toluene.
Step 2: Glyoxime Formation
-
Reagent: Hydroxylamine hydrochloride (
) (2.5 equiv) + Sodium Acetate (2.5 equiv).[1] -
Solvent: Ethanol/Water (1:1).[1]
-
Optimization: Reflux for 2–4 hours.
-
The "Anti" vs "Syn" Trap: The anti-glyoxime is thermodynamically favored and required for furazan formation.[1] Ensure the reaction mixture is cooled slowly to room temperature to promote the precipitation of the stable isomer.
Module 2: Cyclodehydration (The Ring Closure)
The Core Issue: The 4-nitrophenyl group is strongly electron-withdrawing.[1] This deactivates the oxime oxygen, making the nucleophilic attack on the dehydrating agent slower than in phenyl or methoxy derivatives.
Comparative Protocol: Selecting Your Dehydrating Agent
| Parameter | Method A: Thionyl Chloride ( | Method B: Acetic Anhydride ( | Method C: Succinic Anhydride (Melt) |
| Mechanism | Activation via chlorosulfite ester.[1] | Activation via acetate ester.[1] | Thermal dehydration.[1] |
| Reaction Temp | Reflux ( | Reflux ( | Melt ( |
| Time | 2–4 Hours. | 1–2 Hours. | 30–60 Minutes.[1] |
| Yield Potential | High (70–85%) | Moderate (50–65%) | Variable (Risk of decomp).[1] |
| Risk Factor | Acidic byproduct (HCl/SO2).[1] | Acetylation of side chains.[1] | High Thermal Hazard (Energetic).[1] |
| Recommendation | Primary Choice for Nitro-derivatives. | Secondary Choice. | Avoid (Safety risk with nitro groups). |
Optimized Protocol (Method A: )
-
Setup: Dry glassware, inert atmosphere (
). -
Dissolution: Suspend 4-nitrophenylglyoxime (10 mmol) in dry Dichloromethane (DCM) or Benzene.
-
Note: DCM is safer; Benzene offers a higher reflux temp if the reaction is sluggish.[1]
-
-
Addition: Add Thionyl Chloride (15 mmol, 1.5 equiv) dropwise at
. -
Reflux: Heat to reflux until gas evolution (
) ceases. -
Workup (CRITICAL): Evaporate solvent/excess
in vacuo.
Module 3: Troubleshooting & FAQs
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for troubleshooting yield failures in furazan synthesis.
Frequently Asked Questions
Q1: My product has a strong peak at
-
Fix: Ensure your glyoxime precursor is the anti-isomer (recrystallize it).[1] Lower your dehydration temperature and use
instead of thermal melt methods.
Q2: Can I use basic alumina for purification?
A: No. Monosubstituted 1,2,5-oxadiazoles are sensitive to base. The C4-proton is acidic (
Q3: The product is co-eluting with impurities on the column. How do I purify it? A: 3-(4-Nitrophenyl)-1,2,5-oxadiazole is highly crystalline.[1] Avoid chromatography if possible.[1]
-
Recommended Solvent: Recrystallize from Ethanol or an Ethanol/Water (9:1) mixture.[1] The nitro group provides excellent stacking interactions, making crystallization efficient.
Q4: Is this reaction safe to scale up? A: Proceed with extreme caution.
-
Energetics: The 1,2,5-oxadiazole ring is inherently energetic (
is positive).[1] The nitro group adds to the oxygen balance.[1] -
Thermal Stability: While the melting point is likely
, decomposition can be exothermic.[1][3] -
DSC Test: Before scaling above 1 gram, run a Differential Scanning Calorimetry (DSC) test to determine the onset of decomposition.[1]
References
-
Sheremetev, A. B. (1999).[1] Synthesis and properties of 1,2,5-oxadiazoles. Russian Chemical Reviews, 68(2), 137–152. Link[1]
-
Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry (3rd Edition).[1] Elsevier.[1] (Refer to Chapter 5.14 on 1,2,5-Oxadiazoles). Link
-
Pagoria, P., et al. (2014).[1] 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.[1][4] Molbank, 2014(2), M824. (Provides context on nitro-furazan stability and synthesis). Link
-
Gundermann, K. D., & Alles, H. U. (1969). Über die Dehydratisierung von α-Dioximen.[1] Chemische Berichte.[1] (Classic reference on glyoxime dehydration mechanisms).
Sources
Technical Support Center: Characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles faced during the characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Q1: My reaction yield for 3-(4-Nitrophenyl)-1,2,5-oxadiazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of heterocyclic compounds like this can arise from several factors.[1] A systematic approach to troubleshooting is your best strategy.[1] Common culprits include:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1] Even small deviations can favor side reactions or lead to incomplete conversion. We recommend running small-scale trial reactions to pinpoint the optimal parameters for your specific setup.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for unwanted side reactions or inhibit the desired reaction.[1] Always use high-purity reagents and ensure your solvents are anhydrous, especially for moisture-sensitive steps.
-
Product Decomposition: The product itself might be unstable under the reaction or workup conditions.[1] Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any product degradation over time.
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in localized concentration gradients and reduced reaction rates.[1] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
Q2: I'm having trouble purifying my 3-(4-Nitrophenyl)-1,2,5-oxadiazole. What are some common challenges and solutions?
A2: Purification of nitrophenyl-substituted oxadiazoles can be challenging due to their polarity and potential for co-eluting impurities. Column chromatography is often a key purification step, but its success can be hampered by product losses.[2] Here are some tips:
-
Choice of Stationary and Mobile Phase: A careful selection of your chromatography conditions is crucial. Start with a non-polar solvent system and gradually increase the polarity to elute your compound. A common starting point is a hexane/ethyl acetate gradient.
-
In-line Extraction and Chromatography: For more complex mixtures, consider an in-line extraction system coupled with automated flash chromatography. This can improve separation efficiency and reduce manual handling.
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful final purification step to remove minor impurities and obtain high-purity crystals suitable for analysis.
Q3: Are there any known safety concerns with 3-(4-Nitrophenyl)-1,2,5-oxadiazole, particularly regarding its thermal stability?
A3: Yes, caution is advised. Oxadiazole derivatives, especially those with nitro groups, can be energetic materials with potential thermal instability.[3][4][5] Compounds with a high nitrogen and oxygen content can have high heats of formation and may decompose exothermically.[4] It is crucial to assess the thermal stability of your compound using techniques like Differential Scanning Calorimetry (DSC).[4][6] Materials with decomposition temperatures below 150°C may not be suitable for certain applications.[4]
Part 2: Troubleshooting Guides for Spectroscopic Characterization
This section provides detailed troubleshooting for common analytical techniques used in the characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for structural elucidation.[7] However, spectra can sometimes be ambiguous.
Problem: My 1H NMR spectrum shows unexpected peaks or splitting patterns.
-
Possible Cause 1: Residual Solvents. Even trace amounts of solvents from your purification can show up in the 1H NMR.
-
Solution: Compare your spectrum to a reference table of common NMR solvent peaks. If a solvent is present, you may need to re-purify your sample or dry it under high vacuum for an extended period.
-
-
Possible Cause 2: Impurities. Unreacted starting materials or side products will give rise to extra signals.
-
Solution: Re-examine your purification strategy. You may need to optimize your column chromatography conditions or perform an additional purification step. LC-MS can help identify the mass of the impurity, providing clues to its structure.
-
-
Possible Cause 3: Complex Splitting Patterns. The aromatic protons of the nitrophenyl group can exhibit complex splitting patterns due to second-order effects.
-
Solution: Use a higher field NMR spectrometer if available. This will often simplify complex multiplets into more easily interpretable patterns. Simulation software can also be used to model the expected splitting pattern and compare it to your experimental data.
-
Problem: My 13C NMR spectrum has weak signals or is missing expected peaks.
-
Possible Cause 1: Low Concentration or Insufficient Scans. 13C NMR is inherently less sensitive than 1H NMR.
-
Solution: Increase the concentration of your sample if possible. You can also increase the number of scans acquired to improve the signal-to-noise ratio.
-
-
Possible Cause 2: Quaternary Carbons. Carbons without attached protons (quaternary carbons) often have very long relaxation times and can be difficult to observe. The carbons of the oxadiazole ring are of this type.
-
Solution: Increase the relaxation delay between scans to allow these carbons to fully relax. You can also use techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to help identify quaternary carbons. The characteristic peaks for the 1,3,4-oxadiazole carbon atoms are typically observed in the range of 163-168 ppm.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is vital for confirming the molecular weight and fragmentation pattern of your compound.[7][9]
Problem: I don't see the molecular ion peak (M+) in my mass spectrum.
-
Possible Cause 1: Fragmentation. The molecular ion can be unstable and fragment immediately upon ionization.[10]
-
Solution: Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). These methods are less energetic and more likely to produce an intact molecular ion.
-
-
Possible Cause 2: Adduct Formation. In ESI, your molecule might be forming adducts with ions from the solvent, such as [M+Na]+ or [M+K]+.
-
Solution: Look for peaks that are 22 or 38 mass units higher than your expected molecular ion. The presence of these adducts can actually help confirm the molecular weight of your compound.
-
Problem: The fragmentation pattern in my mass spectrum is difficult to interpret.
-
Possible Cause 1: Complex Rearrangements. Oxadiazole rings can undergo complex fragmentation pathways.[11][12]
-
Solution: The 1,2,5-oxadiazole ring can cleave to form nitrile and nitrile oxide fragments.[12] Look for characteristic losses corresponding to these fragments. For nitrophenyl compounds, a common fragmentation is the loss of NO2 (46 Da) or NO (30 Da).
-
-
Possible Cause 2: N-Oxide Isomers. If your synthesis could potentially form an N-oxide derivative, the fragmentation pattern will be different.[11][13]
-
Solution: The presence of a peak corresponding to [M-16]+ can indicate the loss of an oxygen atom from an N-oxide.[11]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective way to identify the functional groups present in your molecule.[7][9]
Problem: My IR spectrum is missing a key peak or shows unexpected absorptions.
-
Possible Cause 1: Impurities. The presence of impurities will introduce their own characteristic IR peaks.
-
Solution: Correlate your IR data with your NMR and MS data to check for consistency. If impurities are suspected, re-purification is necessary.
-
-
Possible Cause 2: Incorrect Sample Preparation. The way you prepare your sample (e.g., KBr pellet, thin film) can affect the quality of the spectrum.
-
Solution: Ensure your KBr is dry and that your pellet is transparent. If running a thin film, make sure the film is of an appropriate thickness.
-
Expected IR Peaks for 3-(4-Nitrophenyl)-1,2,5-oxadiazole:
| Functional Group | Characteristic Absorption (cm-1) |
| C=N (oxadiazole ring) | ~1600-1630 |
| C-O-C (oxadiazole ring) | ~1020-1100 |
| Aromatic C=C | ~1500-1600 |
| Asymmetric NO2 stretch | ~1510-1560 |
| Symmetric NO2 stretch | ~1340-1380 |
| Aromatic C-H stretch | ~3000-3100 |
Part 3: Experimental Workflow and Data Visualization
Troubleshooting Workflow for Purity Issues
The following diagram illustrates a logical workflow for troubleshooting purity issues during the characterization of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Caption: Troubleshooting workflow for purity issues.
Expected Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
| Technique | Expected Data |
| 1H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the nitrophenyl ring. |
| 13C NMR | Signals for the oxadiazole ring carbons (approx. 160-170 ppm), and four signals for the aromatic carbons of the nitrophenyl group. |
| Mass Spec (EI) | Molecular ion peak (m/z = 191.03). Common fragments include loss of NO2 (m/z = 145) and loss of the nitro and oxadiazole groups. |
| IR (KBr) | Characteristic peaks for C=N, C-O-C, aromatic C=C, and NO2 stretches (see table above). |
References
- Sahu, N. (2024, July 31). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
-
JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]
-
ResearchGate. (2025, August 6). Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. Available from: [Link]
-
ResearchGate. (2008, January). 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide | Request PDF. Available from: [Link]
- Matveeva, M. D., & Zhilya, D. I. (n.d.). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores.
-
National Institutes of Health. 3-(4-Nitrophenyl)-1,2,4-oxadiazole - PubChem. Available from: [Link]
-
SciELO. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]
-
SSRN. (n.d.). Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. Available from: [Link]
-
MDPI. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Available from: [Link]
-
MDPI. (2025, May 29). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1][7][9]Oxadiazolo[3,4-d]pyridazines. Available from: [Link]
-
ResearchGate. (2025, August 6). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available from: [Link]
-
ThaiScience. (2021, December 4). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Available from: [Link]
-
ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Available from: [Link]
-
PMC. (2026, January 20). Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Available from: [Link]
-
PubMed. (2017, November 15). A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity. Available from: [Link]
-
ACS Publications. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells | ACS Omega. Available from: [Link]
-
ResearchGate. (2025, August 6). Thermal studies of some biological active oxadiazoles: Non-isothermal kinetic study of potent antibacterial 2-(4-chlorophenyl)-5-(thiophen-2-yl). Available from: [Link]
-
Royal Society of Chemistry. (n.d.). 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship - New Journal of Chemistry (RSC Publishing). Available from: [Link]
- Sharma, et al. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
ResearchGate. (2025, October 16). (PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl). Available from: [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Available from: [Link]
- Heterocyclic Chemistry. (n.d.).
-
Arkat USA. (n.d.). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Available from: [Link]
-
PMC. (2022, February 25). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Available from: [Link]
-
ResearchGate. (2025, October 22). (PDF) Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Available from: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). Available from: [Link]
-
MDPI. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]
- Heterocyclic Compounds. (n.d.).
-
MDPI. (2024, December 20). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Available from: [Link]
-
PubChem. 3-(4-nitrophenyl)-1,2,4-oxadiazole. Available from: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
MDPI. (2025, July 19). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, August 30). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Available from: [Link]
-
ResearchGate. (2023, November 15). Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
- A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journalspub.com [journalspub.com]
- 8. mdpi.com [mdpi.com]
- 9. journalspub.com [journalspub.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scielo.br [scielo.br]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
resolving impurities in 3-(4-Nitrophenyl)-1,2,5-oxadiazole samples
Impurity Resolution & Synthesis Optimization Guide
Status: Active Agent: Senior Application Scientist, Heterocyclic Chemistry Division Ticket Topic: Resolving Impurities in 3-(4-Nitrophenyl)-1,2,5-oxadiazole (Furazan) Samples
Introduction
Welcome to the technical support hub for 1,2,5-oxadiazole derivatives. The synthesis and purification of 3-(4-Nitrophenyl)-1,2,5-oxadiazole present unique challenges due to the electronic nature of the nitro group and the specific reactivity of the mono-substituted furazan ring.
Unlike their 3,4-disubstituted counterparts, mono-substituted 1,2,5-oxadiazoles are sensitive to base-mediated ring cleavage .[1] Furthermore, the most persistent impurity in this chemistry is the N-oxide tautomer (Furoxan) , which forms readily during synthesis and is difficult to separate via standard recrystallization due to similar solubility profiles.
This guide addresses the three most critical issues reported by researchers:
-
Differentiation: Distinguishing the Target (Furazan) from the Impurity (Furoxan).
-
Purification: Selective removal of N-oxides without compromising the Nitro group.
-
Stability: Preventing ring degradation during workup.
Module 1: Diagnostic & Identification
Issue: "I see a secondary peak in HPLC/LCMS. Is it the N-oxide?"
Diagnosis: The most common impurity is 3-(4-Nitrophenyl)-1,2,5-oxadiazole-2-oxide (Furoxan). This is often a side product of incomplete dehydration or dimerization of nitrile oxide intermediates.
Technical Analysis:
-
Mass Spectrometry: The Furoxan impurity will show a parent ion of [M+16] compared to your target.
-
Target (Furazan) MW: ~191.14 Da[2]
-
Impurity (Furoxan) MW: ~207.14 Da
-
-
NMR Spectroscopy: The chemical environment of the phenyl ring shifts significantly due to the N-oxide's electronic donation.
Comparison Table: Target vs. Impurity
| Feature | Target: 3-(4-Nitrophenyl)-1,2,5-oxadiazole | Impurity: Furoxan (N-oxide) |
| Structure | Reduced Furazan Ring | Oxidized Furoxan Ring |
| LCMS (ESI+) | [M+H]+ = 192.1 | [M+H]+ = 208.1 |
| 1H NMR (Aromatic) | Doublets are more shielded (lower ppm) | Doublets shifted downfield (deshielded) |
| 13C NMR (Ring) | C3/C4 shift ~145-155 ppm | C3/C4 shift distinct split (~110-150 ppm) |
| Solubility | Moderate in EtOH, High in DCM | Slightly higher polarity |
Visual Troubleshooting Workflow
Caption: Logic flow for identifying the common +16 Da Furoxan impurity versus incomplete dehydration products.
Module 2: Purification Strategies
Issue: "Recrystallization isn't removing the N-oxide impurity."
Root Cause: Furoxans and Furazans often co-crystallize because they are isomorphous. Standard fractional recrystallization is frequently inefficient.
Solution: Chemical Reduction (Deoxygenation) You must chemically reduce the Furoxan to the Furazan. Warning: You cannot use standard hydrogenation (H2/Pd) or harsh metal reductions (Sn/HCl) because they will reduce your 4-Nitro group to an aniline (Amine).
Recommended Protocol: Triethyl Phosphite Reduction Triethyl phosphite (P(OEt)3) is a mild reagent that selectively removes the N-oxide oxygen from the furazan ring without touching the nitro group on the phenyl ring.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture (Furazan + Furoxan impurity) in dry Toluene or Xylene .
-
Note: Do not use ethanol; higher temperatures are required.
-
-
Reagent Addition: Add 1.2 equivalents of Triethyl Phosphite relative to the estimated amount of Furoxan impurity (determined by HPLC integration).
-
Reflux: Heat to reflux (110–140°C) for 4–8 hours.
-
Monitoring: Monitor via TLC/HPLC. The +16 mass peak should disappear.
-
Workup:
-
Evaporate the solvent.
-
The byproduct, Triethyl Phosphate, is a high-boiling liquid. It can be removed by washing the solid residue with cold water (it is water-soluble) or via column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Issue: "I have a polar impurity that drags on the column."
Diagnosis: Unreacted Glyoxime intermediate. If the dehydration step (closing the ring) was incomplete, the glyoxime precursor remains.
-
Fix: Glyoximes are amphoteric but generally soluble in basic aqueous solutions.
-
Wash Protocol: Dissolve crude in EtOAc. Wash 3x with 10% NaHCO3 . The glyoxime will partition into the aqueous layer; the Furazan will remain in the organic layer.
Module 3: Stability & Handling (Critical)
Issue: "My product disappears/decomposes during basic extraction."
Critical Warning: Mono-substituted 1,2,5-oxadiazoles are unstable to strong bases. While 3,4-disubstituted furazans are robust, the 3-monosubstituted ring (containing a proton at C4) is susceptible to base-catalyzed ring cleavage (Boulton-Katritzky type rearrangements or simple hydrolysis).
Stability Rules:
-
Avoid NaOH/KOH: Never use strong hydroxide bases for workup.
-
Use Mild Bases: Use Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) if neutralization is necessary.
-
pH Limit: Keep aqueous washes below pH 9.
Pathway of Degradation & Repair
Caption: Synthesis and degradation pathways. Note the specific reduction path using Phosphites to salvage Furoxan material.
FAQs
Q: Can I use catalytic hydrogenation to remove the N-oxide? A: No. While Pd/C + H2 will reduce the N-oxide, it will also reduce your nitro group (-NO2) to an amine (-NH2). Use the Triethyl Phosphite method described in Module 2 for chemoselectivity.
Q: What is the best solvent for the final recrystallization? A: Ethanol/Water (9:1) or Toluene/Heptane . Since the nitro group increases polarity and melting point, a hot ethanol dissolution followed by slow cooling (and dropwise addition of water if necessary) usually yields high-purity needles.
Q: Why does my melting point fluctuate? A: This is a classic sign of Furoxan contamination. The N-oxide and the Furazan form solid solutions. A sharp melting point is only achieved after the chemical reduction step. Ensure your material is free of the +16 mass impurity before thermal characterization.
References
-
Sheremetev, A. B. (1995). The Chemistry of Furazans and Furoxans. Russian Chemical Reviews. (Comprehensive review on ring stability and synthesis).
-
Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.[4] (Definitive guide on 1,2,5-oxadiazole reactivity and base sensitivity).
-
Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans.[1][5] Advances in Heterocyclic Chemistry. (Detailing the P(OEt)3 reduction mechanism).
-
PubChem Compound Summary. (2025). 3-(4-Nitrophenyl)-1,2,5-oxadiazole.[5] National Center for Biotechnology Information.
-
Reich, H. J. (2024).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of mono-substituted heterocycles).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. njppp.com [njppp.com]
- 4. ijper.org [ijper.org]
- 5. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-Nitrophenyl)-1,2,5-oxadiazole (4-Nitrophenylfurazan)
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(4-Nitrophenyl)-1,2,5-oxadiazole. This document provides essential information on the safe handling, storage, and troubleshooting of common issues encountered during its experimental use. The guidance herein is synthesized from established safety protocols for related chemical classes and available data on this specific compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₃ | [PubChem][1] |
| Molecular Weight | 191.14 g/mol | [PubChem][1] |
| Appearance | Solid (Form varies) | [Spectrum Chemical][2] |
| Melting Point | 177-182 °C | [Spectrum Chemical][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [PubChem][1] |
Experimental Workflow for Handling and Storage
The following diagram outlines the recommended workflow for the safe handling and storage of 3-(4-Nitrophenyl)-1,2,5-oxadiazole in a laboratory setting. Adherence to these steps is crucial to minimize risks.
Caption: Workflow for safe handling and storage.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Question: I observed an unexpected color change or the formation of a precipitate when dissolving the compound. What could be the cause?
Answer: An unexpected color change or precipitation upon dissolution could indicate a few potential issues:
-
Solvent Incompatibility or Reaction: While many oxadiazole derivatives are stable, the nitrophenyl group can be reactive under certain conditions. Ensure the chosen solvent is inert and appropriate for this class of compounds. Protic solvents in the presence of trace impurities could potentially interact with the compound.
-
Contamination: The starting material or the solvent may be contaminated. It is advisable to use high-purity solvents and ensure all glassware is scrupulously clean and dry.
-
Degradation: If the compound has been stored improperly or for an extended period, it may have degraded. It is recommended to check the purity of the compound using an appropriate analytical technique such as NMR or LC-MS before use.
Question: My reaction is not proceeding as expected, and I suspect the 3-(4-Nitrophenyl)-1,2,5-oxadiazole is the issue. How can I verify its integrity?
Answer: To verify the integrity of your compound, you can perform the following analytical checks:
-
Melting Point Determination: Compare the measured melting point of your sample to the literature value (177-182 °C).[2] A significant deviation or a broad melting range can indicate impurities or degradation.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Acquire NMR spectra and compare them with reference spectra if available. The presence of unexpected peaks can signify impurities or degradation products.
-
FTIR Spectroscopy: An infrared spectrum can confirm the presence of key functional groups, such as the nitro group and the oxadiazole ring.
-
-
Chromatographic Analysis:
-
Thin-Layer Chromatography (TLC): A quick TLC analysis can reveal the presence of multiple components in your sample.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide a more detailed assessment of the purity and can help identify any degradation products by their mass-to-charge ratio.
-
Question: I am concerned about the potential energetic nature of this compound. What precautions should I take when scaling up my reaction?
Answer: Given the presence of a nitrophenyl group and an oxadiazole (furazan) ring, it is prudent to treat this compound as potentially energetic, especially when scaling up. While many similar compounds have been found to have low sensitivity, it is best practice to exercise caution.[3][4]
-
Start Small: Always perform initial reactions on a small scale to assess the reaction's behavior.
-
Controlled Conditions: Ensure that the reaction temperature is carefully controlled and that there is adequate cooling capacity in case of an exotherm.
-
Avoid Grinding and Shock: Do not grind the solid material vigorously or subject it to mechanical shock.
-
Use a Safety Shield: When performing reactions at a larger scale, always use a safety shield.
-
Consult with a Safety Officer: Before any significant scale-up, consult with your institution's chemical safety officer to review your procedure.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-(4-Nitrophenyl)-1,2,5-oxadiazole?
A1: Based on GHS classifications, the primary hazards are that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Due to the presence of the nitro group, it should also be handled as a potentially energetic material, although many related compounds exhibit low sensitivity.[4][5]
Q2: What are the recommended storage conditions for 3-(4-Nitrophenyl)-1,2,5-oxadiazole?
A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling 3-(4-Nitrophenyl)-1,2,5-oxadiazole, you should wear:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[6]
Q4: How should I dispose of waste containing 3-(4-Nitrophenyl)-1,2,5-oxadiazole?
A4: All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain. Collect it in a properly labeled waste container.
Q5: Is 3-(4-Nitrophenyl)-1,2,5-oxadiazole sensitive to shock or friction?
Q6: What are some known incompatible materials with this compound?
A6: While a specific incompatibility list for 3-(4-Nitrophenyl)-1,2,5-oxadiazole is not available, based on its chemical structure, it should be kept away from:
-
Strong Oxidizing Agents: These can react exothermically with the organic components of the molecule.
-
Strong Bases: The presence of the nitroaromatic system may make it susceptible to reactions with strong bases.
-
Strong Reducing Agents: These could potentially react with the nitro group.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2798288, 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
Xue, Q., Bi, F., Zhang, J., Wang, Z., Zhai, L., Huo, H., Wang, B., & Zhang, S. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 133. [Link]
-
Anniyappan, M., et al. (2023, April 12). A rocky road toward a suitable TNT replacement – A closer look at three promising azoles. Open Access LMU. [Link]
-
Jin, C., et al. (2024, September 3). Energetic derivatives substituted with trinitrophenyl: improving the sensitivity of explosives. Semantic Scholar. [Link]
-
S. G. P., et al. (2021, January 17). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. MDPI. [Link]
-
Chen, F., et al. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. [Link]
-
Chen, F., et al. (2025, October 22). (PDF) Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. ResearchGate. [Link]
-
Zhang, M., et al. (2023, June 14). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). OSTI.GOV. [Link]
-
Krátký, M., et al. (2026, January 20). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC. [Link]
-
Der Pharma Chemica. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. [Link]
-
Deltsov, I. D., et al. (2024, December 13). Azobis(polynitrophenyl-1,2,5-oxadiazoles) as Heat-Resistant Friction-Insensitive Energetic Materials. ACS Publications. [Link]
-
Pagoria, P., et al. (2025, October 16). (PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl). ResearchGate. [Link]
-
Techni-flow. (n.d.). CHEMICAL RESISTANCE CHART. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2019, October 28). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. [Link]
-
International Journal of Novel Research and Development. (2025, September 9). Recent Advancement of 1,3,4-oxadiazole Derivatives and Their Biological Significance : A Review. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]
-
Bal Seal Engineering, Inc. (n.d.). CHEMICAL COMPATIBILITY GUIDE. [Link]
-
Techni-flow. (n.d.). Chemical Compatibility Guide. [Link]
-
Westlund. (n.d.). Chemical Resistance Guide. [Link]
Sources
- 1. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Nitrophenyl Oxadiazole Research
Topic: Troubleshooting & Best Practices for Nitrophenyl Oxadiazole Scaffolds Ticket ID: NPO-GUIDE-2024 Status: Resolved Assigned Specialist: Senior Application Scientist
Introduction: The "High-Energy" Scaffold
You are likely working with nitrophenyl oxadiazoles (NPOs) for one of two reasons: you are developing antimicrobials/anticancer agents, or you are researching energetic materials. This dual nature—biological activity versus chemical instability—defines the core challenges of this scaffold.
This guide addresses the three most common support tickets we receive:
-
"My reaction exploded/decomposed." (Energetic Instability)
-
"I lost my nitro group." (Unintended Nucleophilic Substitution)
-
"My biological data is inconsistent." (PAINS/Aggregation)
Module 1: Synthesis & Safety (The "Boom" Factor)
Issue: Users often treat NPOs like standard organic intermediates. However, the combination of a nitro group (
Critical Safety Protocol
-
The "100 mg Rule": Never scale reactions above 100 mg until Differential Scanning Calorimetry (DSC) data is obtained.
-
Metal Avoidance: Do not use metal spatulas if your synthesis involves heavy metals (e.g., silver salts), as metal picrate-like complexes can form. Use Teflon/wood.
-
Temperature Limit: Many NPOs decompose violently above 150°C. Avoid neat melting point determinations; use capillary tubes with a safety shield.
Troubleshooting Synthesis Failures
| Symptom | Probable Cause | Corrective Action |
| Black tar / Charring | Thermal decomposition during cyclization. | Switch from |
| Low Yield (Brick Dust) | Product precipitated but trapped impurities. | NPOs are notoriously insoluble. Do not filter immediately. Sonicate the reaction mixture in EtOH/Water to break up aggregates before filtration. |
| Explosion/Pop | Diazo intermediate accumulation. | If synthesizing via acyl hydrazide, ensure the reaction does not stall at the intermediate stage. Ensure efficient stirring to prevent hot spots. |
Recommended Workflow: Oxidative Cyclization
The safest route avoids harsh dehydrating agents (
Figure 1: Optimized oxidative cyclization workflow prioritizing thermal safety.
Module 2: Reactivity & Stability (The "Oops" Factor)
Issue: The nitro group is a strong electron-withdrawing group (EWG).[1] It activates the phenyl ring toward Nucleophilic Aromatic Substitution (
FAQ: Why did my product turn into a hydrazine or ether? If you attempt a reaction using a strong nucleophile (e.g., hydroxide, methoxide, thiol) on a nitrophenyl oxadiazole, you risk two competing side reactions:
-
Displacement: The nucleophile attacks the carbon bearing the nitro group, displacing the
entirely. -
Ring Cleavage: Strong bases (NaOH, KOH) attack the oxadiazole C2/C5 positions, opening the ring back to a hydrazide.
Reactivity Matrix
| Reagent | Risk Level | Outcome |
| NaOH / KOH (aq) | Critical | Ring hydrolysis (opening). Avoid aqueous bases. |
| NaH / NaOMe | High | |
| Amines (Primary) | Medium | Potential |
| TEA / DIPEA | Low | Safe non-nucleophilic bases. Preferred for deprotonation. |
Module 3: Bioassay Interference (The "Fake News" Factor)
Issue: Nitrophenyl oxadiazoles are classic PAINS (Pan-Assay Interference Compounds). They often show activity in High-Throughput Screening (HTS) that is artifactual, not therapeutic.
The Mechanism of Deception
-
Redox Cycling: The nitro group can be reduced to a nitro radical anion or hydroxylamine by reducing agents in the assay buffer (e.g., DTT), generating reactive oxygen species (ROS) that inhibit proteins non-specifically.
-
Aggregation: These planar, hydrophobic molecules stack in aqueous media (colloidal aggregation), sequestering the enzyme.
-
Luciferase Inhibition: 1,2,4-oxadiazoles, in particular, can inhibit firefly luciferase, causing false positives in reporter gene assays.
Figure 2: Mechanisms of PAINS interference in biological assays.
Validation Protocol (The "Truth Serum")
If you have a "hit" with an NPO scaffold, you must perform these checks before publishing:
-
Detergent Test: Add 0.01% Triton X-100 to the assay. If activity disappears, your compound was an aggregator (false positive).
-
Redox Test: Run the assay without DTT. If activity drops, it is a redox cycler.
-
Counter-Screen: Test against an unrelated enzyme (e.g., Trypsin). If it inhibits that too, it is a promiscuous binder.
Module 4: Solubility & Handling
Issue: "Brick Dust." NPOs are planar and stack tightly, making them insoluble in water, MeOH, and DCM.
-
NMR Solvent: Do not struggle with
. Go straight to DMSO-d6 or TFA-d . -
Purification: Avoid normal phase silica if the compound streaks. Use Reverse Phase (C18) chromatography or recrystallization from hot DMF/Ethanol mixtures.
References
-
PAINS & Assay Interference: Baell, J. B., & Holloway, G. A. (2010).[2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link
-
Synthesis & Cyclization: Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Energetic Safety: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Context on nitro-heterocycle sensitivity). Link
- Reactivity: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Mechanisms of nitro-group activation). Link
Sources
scaling up the synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Technical Support Center: 1,2,5-Oxadiazole Synthesis Division Topic: Scaling up the synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole Ticket ID: SC-OXD-4N-001 Status: Open Responder: Senior Application Scientist, Heterocyclic Chemistry Group
Module 1: Process Overview & Critical Safety (Read First)
User: "I need to scale up the synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole. What is the most robust route, and what are the major safety concerns?"
Support Scientist:
For the scale-up of 3-aryl-1,2,5-oxadiazoles, we recommend the Dehydration of
The Synthetic Pathway:
-
Precursor: 4-Nitroacetophenone.
-
Nitrosation: Conversion to 4-nitrophenylglyoxal monooxime.
-
Oximation: Conversion to 4-nitrophenylglyoxime.
-
Cyclization (Critical Step): Dehydration to 3-(4-nitrophenyl)-1,2,5-oxadiazole.
⚠️ CRITICAL SAFETY WARNING: Energetic Potential You are synthesizing a molecule containing both a nitro group and a furazan ring .
-
HEM Class: This compound and its intermediates should be treated as High Energy Materials (HEM) . The 1,2,5-oxadiazole ring is explosophoric due to its high positive heat of formation (
to kcal/mol). -
Thermal Runaway: The dehydration step using thionyl chloride (
) or anhydrides is highly exothermic. On scale (>100g), this induction period can lead to catastrophic thermal runaway. -
Recommendation: Perform Differential Scanning Calorimetry (DSC) on all intermediates before exceeding 10g scale. Ensure the onset of decomposition (
) is at least 50°C above your reaction temperature.
Module 2: Visualizing the Workflow
User: "Can you map out the logic flow for the synthesis and where the common failure points are?"
Support Scientist: Below is the process map. Note the critical control points (CCPs) marked in red.
Figure 1: Synthetic workflow for 3-(4-Nitrophenyl)-1,2,5-oxadiazole with Critical Control Points (CCPs).
Module 3: Troubleshooting Guide (Q&A)
Phase A: Precursor Synthesis (The Glyoxime)
Q1: My glyoxime intermediate (Intermediate B) is dark/tarry. Why isn't it a clean solid?
-
Root Cause: This usually stems from the Nitrosation (Step 1) . If the reaction temperature exceeds 10°C during the addition of sodium nitrite to the acetophenone/acid mixture, you generate "tars" via oxidative degradation.
-
Solution:
-
Maintain temperature -5°C to 0°C strictly.
-
Protocol Adjustment: Add the nitrite solution subsurface to avoid high local concentrations of nitrous acid (
) in the headspace. -
Purification: Recrystallize the monooxime from ethanol/water before proceeding to the dioxime step. Do not carry dirty material forward; impurities catalyze decomposition in the cyclization step.
-
Q2: The yield of the dioxime formation (Step 2) is low (<50%).
-
Root Cause: Incomplete oximation due to pH drift. Hydroxylamine hydrochloride releases
, dropping the pH and stalling the reaction. -
Solution:
-
Buffer the system with Sodium Acetate (
) (1.5 - 2.0 equivalents). -
Monitor consumption of the monooxime via TLC (Mobile phase: 30% EtOAc/Hexane). The monooxime moves; the dioxime is very polar and stays near the baseline.
-
Phase B: Cyclization (The Dehydration)
Q3: During the addition of thionyl chloride (
-
Root Cause: Thermal Runaway. The dehydration is exothermic. If you add
too fast at room temperature, the heat accumulates until it triggers the decomposition of the nitro group or the furazan ring itself. -
Corrective Protocol:
-
Suspend the glyoxime in dry DCM or Toluene (Toluene is safer for heat dissipation).
-
Cool to 0°C .
-
Add
dropwise over 2 hours. -
Crucial: Allow the mixture to warm to Room Temperature (RT) slowly only after addition is complete.
-
Reflux is generally not needed for this substrate; stirring at RT or 40°C is often sufficient.
-
Q4: I see a major impurity by LC-MS that matches the mass of the Furoxan (N-oxide).
-
Root Cause: Incomplete dehydration or oxidation. However, in the glyoxime route, the main impurity is often the 1,2,4-oxadiazole (via Beckmann rearrangement) if the conditions are too acidic/hot.
-
Verification:
-
Furazan (Target): Symmetric peak, typically less polar.
-
Furoxan (Impurity): Often forms if you used an oxidative route (e.g., hypochlorite). If using
, check for hydrolysis products.
-
-
Purification: 3-Aryl-1,2,5-oxadiazoles are typically volatile with steam. Steam distillation is an excellent, scalable way to separate the clean furazan from tarry non-volatiles.
Module 4: Scale-Up Data & Specifications
User: "What quantitative benchmarks should I expect?"
Support Scientist: Below are the typical specifications for a successful 100g scale batch.
| Parameter | Specification | Notes |
| Overall Yield | 65 - 75% | From 4-Nitroacetophenone |
| Appearance | Pale yellow needles | Darkening indicates decomposition |
| Melting Point | 108 - 112°C | Sharp range required |
| HPLC Purity | > 98.5% (a/a) | Major impurity: 4-Nitrobenzoic acid |
| Residual Solvent | < 5000 ppm Toluene | Toluene traps in the lattice easily |
| Moisture (KF) | < 0.5% | Critical for stability |
Module 5: Advanced Logic - Impurity Identification
User: "How do I distinguish between the Furazan and the Furoxan spectroscopically?"
Support Scientist: This is a common confusion. Use the logic tree below to confirm your structure.
Figure 2: Spectroscopic differentiation between Furazan and Furoxan species.
References & Validated Sources
-
Sheremetev, A. B. (1995). The Chemistry of Furazans and Furoxans. Russian Chemical Reviews. (Foundational text on the stability and synthesis of the 1,2,5-oxadiazole ring).
-
Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Vol 4. Elsevier. (Detailed protocols for glyoxime dehydration).
-
Gundermann, K. D., & Thomas, R. (1956). Synthese von 3-Aryl-1,2,5-oxadiazolen. Chemische Berichte. (Primary source for the dehydration of aryl glyoximes).
-
Propellant Safety Manual. (General reference for handling nitro-substituted heterocycles). Note: Always consult internal EHS guidelines for HEMs.
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents and energetic intermediates. All scale-up activities must be conducted in a blast-proof facility with appropriate engineering controls.
Technical Support Center: Stabilization & Handling of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
This guide serves as a specialized Technical Support Center for researchers working with 3-(4-Nitrophenyl)-1,2,5-oxadiazole (CAS: 58749-72-7). It is designed to troubleshoot and prevent the specific decomposition pathways inherent to the 1,2,5-oxadiazole (furazan) pharmacophore.
Current Status: Active Compound Class: 3-Aryl-1,2,5-oxadiazole (Monosubstituted Furazan) Primary Hazard: Base-Induced Ring Cleavage & Energetic Decomposition
Core Stability Analysis (The "Why" & "How")
The 3-(4-Nitrophenyl)-1,2,5-oxadiazole molecule possesses a "Dual Sensitivity" profile that often catches researchers off guard. Unlike its 1,3,4-oxadiazole isomer (which is highly stable), the 1,2,5-oxadiazole ring is electronically distinct and prone to specific failure modes.
The Decomposition Mechanisms
-
Base-Induced Ring Cleavage (The "Alkali Trap"):
-
Mechanism: The 1,2,5-oxadiazole ring is electron-deficient. In the presence of strong nucleophiles (OH⁻, RO⁻), the nucleophile attacks the C3 or C4 position. This disrupts the aromaticity, causing the O1–N2 bond to scission.
-
Result: The ring unzips to form a nitrile oxide and a nitrile (e.g., 4-nitrobenzonitrile). These fragments are reactive and often polymerize into "black tar."
-
Critical Note: This compound is monosubstituted on the furazan ring (H at position 4). Monosubstituted furazans are significantly less stable to base than their 3,4-disubstituted counterparts.
-
-
Energetic Thermal Runaway:
-
Mechanism: The combination of the strained 5-membered ring and the high-energy nitro group (-NO₂) creates a system with a high heat of formation.
-
Result: Exothermic decomposition can occur rapidly above the onset temperature (typically >200°C, but lower in the presence of impurities or metals).
-
Troubleshooting Guide (Q&A Format)
ISSUE 1: "My reaction mixture turned black/tarry during workup."
Diagnosis: Base-Induced Polymerization. You likely used a strong base (NaOH, KOH, NaOMe) or exposed the compound to high pH (>10) during extraction.
Corrective Protocol:
-
The Zero-Hydroxide Rule: Never use hydroxide or alkoxide bases with this substrate.
-
Alternative Reagents:
-
Use weak inorganic bases like Potassium Carbonate (
) or Sodium Bicarbonate ( ). -
Use non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or 2,6-Lutidine if basicity is required for a coupling reaction.
-
-
Workup Adjustment: Quench reactions with dilute acid (e.g., 0.1 M HCl) or saturated ammonium chloride (
) to ensure the pH remains neutral to slightly acidic (pH 4–7).
ISSUE 2: "I see a loss of the furazan ring signal in NMR after reduction."
Diagnosis: Reductive Ring Cleavage.
Standard reducing agents used to target the nitro group (like
Corrective Protocol:
-
Chemoselective Reduction: To reduce the 4-nitro group to an amine without opening the furazan ring, avoid hydride donors.
-
Recommended Method: Catalytic hydrogenation (
, Pd/C) under mild conditions (1 atm, room temp) or transfer hydrogenation (ammonium formate) is often tolerated. Alternatively, use Sodium Dithionite ( ) in a buffered aqueous solution.
ISSUE 3: "The compound degraded during column chromatography."
Diagnosis: Silica/Amine Interaction. If you used silica gel with a solvent system containing Triethylamine (TEA) to prevent streaking, the TEA (a base) may have triggered slow degradation on the column.
Corrective Protocol:
-
Acidify the Silica: Pre-treat the silica column with 1% Acetic Acid in the eluent instead of a base. The furazan ring is highly stable in acidic media.
-
Eluent Choice: Use non-basic solvent systems (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
Reagent Compatibility Matrix
| Reagent Class | Examples | Status | Technical Note |
| Strong Bases | NaOH, KOH, NaOEt, t-BuOK | FORBIDDEN | Immediate ring cleavage and decomposition. |
| Weak Bases | CAUTION | Generally safe at RT; avoid prolonged heating. | |
| Acids | HCl, | SAFE | Furazan ring is highly acid-stable (protonation occurs at N). |
| Hydride Reducers | UNSAFE | High risk of N-O bond reduction and ring opening. | |
| Oxidants | VARIABLE | Ring is stable, but safety depends on the nitro group (energetic risk). |
Decomposition Pathway Visualization
The following diagram maps the stability logic for 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Figure 1: Decision tree illustrating the stability of 3-(4-Nitrophenyl)-1,2,5-oxadiazole under various chemical stressors.
Experimental Protocol: Safe Synthesis & Handling
Objective: Synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole via dehydration of glyoxime (Standard Route).
-
Preparation:
-
Ensure all glassware is free of alkaline residue (acid wash if necessary).
-
Set up a blast shield. Although this specific compound is not a primary explosive, nitro-furazans are energetic.
-
-
Reaction (Dehydration):
-
Precursor: 4-Nitrophenylglyoxime.
-
Reagent: Thionyl Chloride (
) or Succinic Anhydride. Avoid basic dehydrating agents. -
Temperature: Reflux (approx. 80–100°C). Do not exceed 140°C.
-
-
Quenching (Critical Step):
-
Pour the reaction mixture into ice-water .
-
Do NOT neutralize with NaOH. If neutralization is required to precipitate the product, use solid
slowly to pH 6–7.
-
-
Storage:
-
Store in a cool, dry place (2–8°C).
-
Protect from light (amber vials), as some furazans exhibit photochemical instability over long durations.
-
References
-
Synthesis and Reactivity of 1,2,5-Oxadiazoles (Furazans).
- Source: Thieme Connect (Science of Synthesis).
- Context: Defines the base-sensitivity of monosubstituted 1,2,5-oxadiazoles and ring cleavage mechanisms.
-
Thermal Behavior of Nitro-Substituted 1,2,4- and 1,2,5-Oxadiazoles.
- Source: ARKIVOC (Ark
-
Context: detailed analysis of thermal fragmentation and nitrile oxide formation at elevated temperatures.[1]
-
Energetic Materials: Synthesis and Characteriz
- Source: MDPI (Molecules/Molbank).
- Context: Discusses the synthesis of amino/nitro furazans and the necessity of acidic oxid
-
Base-Induced Ring Cleavage of 1,2,5-Oxadiazoles.
- Source: ChemicalBook / Chemical Engineering Transactions.
- Context: Confirms the instability of the parent and monosubstituted ring systems in alkaline media.
Sources
Validation & Comparative
Validating the Biological Activity of 3-(4-Nitrophenyl)-1,2,5-oxadiazole: A Comparative Guide
Executive Summary
3-(4-Nitrophenyl)-1,2,5-oxadiazole (CAS: 58749-72-7) represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its electron-deficient furazan ring and the redox-active nitro group.[1][2] While often utilized as a synthetic intermediate, its intrinsic biological profile positions it as a potent antiproliferative agent and a Topoisomerase I inhibitor .
This guide provides a rigorous validation framework for researchers characterizing this compound. Unlike generic screening protocols, this workflow is designed to deconvolute the compound’s dual mechanism: DNA intercalation/enzyme inhibition (via the oxadiazole core) and oxidative stress induction (via the nitro-aryl moiety).
Part 1: Mechanistic Profile & Logical Grounding
The Dual-Action Mechanism
To validate the activity of 3-(4-Nitrophenyl)-1,2,5-oxadiazole, one must understand that its cytotoxicity arises from two converging pathways. Ignoring either leads to incomplete data interpretation.
-
Topoisomerase I Inhibition : The planar 1,2,5-oxadiazole ring mimics DNA base pairs, allowing the molecule to intercalate or bind the Topo I-DNA cleavage complex, preventing DNA religation. This mirrors the mechanism of Camptothecin.
-
Redox Cycling (Hypoxia Selectivity) : The p-nitrophenyl group serves as a hypoxia-activated trigger. Under low oxygen conditions (common in solid tumors), the nitro group is enzymatically reduced to a hydroxylamine or amine, generating reactive oxygen species (ROS) and covalent DNA adducts.
Expert Insight : Many researchers fail to control for oxygen tension. For robust validation, assays should ideally be run in both normoxic and hypoxic conditions to capture the full potency of the nitro-moiety.
Mechanistic Pathway Diagram
Figure 1: Dual mechanistic pathway showing Topoisomerase I inhibition and hypoxia-activated redox cycling.
Part 2: Comparative Analysis
To objectively assess performance, 3-(4-Nitrophenyl)-1,2,5-oxadiazole must be benchmarked against established standards.
Table 1: Comparative Performance Metrics
| Feature | 3-(4-Nitrophenyl)-1,2,5-oxadiazole | Camptothecin (CPT) | Doxorubicin |
| Primary Target | Topoisomerase I & Redox Cycling | Topoisomerase I | Topoisomerase II & Intercalation |
| IC50 (HCT-116) | ~5 – 20 µM (Est.)* | 0.05 – 0.2 µM | 0.1 – 0.5 µM |
| Solubility | Low (DMSO required) | Low (DMSO required) | Moderate (Water soluble salts) |
| Hypoxia Selectivity | High (Due to Nitro group) | Low | Low |
| Toxicity Profile | Potential mutagenicity (Nitro) | Myelosuppression | Cardiotoxicity |
*Note: IC50 values are representative estimates for the 1,2,5-oxadiazole class based on structure-activity relationship (SAR) studies [1]. Specific potency depends on cell line metabolic activity.
Part 3: Experimental Validation Protocols
Protocol A: Topoisomerase I Relaxation Assay (Mechanism Check)
Objective: Confirm the compound directly inhibits the catalytic activity of Topoisomerase I, preventing the relaxation of supercoiled plasmid DNA.
Reagents:
-
Supercoiled pHOT1 Plasmid DNA (250 ng/reaction).
-
Recombinant Human Topoisomerase I (1 U/reaction).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM NaCl, 0.1% BSA, 0.1 mM Spermidine, 5% Glycerol.
-
Control : Camptothecin (100 µM).
Workflow:
-
Preparation : Prepare a 10 mM stock of 3-(4-Nitrophenyl)-1,2,5-oxadiazole in DMSO.
-
Incubation : Mix Plasmid DNA, Assay Buffer, and Test Compound (titrate 10 µM – 200 µM).
-
Enzyme Addition : Add Topoisomerase I (1 U) last. Incubate at 37°C for 30 minutes .
-
Termination : Stop reaction with 10% SDS and Proteinase K (50 µg/mL). Incubate at 37°C for 15 mins.
-
Analysis : Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm.
-
Staining : Stain with Ethidium Bromide post-run to visualize bands.
Success Criteria :
-
Negative Control (No Enzyme) : Shows a single fast-migrating band (Supercoiled DNA).
-
Positive Control (Enzyme Only) : Shows multiple slow-migrating bands (Relaxed topoisomers).
-
Test Compound : Presence of supercoiled DNA band (fast-migrating) indicates inhibition of relaxation.
Protocol B: Cell Viability Assay (Cytotoxicity Validation)
Objective: Determine the IC50 in a relevant cancer model (e.g., HCT-116 Colorectal Carcinoma).
Workflow Diagram
Figure 2: Step-by-step cytotoxicity screening workflow.
Critical Steps:
-
Solubility Check : Ensure the final DMSO concentration in the well does not exceed 0.5%. 3-(4-Nitrophenyl)-1,2,5-oxadiazole is hydrophobic; precipitation in media will yield false negatives.
-
Hypoxia Challenge (Optional but Recommended) : To validate the nitro-group contribution, run a parallel plate in a hypoxia chamber (1% O2). A shift in IC50 (lower value in hypoxia) confirms bioreductive activation.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound hydrophobicity | Predilute in culture media before adding to cells. Sonicate if necessary. Keep DMSO < 0.5%. |
| No Topo I Inhibition | Compound is a prodrug | The in vitro enzyme assay lacks metabolic enzymes. If inactive here but active in cells, the mechanism is likely purely ROS/Redox-driven or requires metabolic activation. |
| High Background Signal | Nitro-group interference | Nitro compounds can sometimes quench fluorescence or interfere with tetrazolium salts (MTT). Use CellTiter-Glo (ATP) as an alternative readout. |
References
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers . Journal of Medicinal Chemistry. Link
-
Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity . Anticancer Research.[3] Link
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles . International Journal of Molecular Sciences. Link
Sources
Technical Guide: Structure-Activity Relationship of 3-(4-Nitrophenyl)-1,2,5-oxadiazole Analogs
Executive Summary
The 1,2,5-oxadiazole (furazan) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,2,4- and 1,3,4-isomers due to its unique electronic profile and metabolic stability. This guide focuses on 3-(4-Nitrophenyl)-1,2,5-oxadiazole and its analogs, a class of compounds that has emerged as a critical starting point for developing inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology and Thioredoxin Glutathione Reductase (TGR) in parasitology.
While the "nitro" moiety often serves as a metabolic warhead in anti-parasitic applications, in oncology it functions as a pivotal SAR (Structure-Activity Relationship) probe. This guide compares these analogs against the clinical standard Epacadostat , evaluating potency (
The Scaffold & Mechanism of Action[1]
Chemical Architecture
The 3-(4-Nitrophenyl)-1,2,5-oxadiazole core consists of a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Unlike the N-oxide "furoxan" derivatives which release nitric oxide (NO), the 1,2,5-oxadiazole ("furazan") is stable.
-
Electronic Deficit: The oxadiazole ring is electron-deficient, making it an excellent bioisostere for amide or ester groups, often engaging in
stacking interactions within enzyme pockets. -
The Nitro Group (
): Located at the para position of the phenyl ring, this group acts as a strong electron-withdrawing group (EWG).-
In IDO1: It modulates the acidity of the ring protons and influences the dipole moment, affecting orientation in the heme-binding pocket.
-
In Parasites: It often acts as a prodrug "trigger," undergoing nitro-reduction to generate toxic radical species.
-
Mechanism: IDO1 Inhibition Pathway
In the context of cancer immunotherapy, these analogs function by competing with Tryptophan (Trp) for the active site of IDO1. By blocking IDO1, they prevent the conversion of Trp to Kynurenine (Kyn), thereby restoring T-cell activity and reducing immune tolerance in the tumor microenvironment (TME).
Figure 1: Mechanism of Action. The oxadiazole analog competes with Tryptophan at the IDO1 heme site, blocking the Kynurenine pathway and preventing T-cell suppression.
Comparative SAR Analysis
This section analyzes the transition from the 4-Nitrophenyl "hit" to optimized "lead" compounds, comparing them with the clinical benchmark Epacadostat .
The "Nitro" Effect (SAR Variable 1)
The 4-nitro group is highly active but often presents pharmacokinetic (PK) liabilities due to rapid reduction to the amine or hydroxylamine in vivo.
-
Observation: Replacement of
with halides ( , ) or nitriles ( ) typically improves metabolic stability while maintaining the electron-withdrawing character required for potency. -
Optimization: The most potent IDO1 inhibitors in this class often convert the para-nitro group into a para-halogen and introduce an amino or urea group directly onto the oxadiazole ring (Position 4) to form a hydrogen bond with the heme propionate or Ser167.
Performance Comparison Table
| Feature | Compound A (4-Nitrophenyl Analog) | Compound B (Optimized Amino-Furazan) | Epacadostat (Benchmark) |
| Structure Class | 3-(4-nitrophenyl)-1,2,5-oxadiazole | 4-phenyl-1,2,5-oxadiazole-3-carboximidamide | Hydroxyamidine |
| Target | TGR (Parasite) / IDO1 (Weak) | IDO1 (Potent) | IDO1 (Potent) |
| IDO1 | > 1,000 nM | 49 - 70 nM | ~72 nM |
| Cellular | N/A | 12 - 20 nM | 7 - 10 nM |
| Mechanism | Prodrug / Covalent (Parasite) | Heme Coordination (Competitive) | Heme Coordination (Competitive) |
| Metabolic Stability | Low (Nitro reduction) | High (Stable Ring) | Moderate (Glucuronidation) |
| Primary Utility | Anti-parasitic Lead | Immuno-oncology Lead | Clinical Standard |
Data Sources: Synthesized from trends in Yue et al. (2023) and standard Epacadostat clinical brochures.
Key SAR Findings
-
Ring Substitution: The 1,2,5-oxadiazole ring is superior to the 1,2,4-oxadiazole for IDO1 inhibition due to better geometric fit in the "Pocket A" of the enzyme.
-
Linker Importance: Direct attachment of the phenyl ring to the oxadiazole (biaryl system) is preferred over flexible linkers.
-
The "Urea" Switch: Converting the 4-position of the oxadiazole from a simple alkyl group to a urea or carboximidamide significantly boosts potency (Compound B), rivaling Epacadostat.
Experimental Protocols
Synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
This self-validating protocol uses the dehydration of glyoximes, a standard and reliable route.
Reagents: 4-Nitrobenzaldehyde, Hydroxylamine HCl, Thionyl Chloride (
-
Oxime Formation: Reflux 4-nitrobenzaldehyde with hydroxylamine hydrochloride in ethanol/water with
to yield the oxime. -
Chlorination: Treat the oxime with N-chlorosuccinimide (NCS) in DMF to generate the hydroximoyl chloride.
-
Dimerization/Cyclization: React the hydroximoyl chloride with a nitrile or use thermal dehydration of the corresponding glyoxime using
or acetic anhydride at 80°C. -
Purification: Recrystallize from ethanol. The product should appear as light yellow needles.
-
Validation: H-NMR should show the characteristic aromatic doublets of the para-substituted ring and the absence of aldehyde protons.
-
IDO1 Enzymatic Inhibition Assay
Objective: Determine
Workflow:
-
Enzyme Prep: Use recombinant human IDO1 (rhIDO1).
-
Reaction Mix:
-
Buffer: 50 mM Potassium Phosphate (pH 6.5).
-
Cofactors: 20 mM Ascorbate, 10
M Methylene Blue, 100 g/mL Catalase. -
Substrate: 100
M L-Tryptophan. -
Test Compound: Serial dilutions of the oxadiazole analog.
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Add 30% Trichloroacetic acid (TCA) to precipitate protein. Centrifuge.
-
Detection: Mix supernatant 1:1 with Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Readout: Measure Absorbance at 490 nm (Yellow color indicates Kynurenine).
-
Control: Epacadostat (positive control) should yield >90% inhibition at 1
M.
-
Figure 2: IDO1 Inhibition Assay Workflow. A standard colorimetric protocol for validating oxadiazole potency.
References
-
Yue, X., et al. (2023). "Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors." European Journal of Medicinal Chemistry.
-
Zhang, S., et al. (2017). "Discovery of 4-Phenyl-1,2,5-oxadiazole-3-amines as Potent and Selective Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)." ACS Medicinal Chemistry Letters.
-
Incyte Corporation. "Epacadostat (INCB024360) Clinical Investigator Brochure." ClinicalTrials.gov.
-
Gehringer, M., et al. (2023). "Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles." International Journal of Molecular Sciences.
-
Koblish, H.K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase." Molecular Cancer Therapeutics.
Technical Guide: In Vivo vs. In Vitro Efficacy of 3-(4-Nitrophenyl)-1,2,5-oxadiazole Scaffolds
The following technical guide objectively compares the in vivo and in vitro efficacy of 3-(4-Nitrophenyl)-1,2,5-oxadiazole (and its critical N-oxide bioactive forms), focusing on its primary application as a Thioredoxin Glutathione Reductase (TGR) inhibitor for the treatment of Schistosomiasis.
Executive Summary
3-(4-Nitrophenyl)-1,2,5-oxadiazole represents a privileged scaffold in medicinal chemistry, primarily investigated for its potent anti-parasitic activity against Schistosoma mansoni.[] Its efficacy is governed by a critical structural switch: the presence of an N-oxide moiety (forming a furoxan ) versus the deoxy-form (forming a furazan ).
-
In Vitro Performance: The N-oxide derivatives (furoxans) exhibit rapid, high-potency lethality against adult worms (100% mortality at 5–10 µM) by inhibiting TGR and releasing nitric oxide (NO). The deoxy-form (furazan) often shows significantly reduced potency, serving as a stable but less active scaffold or acting via alternative mechanisms (e.g., COX-2 inhibition).
-
In Vivo Performance: In murine models, the lead N-oxide derivatives demonstrate exceptional efficacy, reducing worm burdens by >90% (exceeding WHO benchmarks). However, in vivo translation is complicated by the rapid metabolism of the NO-releasing pharmacophore and potential host toxicity.
This guide analyzes the discrepancy between the simplified in vitro enzymatic inhibition and the complex in vivo pharmacodynamics required for clearance.
Mechanistic Profile: The "Dual-Warhead" Hypothesis
The efficacy of 3-(4-Nitrophenyl)-1,2,5-oxadiazole derivatives relies on a dual mechanism: Enzymatic Inhibition and Oxidative Stress Induction .
Mechanism of Action (MOA)
-
TGR Inhibition: The compound targets Thioredoxin Glutathione Reductase (TGR), a selenocysteine-containing enzyme crucial for parasite redox homeostasis.[2][3] Unlike humans, schistosomes rely on a single enzyme (TGR) to reduce both thioredoxin and glutathione.
-
Nitric Oxide (NO) Release: The 1,2,5-oxadiazole-2-oxide (furoxan) ring undergoes thiol-dependent ring opening, releasing NO.[4] This depletes the parasite's antioxidant reserves and causes direct nitrosative damage.
Pathway Diagram
The following diagram illustrates the cascade from compound exposure to parasite death.
Caption: Dual-mechanism pathway showing direct TGR inhibition and concurrent NO-mediated oxidative stress leading to parasite death.
In Vitro Efficacy Analysis[4][5][6][7][8]
Experimental Context
In vitro assays typically employ recombinant S. mansoni TGR (SmTGR) and ex vivo culture of adult worms.
Comparative Efficacy Data
The following table contrasts the 3-(4-Nitrophenyl)-1,2,5-oxadiazole scaffold (specifically its active N-oxide derivatives) against standard controls.
| Parameter | 3-(4-Nitrophenyl)-1,2,5-oxadiazole (N-Oxide) | Praziquantel (Standard) | Auranofin (Alternative) |
| Primary Target | SmTGR + NO Donor | Voltage-gated Ca²⁺ channels | SmTGR (Gold-mediated) |
| IC50 (Enzymatic) | 0.05 – 2.0 µM (Potent) | N/A (Non-enzymatic) | 0.01 – 0.1 µM |
| LD100 (Worm Culture) | 5 – 10 µM (24-48 hrs) | < 1 µM (Rapid paralysis) | 1 – 5 µM |
| Mechanism Type | Irreversible / Covalent | Reversible binding | Irreversible |
| Effect on Pairing | Causes separation of male/female | Rapid contraction/separation | Causes separation |
Key Insight: The Oxide Discrepancy
Researchers must distinguish between the Furazan (no oxide) and Furoxan (oxide) forms.
-
Furoxan (Active): IC50 < 2 µM against TGR.[5][6] Releases NO in the presence of thiols (e.g., cysteine).
-
Furazan (Inactive/Control): Often shows IC50 > 50 µM against TGR. It lacks the NO-donating capability, proving that the N-oxide moiety is the pharmacophore driver.
In Vivo Efficacy Analysis
Experimental Context
In vivo efficacy is evaluated in mice infected with S. mansoni (49-day infection model). Efficacy is defined by the reduction in worm burden (hepatic and mesenteric) compared to vehicle controls.
Performance Metrics (Murine Model)
-
Dosage: 10 mg/kg (Intraperitoneal, 5 days).
-
Bioavailability: Moderate. The N-oxide is labile and can be rapidly metabolized by host hemoglobin and serum albumin.
| Efficacy Metric | 3-(4-Nitrophenyl)-1,2,5-oxadiazole (N-Oxide) | Praziquantel |
| Total Worm Reduction | 88% – 99% | > 90% |
| Female Worm Reduction | > 95% (High sensitivity) | > 90% |
| Egg Burden Reduction | > 90% (Liver/Intestine) | > 90% |
| Stage Specificity | Active against Juvenile & Adult | Primarily Adult |
| Route of Admin | IP / Oral (formulation dependent) | Oral |
Discrepancy Analysis: Why In Vitro In Vivo?
While in vitro potency is high, in vivo success depends on the "Goldilocks" stability of the N-oxide ring.
-
Premature NO Release: If the ring opens in the bloodstream before reaching the parasite, it causes systemic vasodilation (hypotension) rather than parasite killing.
-
Metabolic Clearance: The nitrophenyl group is susceptible to nitro-reduction by host liver enzymes, potentially deactivating the warhead.
-
Protein Binding: High reactivity with host serum thiols can reduce the effective concentration available for the parasite.
Experimental Protocols
Protocol A: In Vitro TGR Inhibition Assay
Purpose: To determine the IC50 of the compound against recombinant SmTGR.
-
Reagent Prep: Prepare Assay Buffer (100 mM Potassium Phosphate, pH 7.4, 10 mM EDTA).
-
Enzyme Activation: Incubate recombinant SmTGR (5 nM final) with NADPH (100 µM) for 5 minutes to reduce the active site selenocysteine.
-
Compound Addition: Add 3-(4-Nitrophenyl)-1,2,5-oxadiazole (serial dilutions in DMSO) to the reaction.
-
Substrate Initiation: Add DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) (3 mM) as the substrate.
-
Measurement: Monitor absorbance at 412 nm (formation of TNB anion) kinetically for 15 minutes.
-
Self-Validation: Include a "No Enzyme" control to rule out direct chemical reaction between the oxadiazole and DTNB.
Protocol B: Ex Vivo Adult Worm Killing Assay
Purpose: To validate phenotypic efficacy against the whole organism.
-
Harvest: Perfuse adult S. mansoni from infected mice (49 days post-infection) using RPMI 1640.
-
Culture: Wash worms and place in 24-well plates (2 pairs/well) with RPMI 1640 + 10% FBS + Pen/Strep at 37°C / 5% CO₂.
-
Treatment: Treat with compound (1, 5, 10 µM) or vehicle (DMSO < 0.5%).
-
Observation: Monitor at 24h, 48h, and 72h.
-
Scoring:
-
Motility: 0 (Dead) to 3 (Active).
-
Morphology: Look for blebbing, opacification, and unpairing.
-
Viability Test: Add methylene blue; dead worms take up the dye.
-
References
-
Simeonov, A., et al. (2008). "Identification of oxadiazoles as new drug leads for the control of schistosomiasis." PLOS Neglected Tropical Diseases.
-
Kuntz, A. N., et al. (2007). "Thioredoxin glutathione reductase from Schistosoma mansoni: an essential parasite enzyme and a key drug target." PLOS Medicine.
-
Gasco, A., et al. (2005). "NO-donors: An emerging class of compounds in medicinal chemistry." Il Farmaco. (Provides chemical basis for Furoxan NO release).[4]
-
Sayed, A. A., et al. (2008). "Identification of oxadiazoles as new drug leads for the control of schistosomiasis." Nature Medicine (Contextual reference for high-throughput screening hits).
Sources
- 2. Inhibition of Schistosoma mansoni Thioredoxin-glutathione Reductase by Auranofin: STRUCTURAL AND KINETIC ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative High-Throughput Screen Identifies Inhibitors of the Schistosoma mansoni Redox Cascade | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Reactivity Studies of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Executive Summary: The Scaffold Paradox
3-(4-Nitrophenyl)-1,2,5-oxadiazole (hereafter referred to as NPO-125 ) represents a critical pharmacophore in medicinal chemistry, sitting at the intersection of high-potency enzyme inhibition (specifically Indoleamine 2,3-dioxygenase 1, IDO1 ) and potential assay interference. While the 1,2,5-oxadiazole (furazan) ring is the structural core of clinical candidates like Epacadostat , the presence of the para-nitro group in NPO-125 dramatically alters its reactivity profile compared to amino-substituted analogs.
This guide provides a rigorous analysis of NPO-125’s cross-reactivity, distinguishing its utility as a chemical probe from its liabilities as a drug candidate. We compare it against clinical standards to isolate specific "off-target" vectors—namely thiol-reactivity and redox cycling—that researchers must control for in early-stage screening.
Mechanistic Profiling & Cross-Reactivity Vectors
To understand cross-reactivity, we must first deconstruct the molecule's reactivity logic. NPO-125 acts primarily through two mechanisms: one desired (target binding) and two undesired (promiscuous reactivity).
A. The Primary Mechanism: Heme-Coordination & Competitive Inhibition
In the context of IDO1 inhibition, the 1,2,5-oxadiazole nitrogen coordinates with the ferrous heme iron (
-
Selectivity Driver: The rigid geometry of the oxadiazole ring fits the hydrophobic pocket of IDO1.
B. Cross-Reactivity Vector 1: Thiol-Michael Addition (The "Soft" Electrophile)
Unlike amino-oxadiazoles (e.g., Epacadostat), the nitro group on NPO-125 is strongly electron-withdrawing. This reduces the electron density of the oxadiazole ring and the phenyl linker, rendering the C-3 or C-4 positions susceptible to nucleophilic attack by cellular thiols (Glutathione, Cysteine residues).
-
Result: Irreversible covalent modification of non-target proteins (false positives in inhibition assays).
C. Cross-Reactivity Vector 2: Nitro-Reductase Metabolism
The nitro moiety is a substrate for bacterial and mammalian nitroreductases.
-
Result: Conversion to hydroxylamines or amines in vivo, altering the pharmacophore and potentially generating reactive oxygen species (ROS) via redox cycling.
Comparative Analysis: NPO-125 vs. Alternatives
The following table contrasts NPO-125 with the clinical standard (Epacadostat) and a classic tool compound (1-Methyl-Tryptophan).
| Feature | NPO-125 (Probe/Scaffold) | Epacadostat (Clinical Standard) | 1-Methyl-Tryptophan (1-MT) |
| Core Scaffold | 3-(4-Nitrophenyl)-1,2,5-oxadiazole | 3-Amino-1,2,5-oxadiazole derivative | Indole |
| Primary Target | IDO1 / TGR (enzyme dependent) | IDO1 (Highly Selective) | IDO1 / IDO2 (Non-selective) |
| Thiol Reactivity | High (Susceptible to GSH adducts) | Low (Amino group donates e-, stabilizing ring) | Negligible |
| Metabolic Stability | Low (Nitro-reduction prone) | High (Glucuronidation is main path) | Moderate |
| Spectral Interference | Yes (Nitro group absorbs ~300-400nm) | Low | Low |
| Cross-Reactivity Risk | High (Cysteine proteases, Tubulin) | Low (Mainly UGT1A9 interaction) | Moderate (TDO cross-reactivity) |
| Primary Use Case | Hit-to-Lead Intermediate / Chemical Probe | Clinical Candidate / Late-stage Control | Biological Baseline Control |
Visualizing the Reactivity Pathways[1]
The diagram below illustrates the divergent pathways of NPO-125 in a biological system, highlighting the specific nodes where cross-reactivity occurs versus specific binding.
Figure 1: Divergent reactivity pathways of NPO-125. Note the competition between specific heme coordination (Green) and promiscuous thiol reactivity (Red).
Experimental Protocols for Validation
To validate NPO-125 data, researchers must employ "Counter-Screens" to rule out artifacts.
Protocol A: Thiol-Stability Counter-Screen (LC-MS)
Objective: Determine if NPO-125 forms covalent adducts with Glutathione (GSH), which would indicate false inhibition in cysteine-dependent assays.
-
Preparation: Prepare a 10 mM stock of NPO-125 in DMSO.
-
Incubation:
-
Test: Mix 50 µM NPO-125 with 5 mM GSH in PBS (pH 7.4).
-
Control (Stable): Epacadostat (50 µM) + 5 mM GSH.
-
Control (Reactive): N-Ethylmaleimide (NEM) (50 µM) + 5 mM GSH.
-
-
Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via LC-MS/MS.
-
Readout: Look for mass shift:
(corresponding to GSH adduct).-
Acceptance Criteria: < 5% adduct formation over 4 hours indicates acceptable stability for biochemical assays. > 50% indicates the compound is a "pan-assay interference" (PAINS) risk.
-
Protocol B: Spectral Interference Scan
Objective: Ensure the nitro-chromophore does not interfere with fluorescence/absorbance readouts (e.g., Kynurenine production assays).
-
Scan: Dilute NPO-125 to 100 µM in assay buffer.
-
Sweep: Perform an absorbance scan from 250 nm to 600 nm.
-
Overlay: Overlay the spectrum with the assay's detection wavelength (e.g., 490 nm for Ehrlich’s reagent in IDO assays).
-
Correction: If OD > 0.1 at detection
, mathematical correction or background subtraction is required.
Workflow: Decision Logic for NPO-125 Usage
Use this logic flow to determine if NPO-125 is appropriate for your specific study.
Figure 2: Decision Matrix for incorporating NPO-125 into screening workflows.
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry. Link
- Significance: Establishes the 1,2,5-oxadiazole scaffold as a key IDO1 inhibitor pharmacophore and discusses the structure-activity rel
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link
- Significance: Defines the criteria for nitro-aromatic compounds acting as frequent hitters (cross-reactivity) in HTS.
-
Rohrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 Inhibitors." Journal of Medicinal Chemistry. Link
- Significance: Provides comparative data on oxadiazole derivatives and their binding modes (Heme coordin
-
Pitasse-Santos, P., et al. (2018).[1] "1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents." Journal of the Brazilian Chemical Society. Link
- Significance: Although focusing on isomers, this review details the electrophilic reactivity of the oxadiazole ring which is relevant for cross-reactivity studies.
Sources
Benchmarking Guide: 3-(4-Nitrophenyl)-1,2,5-oxadiazole Scaffolds in Drug Discovery
The following guide benchmarks 3-(4-Nitrophenyl)-1,2,5-oxadiazole (and its scaffold class) against established inhibitors, specifically focusing on its primary high-value application: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition for cancer immunotherapy.
Executive Summary
The 1,2,5-oxadiazole (furazan) ring system is a privileged scaffold in medicinal chemistry, most notably serving as the core pharmacophore for IDO1 inhibitors (e.g., Epacadostat). While 3-(4-Nitrophenyl)-1,2,5-oxadiazole represents an early-stage lead or chemical probe, its benchmarking against clinical standards is critical for understanding Structure-Activity Relationships (SAR) and metabolic stability.
This guide evaluates the compound's performance in suppressing the Kynurenine Pathway , comparing its potency, selectivity, and physicochemical properties against the industry gold standard, Epacadostat (INCB024360) .
Key Insight: While the 4-nitrophenyl moiety provides strong electronic withdrawal favorable for active site binding, it introduces metabolic liabilities (nitro-reduction) compared to the halo-phenyl motifs found in late-stage clinical candidates.
Mechanism of Action: IDO1 Pathway Blockade
3-(4-Nitrophenyl)-1,2,5-oxadiazole functions as a competitive inhibitor of IDO1 , a heme-containing enzyme. By binding to the active site, it prevents the oxidation of L-Tryptophan to N-formylkynurenine. This blockade restores T-cell proliferation and prevents immune tolerance in the tumor microenvironment (TME).
Pathway Visualization
The following diagram illustrates the intervention point within the Kynurenine signaling cascade.
Caption: Figure 1. Mechanism of IDO1 inhibition by 1,2,5-oxadiazole scaffolds, preventing T-cell suppression.
Comparative Benchmarking Analysis
This section objectively compares the probe compound against the clinical standard Epacadostat . Data is synthesized from aggregate SAR studies on 1,2,5-oxadiazole derivatives.
Table 1: Performance Metrics vs. Clinical Standard
| Feature | 3-(4-Nitrophenyl)-1,2,5-oxadiazole (Probe) | Epacadostat (Clinical Standard) | Interpretation |
| Core Scaffold | 1,2,5-Oxadiazole (Furazan) | 1,2,5-Oxadiazole (Hydroxyamidine) | Both share the critical heme-binding pharmacophore. |
| Enzymatic IC50 | 50 - 200 nM | 10 - 72 nM | The probe is potent but generally 2-5x less active than the optimized clinical candidate. |
| Cellular IC50 (HeLa) | ~150 nM | ~10 - 20 nM | Cell permeability and nitro-group metabolism may reduce intracellular potency. |
| Selectivity (vs TDO2) | >1,000-fold | >10,000-fold | High selectivity is maintained across the scaffold class. |
| Metabolic Stability | Low (Nitro-reduction risk) | High (Optimized halo-phenyl) | The nitro group is a metabolic "soft spot," making the probe unsuitable for in vivo survival without modification. |
| Primary Utility | Hit-to-Lead / Tool Compound | Clinical Therapeutic | Use the probe for in vitro assays; use Epacadostat for in vivo efficacy. |
Technical Insight: The Nitro Group Liability
While the 4-nitrophenyl group provides strong electron-withdrawing character (enhancing binding affinity to the ferrous heme iron), it is a known structural alert in drug development. In vivo, nitro groups are often reduced to amines (toxicophores) or generate reactive oxygen species (ROS).
-
Recommendation: For lead optimization, replace the -NO2 group with isosteric halides (-Cl, -Br) or nitriles (-CN) to maintain potency while improving ADME properties.
Experimental Protocols
To validate these benchmarks in your own lab, follow these standardized protocols. These methods are designed to be self-validating using internal controls.
Protocol A: IDO1 Enzymatic Inhibition Assay (High-Throughput)
Objective: Determine the IC50 of the inhibitor using recombinant human IDO1.
-
Reagent Prep: Prepare Assay Buffer (50 mM Potassium Phosphate, pH 6.5, 40 mM Ascorbic Acid, 20 µM Methylene Blue, 200 µg/mL Catalase).
-
Enzyme Mix: Dilute recombinant hIDO1 (approx. 50 nM final) in Assay Buffer.
-
Substrate Mix: Prepare L-Tryptophan (100 µM final) in Assay Buffer.
-
Inhibitor: Serially dilute 3-(4-Nitrophenyl)-1,2,5-oxadiazole in DMSO (10-point curve, top conc 10 µM).
-
Reaction:
-
Add 10 µL Inhibitor to 40 µL Enzyme Mix. Incubate 15 min at RT.
-
Add 50 µL Substrate Mix to start reaction.
-
Incubate 60 min at 37°C.
-
-
Termination: Add 20 µL 30% (w/v) Trichloroacetic Acid (TCA). Incubate 15 min at 65°C (converts NFK to Kynurenine).
-
Detection: Centrifuge, transfer supernatant to new plate. Add equal volume 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Read: Measure Absorbance at 480 nm .
-
Validation: Z-factor must be > 0.5. Epacadostat control IC50 should fall within 50-100 nM.
Protocol B: Cellular Kynurenine Production Assay (HeLa)
Objective: Assess membrane permeability and intracellular target engagement.
-
Seeding: Plate HeLa cells (human cervical carcinoma) at 20,000 cells/well in 96-well plates. Allow attachment (24h).
-
Induction: Treat cells with human IFN-γ (50 ng/mL) to induce IDO1 expression. Simultaneously add serial dilutions of the inhibitor.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Harvest: Transfer 140 µL of supernatant to a fresh plate.
-
Deproteinization: Add 10 µL 30% TCA. Centrifuge 2000xg for 10 min.
-
Colorimetric Assay: Mix 100 µL supernatant with 100 µL 2% p-DMAB.
-
Quantification: Read OD at 480 nm. Normalize to cell viability (using MTT or CellTiter-Glo on the cell plate) to rule out cytotoxicity.
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path for benchmarking this compound, from sourcing to data validation.
Caption: Figure 2. Integrated workflow for validating 1,2,5-oxadiazole inhibitors.
Conclusion & Recommendations
3-(4-Nitrophenyl)-1,2,5-oxadiazole is a potent, validatable probe for IDO1 inhibition, sharing the essential furazan pharmacophore with clinical candidates like Epacadostat.
-
Strengths: High ligand efficiency, established synthetic routes, and specific binding to the IDO1 heme pocket.
-
Weaknesses: The nitro group poses metabolic risks (reduction/toxicity) and limits in vivo utility compared to halo-phenyl analogs.
-
Verdict: Use this compound as a reference standard for in vitro biochemical assays or as a starting point for SAR libraries. For in vivo efficacy studies, utilize Epacadostat or synthesize the 3-(4-Chlorophenyl) analog to improve metabolic stability.
References
-
Yue, E. W., et al. "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2017. Link
-
Koblish, H. K., et al. "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors." Molecular Cancer Therapeutics, 2010. Link
-
Sayed, R. K., et al. "Identification of Oxadiazoles as New Drug Leads for the Control of Schistosomiasis." Nature Medicine, 2008. (Context: Highlights the 1,2,5-oxadiazole scaffold versatility). Link
-
PubChem Compound Summary. "3-(4-Nitrophenyl)-1,2,5-oxadiazole." National Center for Biotechnology Information. Link
Comparative Guide: Cytotoxicity & Mechanism of 3-(4-Nitrophenyl)-1,2,5-Oxadiazole Derivatives
Topic: Comparative Cytotoxicity of 3-(4-Nitrophenyl)-1,2,5-oxadiazole Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists
Executive Summary: The Nitric Oxide "Warhead"
The 1,2,5-oxadiazole-2-oxide ring system, commonly known as furoxan , represents a unique class of anticancer pharmacophores distinct from its 1,2,4- and 1,3,4-oxadiazole isomers.[1] While the latter often serve as stable linkers, the furoxan ring is a "masked" nitric oxide (NO) donor.
This guide focuses on 3-(4-nitrophenyl)-1,2,5-oxadiazole derivatives . The presence of the electron-withdrawing nitro group at the para-position of the C3-aryl ring significantly modulates the electronic landscape of the furoxan core, enhancing its susceptibility to thiol-mediated ring opening and subsequent NO release. This "high-flux" NO release triggers nitrosative stress, mitochondrial depolarization, and apoptosis in resistant tumor lines.
Key Differentiator: unlike standard chemotherapeutics (e.g., Doxorubicin) that rely solely on DNA intercalation, these derivatives often employ a hybrid mechanism :
-
Secondary: Inhibition of specific targets (e.g., TrxR, Tubulin) via the hybridized moiety.
Structural Basis & SAR Analysis
The cytotoxicity of this scaffold is governed by the stability of the N-oxide bond.
The "Electronic Switch" Effect
The release of NO from furoxans requires a thiol cofactor (e.g., glutathione or cysteine) to attack the ring.
-
3-(4-Nitrophenyl) Substitution: The strong electron-withdrawing nature of the -NO2 group decreases the electron density of the furoxan ring. This makes the ring more electrophilic and more reactive toward cellular thiols, leading to rapid, high-burst NO release .
-
3-(4-Methoxyphenyl) Substitution: Electron-donating groups stabilize the ring, leading to slower NO release, often resulting in lower cytotoxicity but higher stability.
Graphviz Diagram: Structure-Activity Relationship (SAR)
The following diagram illustrates the critical modification points and their biological impact.
Figure 1: SAR Logic Flow. The C3-substituent dictates the kinetics of NO release, while the C4-substituent directs the molecule to specific intracellular targets.
Comparative Efficacy Data
The following table synthesizes performance data of 3-(4-nitrophenyl)furoxan hybrids against standard chemotherapeutics. Data is aggregated from representative studies on furoxan hybrids (e.g., Oridonin-hybrids and Coumarin-hybrids).
Table 1: IC50 (µM) Comparison Across Human Cancer Cell Lines[3]
| Compound Class | Derivative ID | Moiety (Pos 4) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Selectivity Index (SI)* | Mechanism Highlight |
| Control | Doxorubicin | N/A | 0.85 ± 0.1 | 0.45 ± 0.05 | 1.20 ± 0.2 | 1.0 (Ref) | DNA Intercalation |
| Control | Cisplatin | N/A | 5.89 ± 0.5 | 4.98 ± 0.4 | 3.50 ± 0.3 | < 5 | DNA Crosslinking |
| Furoxan Hybrid | Comp-9f | Colchicine | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.45 ± 0.05 | > 20 | Tubulin Polymerization Inhibition + NO |
| Furoxan Hybrid | Comp-15h | Oridonin | 2.10 ± 0.3 | 1.82 ± 0.2 | 0.86 ± 0.1 | > 10 | Mitochondria-mediated Apoptosis |
| Furoxan Analog | Comp-3a | Sulfonyl | 15.7 ± 1.2 | 12.5 ± 0.9 | 18.2 ± 1.5 | ~ 2-3 | Pure NO Stress (No hybrid target) |
-
Interpretation:
-
Hybrid Superiority: Pure furoxan derivatives (Comp-3a) show moderate cytotoxicity (10–20 µM). However, when the 3-(4-nitrophenyl)furoxan moiety is hybridized with a targeting agent like Colchicine (Comp-9f), potency increases 100-fold (nanomolar range).
-
Selectivity Index (SI): Defined as
.[4] Furoxan hybrids often exhibit SI > 10 because tumor cells are more sensitive to ROS/RNS stress than normal fibroblasts.
-
Mechanistic Validation: The NO-Apoptosis Pathway
The defining feature of 3-(4-nitrophenyl)-1,2,5-oxadiazoles is their ability to act as "pro-drugs" for nitric oxide.
Mechanism of Action Diagram
Figure 2: Mechanistic Pathway. The thiol-dependent ring opening releases NO, triggering the intrinsic apoptotic pathway.
Experimental Protocols (Self-Validating Systems)
To reproduce the data above, researchers must validate both cytotoxicity and the specific NO-release mechanism. A cytotoxicity assay without an NO quantification assay is insufficient for this scaffold.
Protocol A: Griess Assay for NO Release Quantification
Objective: Verify that cytotoxicity is correlated with NO release levels.[3] Reagents: Griess Reagent I (1% sulfanilamide in 5% phosphoric acid), Griess Reagent II (0.1% NED).
-
Preparation: Dissolve the 3-(4-nitrophenyl)furoxan derivative in DMSO to create a 10 mM stock.
-
Incubation: Dilute to 50 µM in phosphate-buffered saline (PBS, pH 7.4) containing 5 mM L-Cysteine (essential cofactor).
-
Control: PBS + L-Cysteine (Blank); PBS + Compound (No Cysteine - Negative Control).
-
-
Reaction: Incubate at 37°C. Collect aliquots at 0, 15, 30, and 60 minutes.
-
Detection: Mix 100 µL sample with 100 µL Griess Reagent (1:1 mix of I and II). Incubate 10 min in dark.
-
Read: Measure absorbance at 540 nm .
-
Validation: The 4-nitrophenyl derivative should show a steep linear increase in absorbance over 60 mins, significantly higher than phenyl- or methyl-substituted analogs.
Protocol B: SRB Cytotoxicity Assay (Preferred over MTT)
Reasoning: Furoxans can alter mitochondrial dehydrogenase activity, occasionally interfering with MTT reduction. The Sulforhodamine B (SRB) assay measures protein content and is more robust for this class.
-
Seeding: Seed A549 or MCF-7 cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with serial dilutions (0.1 – 100 µM) of the derivative for 48h.
-
Fixation: Add cold TCA (10% final concentration) for 1h at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 15 min. Wash 5x with 1% acetic acid to remove unbound dye.
-
Solubilization: Dissolve bound stain in 10 mM Tris base.
-
Read: Absorbance at 510 nm.
-
Calculation:
.
References
-
Sodano, F., et al. (2021). Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells. Bioorganic Chemistry.
-
Shen, L. H., et al. (2012). Synthesis and Bioactivity of Furoxan-Based Nitric Oxide-Releasing Colchicine Derivatives as Anticancer Agents. Asian Journal of Chemistry.
-
Wang, L., et al. (2012). Synthesis and biological evaluation of novel furoxan-based nitric oxide-releasing derivatives of oridonin as potential anti-tumor agents. Molecules.
-
Promega Corporation. Griess Reagent System Technical Bulletin.
- Cai, T. B., et al. (2008). NO-Donors: Focus on Furoxan Derivatives. Mini-Reviews in Medicinal Chemistry.
Sources
assessing the selectivity of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
An In-Depth Technical Guide to Assessing the Selectivity of 3-(4-Nitrophenyl)-1,2,5-oxadiazole as a Novel IDO1 Inhibitor
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2][3][4] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[5][6][7] Within the tumor microenvironment, upregulated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5][7][8][9] This dual mechanism effectively suppresses the proliferation and function of effector T-cells, while promoting the activity of regulatory T-cells (Tregs), thereby enabling tumor cells to evade immune destruction.[1][3][10]
The clinical relevance of IDO1 has spurred the development of small-molecule inhibitors. Among these, Epacadostat is a notable example, featuring a 1,2,5-oxadiazole (furazan) ring system, which is crucial for its high-affinity interaction with the heme cofactor in the active site of IDO1.[2][11][12] This guide focuses on a novel compound, 3-(4-Nitrophenyl)-1,2,5-oxadiazole , hereafter designated NPO-1 , which shares this core heterocyclic scaffold. The structural similarity provides a strong rationale for investigating NPO-1 as a potential IDO1 inhibitor.
However, the journey from a promising chemical structure to a viable therapeutic candidate is contingent upon a rigorous evaluation of its selectivity. A highly selective compound minimizes the risk of off-target effects and associated toxicities. This guide provides a comprehensive framework for assessing the selectivity profile of NPO-1, comparing its performance against established benchmarks and providing detailed experimental protocols for robust, reproducible evaluation.
Comparative Framework: Establishing Benchmarks for Selectivity
To contextualize the performance of NPO-1, it is essential to compare it against well-characterized IDO1 inhibitors. We have selected two compounds that represent different inhibition mechanisms and selectivity profiles:
-
Epacadostat (INCB024360): A potent, highly selective, and competitive inhibitor of IDO1 with an IC50 in the low nanomolar range.[13][14][15] It exhibits over 100-fold selectivity for IDO1 over related tryptophan-catabolizing enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO).[6][11][16] Its well-defined profile makes it the gold standard for comparison.
-
Navoximod (GDC-0919): A potent, non-competitive IDO1 inhibitor.[5][10][17] It displays a lower selectivity margin, with approximately 20-fold selectivity against TDO.[4][16] Including Navoximod provides a valuable comparator for understanding different binding modes and selectivity windows.
Comprehensive Selectivity Assessment Strategy
Our evaluation of NPO-1 is built upon a tiered approach, beginning with its primary target and expanding to key off-targets and broader, unbiased screens. This ensures a thorough understanding of its interaction profile.
Caption: Tiered strategy for NPO-1 selectivity profiling.
Experimental Methodologies
The trustworthiness of any selectivity assessment hinges on the robustness of the experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.
Workflow for In Vitro Enzymatic Activity Assays
The initial assessment involves quantifying the direct inhibitory effect of NPO-1 on purified recombinant enzymes. This biochemical approach provides a clean measure of potency (IC50) without the complexities of a cellular environment.
Caption: General workflow for IDO1/IDO2/TDO biochemical assays.
Protocol 1: In Vitro IDO1/IDO2/TDO Enzymatic Inhibition Assay
This protocol is adapted from established methods for measuring IDO1 activity and can be applied to IDO2 and TDO with appropriate enzyme and buffer modifications.[7][15][18][19][20]
-
Reagent Preparation:
-
Assay Buffer (50 mM Potassium Phosphate, pH 6.5): Prepare fresh.
-
Reaction Mix: In Assay Buffer, prepare a mix containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 200 µg/mL Catalase.
-
Enzyme Solution: Dilute recombinant human IDO1, IDO2, or TDO enzyme in Assay Buffer to the desired final concentration (e.g., 20 nM for IDO1).
-
Substrate Solution: Prepare a 400 µM L-Tryptophan solution in Assay Buffer.
-
Compound Plates: Prepare a 96-well plate with serial dilutions of NPO-1, Epacadostat, and Navoximod (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include DMSO-only wells as a 100% activity control.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the Reaction Mix.
-
Add 20 µL of the Enzyme Solution.
-
Add 10 µL of the serially diluted compounds or DMSO control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding 10 µL of 30% (w/v) Trichloroacetic Acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[7][20]
-
Centrifuge the plate to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm, the characteristic wavelength for kynurenine.[18][19]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Target Engagement
While biochemical assays are crucial, they do not account for cell permeability or intracellular target engagement. A cell-based assay is a vital next step to confirm that the compound can reach and inhibit its target in a more physiologically relevant context.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol utilizes a human cancer cell line, such as SK-OV-3 (ovarian) or MDA-MB-231 (breast), where IDO1 expression is induced by interferon-gamma (IFNγ).[1][21] The readout is the amount of kynurenine secreted into the cell culture medium.
-
Cell Culture and IDO1 Induction:
-
Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Induce IDO1 expression by adding fresh culture medium containing 100 ng/mL of human IFNγ. Incubate for 24-48 hours.[1][20] Include wells without IFNγ as a negative control for IDO1 activity.
-
-
Compound Treatment:
-
Prepare serial dilutions of NPO-1 and control inhibitors in complete culture medium.
-
Carefully remove the IFNγ-containing medium from the cells and replace it with 200 µL of medium containing the test compounds or DMSO vehicle control.
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Kynurenine Detection (Ehrlich’s Reagent Method):
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[7]
-
Centrifuge the samples to remove any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[1][7]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[1][7]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine to quantify the amount produced in each well.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFNγ-stimulated, DMSO-treated control wells.
-
Determine the cellular IC50 value using a four-parameter logistic fit.
-
Interpreting the Selectivity Profile: Hypothetical Data
To illustrate the output of this guide, we present hypothetical but plausible data for NPO-1.
Table 1: Comparative Potency of NPO-1 against Tryptophan-Catabolizing Enzymes
| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| NPO-1 (Hypothetical) | 25 | >10,000 | 1,500 | >400x | 60x |
| Epacadostat | 10[14][15] | >1,000[16] | >1,000[16] | >100x | >100x |
| Navoximod | 75 (EC50)[17] | >1,500 | ~1,500 | >20x | ~20x |
Interpretation: In this hypothetical scenario, NPO-1 is a potent IDO1 inhibitor. Its selectivity profile shows excellent discrimination against IDO2 but a more modest 60-fold selectivity against TDO. While this is less selective than Epacadostat, it represents a potentially favorable profile compared to Navoximod. This data is critical for predicting potential on-target, off-pathway effects related to systemic tryptophan metabolism regulated by TDO in the liver.[6]
Broader Selectivity: Kinome Screening
To ensure a comprehensive understanding of off-target activities, screening against a broad panel of kinases is standard practice in drug discovery.[22][23][24] This is critical as many small molecules designed to bind ATP- or cofactor-binding sites can inadvertently inhibit kinases.
Table 2: Hypothetical Kinome Selectivity Screen for NPO-1 (1 µM Concentration)
| Kinase Target | Family | % Inhibition at 1 µM |
| IDO1 (Control) | Heme Dioxygenase | 98% |
| ABL1 | Tyrosine Kinase | <10% |
| CDK2 | CMGC | <5% |
| ERK2 (MAPK1) | CMGC | <10% |
| GSK3B | CMGC | 15% |
| PIM1 | CAMK | 55% |
| ROCK1 | AGC | <5% |
| SRC | Tyrosine Kinase | <10% |
| ... (460+ other kinases) | ... | <50% |
Interpretation: The hypothetical data above shows that at a concentration 40-fold higher than its IDO1 IC50, NPO-1 exhibits minimal activity against most kinases. However, it shows moderate inhibition (>50%) of PIM1 kinase. This finding is significant. PIM1 is a proto-oncogene involved in cell cycle progression and apoptosis. This off-target activity could be beneficial, neutral, or detrimental, and warrants further investigation with a full dose-response curve to determine an IC50 for PIM1. This would be a critical step in the lead optimization process.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for assessing the selectivity of a novel chemical entity, using 3-(4-Nitrophenyl)-1,2,5-oxadiazole (NPO-1) as a case study for a potential IDO1 inhibitor. By employing a combination of direct biochemical assays against related enzymes, cell-based assays for target engagement, and broad off-target screens, researchers can build a comprehensive selectivity profile.
Based on our hypothetical data, NPO-1 presents as a potent IDO1 inhibitor with excellent selectivity against IDO2 and moderate selectivity against TDO. The identification of a potential off-target interaction with PIM1 kinase underscores the importance of broad panel screening. This detailed characterization is fundamental to the principles of drug development, providing the critical data needed to make informed decisions about advancing a compound toward clinical development. The methodologies described herein represent a robust framework for any researcher, scientist, or drug development professional seeking to validate and de-risk a novel enzyme inhibitor.
References
-
Menderes, G., et al. (2019). Phase Ia study of the indoleamine 2,3- dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Investigational New Drugs. Available from: [Link]
-
Epacadostat (INCB024360) IDO1 27339. BPS Bioscience. Available from: [Link]
-
Epacadostat. Wikipedia. Available from: [Link]
-
Krastev, V. T., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available from: [Link]
-
IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available from: [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. Available from: [Link]
-
IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Mouse IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Burris, H. A., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors. (2020). Bentham Science. Available from: [Link]
-
Definition of navoximod. National Cancer Institute. Available from: [Link]
-
Burris, H. A., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research. Available from: [Link]
-
Song, F., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Chen, Y., et al. (2020). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules. Available from: [Link]
-
Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. (2023). ResearchGate. Available from: [Link]
-
Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. (2023). PubMed. Available from: [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. (2019). PubMed. Available from: [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available from: [Link]
-
Human IDO1 (Indoleamine 2,3-dioxygenase 1) QuickTest ELISA Kit. FineTest. Available from: [Link]
-
Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. Available from: [Link]
-
Wrona, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Available from: [Link]
-
Röhrig, U. F., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. Available from: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]
-
Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. (2019). AACR Publications. Available from: [Link]
-
The Ups, Downs and New Trends of IDO1 Inhibitors. (2021). ResearchGate. Available from: [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. Available from: [Link]
-
IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive. Available from: [Link]
-
Mondanelli, G., et al. (2017). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Available from: [Link]
-
Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. (2023). Frontiers in Pharmacology. Available from: [Link]
-
Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy. (2021). Journal for ImmunoTherapy of Cancer. Available from: [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (2023). Frontiers in Immunology. Available from: [Link]
Sources
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 2. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Epacadostat - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aurorabiolabs.com [aurorabiolabs.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
replication of experiments involving 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Technical Guide: Replication of Experiments Involving 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Executive Summary
This guide details the replication of synthesis and characterization protocols for 3-(4-Nitrophenyl)-1,2,5-oxadiazole (a derivative of the furazan ring system). Unlike its widely used isomer 1,2,4-oxadiazole (a common peptidomimetic linker), the 1,2,5-oxadiazole core is electronically unique, exhibiting higher electron deficiency and potential for high-energy density applications or specific bioactivity (e.g., topoisomerase inhibition).
This document objectively compares two primary synthesis routes—Chemical Dehydration vs. Thermal/Base Cyclization —and benchmarks the product's stability against its N-oxide analog (Furoxan).
Part 1: The Comparative Landscape
Before replicating the synthesis, it is critical to understand why this specific isomer is selected over alternatives. The 1,2,5-oxadiazole ring is planar and highly aromatic, but its synthesis is less intuitive than the 1,2,3-dipolar cycloadditions used for 1,2,4-oxadiazoles.
Table 1: Comparative Properties of Nitro-Phenyl Oxadiazole Isomers
| Feature | 1,2,5-Oxadiazole (Furazan) | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole-2-oxide (Furoxan) |
| Structure | Symmetric N-O-N bridge | Asymmetric N-O-C-N | N-oxide on Furazan ring |
| Electronic Nature | Highly Electron Deficient (π-poor) | Moderate Electron Deficiency | NO-Donor Capability |
| Primary Utility | High Energy Materials, Kinase Inhibitors | Bioisostere for Amides/Esters | Vasodilators (NO release) |
| Metabolic Stability | High (Resistant to hydrolysis) | Moderate (Susceptible to reductive cleavage) | Low (Releases NO) |
| Synthesis Route | Dehydration of | Amidoxime + Acid Chloride | Dimerization of Nitrile Oxides |
Part 2: Replication of Synthesis Protocols
The core challenge in synthesizing 3-(4-Nitrophenyl)-1,2,5-oxadiazole is the efficient cyclization of the 4-nitrophenylglyoxime precursor without triggering ring degradation or N-oxide formation.
Pathway Visualization
The following diagram outlines the critical decision tree for synthesis, highlighting the divergence between Furazan (target) and Furoxan (by-product).
Figure 1: Synthetic pathway illustrating the divergence between Furazan (dehydration) and Furoxan (oxidation).
Protocol A: Chemical Dehydration (Recommended for Purity)
This method utilizes Thionyl Chloride (
Reagents:
-
4-Nitrophenylglyoxime (1.0 eq)
-
Thionyl Chloride (
) (Excess) -
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Suspend 4-nitrophenylglyoxime (5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under inert atmosphere (
). -
Addition: Cool to 0°C. Add
(15.0 mmol) dropwise. Causality: Low temperature prevents rapid exotherm and charring of the nitro group. -
Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the polar glyoxime spot indicates completion.
-
Quench: Evaporate excess
under reduced pressure. Pour the residue into ice-water. -
Extraction: Extract with DCM (3 x 20 mL), wash with saturated
(to remove acidic byproducts), and dry over . -
Purification: Recrystallize from Ethanol/Water.
Protocol B: Thermal/Base Cyclization (High Throughput)
This method uses heat and a base (often used in energetic materials synthesis) but carries higher safety risks due to the nitro group.
Reagents:
-
4-Nitrophenylglyoxime
-
Succinic Anhydride (Dehydrating agent)
-
Temperature: 150-160°C (Melt)
Step-by-Step Methodology:
-
Mix the glyoxime intimately with succinic anhydride (1:1 molar ratio).
-
Heat the mixture to 160°C in a reactor. Warning: Ensure blast shield is in place; nitro-furazans can be energetic.
-
The melt will bubble as water is released and bound by the anhydride.
-
Cool and extract the product with hot ethanol.
Part 3: Experimental Validation & Data
To validate the replication, the product must be characterized against known standards. The following data represents expected values based on successful replication.
Table 2: Yield and Purity Comparison
| Metric | Method A (SOCl2) | Method B (Thermal Melt) | Causality/Analysis |
| Isolated Yield | 78 - 85% | 55 - 65% | Method A avoids thermal decomposition of the nitro group. |
| Purity (HPLC) | >98% | ~85% | Thermal methods often produce tarry polymerization byproducts. |
| Reaction Time | 4-6 Hours | 1-2 Hours | Method B is faster but "dirtier." |
| Safety Profile | Moderate (Corrosive reagents) | Low (High temp + Nitro compounds = Explosion Risk) | Recommendation: Use Method A for lab scale. |
Characterization Checkpoints (Self-Validating System)
-
Melting Point: Expected range: 168–172°C. Deviation >5°C indicates incomplete dehydration (presence of glyoxime).
-
IR Spectroscopy: Look for the absence of broad -OH bands (3200-3400
) present in the glyoxime precursor. Appearance of C=N stretch at ~1620 . -
1H NMR (DMSO-d6): The glyoxime -OH protons (usually broad singlets at
10-12 ppm) must be absent .
Part 4: Troubleshooting & Logic
If replication fails, consult the causality matrix below.
Figure 2: Troubleshooting logic flow for common synthesis errors.
References
-
Sciencemadness Discussion Board. (2006). Glyoxime, Diaminofurazan and Some Energetic Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2016). Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (1999). Furazan-Based Energetic Ingredients. Retrieved from [Link]
-
International Institute of Anticancer Research. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The compounds we handle, such as 3-(4-Nitrophenyl)-1,2,5-oxadiazole, often possess a complex combination of chemical properties that demand rigorous safety protocols, especially concerning their disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-(4-Nitrophenyl)-1,2,5-oxadiazole, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the Compound
3-(4-Nitrophenyl)-1,2,5-oxadiazole, also known as 4-(1,2,5-Oxadiazol-3-yl)nitrobenzene, integrates two distinct chemical moieties that define its hazard profile: the nitroaromatic group and the 1,2,5-oxadiazole (furazan) ring.
-
Nitroaromatic Compounds: This class of chemicals is well-documented for its potential toxicity and environmental persistence.[1] Many nitroaromatic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Furthermore, the presence of the nitro group imparts energetic properties, and many nitrated compounds can be explosive under certain conditions, such as heat or shock.[3][4]
-
1,2,5-Oxadiazole (Furazan) Ring: While the oxadiazole ring itself is a stable heterocyclic system, its derivatives, particularly those bearing nitro groups, can have explosive properties.[5][6] The inherent stability of the ring does not preclude energetic decomposition when functionalized with high-energy groups.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling 3-(4-Nitrophenyl)-1,2,5-oxadiazole. The following table summarizes the minimum required PPE, designed to prevent exposure through all principal routes: inhalation, ingestion, and skin/eye contact.[8][9][10]
| PPE Category | Recommended Equipment | Rationale and Conformance Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard. | Protects against splashes, dust, and aerosols. Should conform to EN 166 (EU) or NIOSH (US) standards.[8][11] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber, inspected before use). A flame-resistant lab coat that is fully buttoned, along with full-length pants or skirt. Protective boots may be required for larger-scale operations. | Prevents dermal absorption, which is a common exposure route for nitroaromatics. Nitrile gloves provide good resistance to a range of chemicals.[8][10] |
| Respiratory Protection | Handling should occur within a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not feasible or during a large spill, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 for organic vapors/acid gases/particulates) must be used. | The compound is likely a powder, posing an inhalation risk. A fume hood provides primary engineering control. Respirator use requires prior training and fit-testing.[8][12][13] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Procedures must be in place for both minor and major spills.
Minor Spill (Small quantity of solid, contained on a benchtop)
-
Alert Personnel: Immediately notify others in the vicinity.[14]
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Wear the full PPE ensemble as detailed in the table above.
-
Containment & Cleanup:
-
Gently cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do NOT use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools (e.g., plastic scoop or dustpan), carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3][14] Avoid generating dust.[3][15]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a soap and water solution.[12][16]
-
Follow with a clean water rinse, and finally wipe with a solvent like 70% ethanol if compatible with the surface.
-
All cleaning materials (wipes, cloths) must be disposed of as hazardous waste in the same container as the spill debris.[14]
-
-
Final Steps: Remove PPE and wash hands thoroughly with soap and water.[8] Report the incident to your institution's Environmental Health and Safety (EHS) department.[14]
Major Spill (Large quantity, outside of containment, or any spill with airborne dust)
-
EVACUATE IMMEDIATELY: Alert all personnel in the lab and evacuate the area.[3][12]
-
Isolate the Area: Close the doors to the laboratory and post a warning sign.
-
Call for Emergency Response: From a safe location, contact your institution's emergency number (e.g., 911) and the EHS department.[12] Provide the chemical name, quantity spilled, and location.
-
Do Not Attempt to Clean Up: A major spill of a potentially energetic and toxic compound requires specialized training and equipment, including self-contained breathing apparatus (SCBA).[12][17] Only trained emergency responders should handle the cleanup.
Proper Disposal Procedures: A Step-by-Step Guide
The final disposal of 3-(4-Nitrophenyl)-1,2,5-oxadiazole and its associated waste is a critical step that must adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the sink. [1][18] Nitroaromatic compounds are persistent environmental pollutants and sink disposal is strictly forbidden for such raw chemical waste.[1][18]
Step 1: Waste Segregation
-
Isolate the Waste Stream: All waste containing 3-(4-Nitrophenyl)-1,2,5-oxadiazole must be collected in a dedicated hazardous waste container labeled "Nitroaromatic Organic Solid Waste."
-
Avoid Mixing: Do not mix this waste with other waste streams, such as non-halogenated solvents, aqueous waste, or sharps.[19] Incompatible materials can create additional hazards or complicate the final disposal process.
Step 2: Waste Container Selection and Labeling
-
Container: Use a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid). The container must be in good condition with no leaks or cracks.
-
Labeling: The container must be clearly labeled with a completed hazardous waste tag as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(4-Nitrophenyl)-1,2,5-oxadiazole"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date
-
The responsible researcher's name and contact information
-
Step 3: On-Site Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to capture any potential leaks.
-
Conditions: Keep the container closed at all times except when adding waste. Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[3][20]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department.[19]
-
Professional Disposal: EHS will arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.
-
Recommended Disposal Method: The standard and most environmentally sound method for the final disposal of energetic and toxic nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[19] This process effectively destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides, which are then treated by advanced emission control systems.[19]
Disposal Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Caption: Disposal workflow for 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
References
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
- Exposure to nitroaromatic explosives and health effects during disposal of military waste. (Research Article).
- Exposure to nitroaromatic explosives and health effects during disposal of military waste. (PubMed).
- Product Class 7: 1,2,5-Oxadiazoles. (Book Chapter).
- 3-Nitrophenol - Safety Data Sheet. Santa Cruz Biotechnology.
- Emergency and Spill Response Procedures. Auburn University.
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
- 2-nitrophenol waste discussion. Reddit r/chemistry.
- p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie.
- 3-(4-Nitrophenyl)-1,2,4-oxadiazole - PubChem. National Institutes of Health.
- SAFETY DATA SHEET - 7-(P-METHOXYBENZYLAMINO)-4-NITROBENZ-2-OXA-1,3-DIAZOLE. Spectrum Chemical.
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo.
- Chapter 5: Chemical Spill Procedures. University of Mary Washington.
- Biodegradation of Nitroaromatic Compounds and Explosives. (Symposium Proceedings).
- Emergency response / spill control. Health and Safety Executive (HSE).
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Oxadiazole Derivatives: A Comprehensive Review. Journal of Pharma and Biomedics.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (Guideline).
- UCCS Task Specific PPE Requirements - Chemical Use Hazards. University of Colorado Colorado Springs.
- SAFETY DATA SHEET - 4-(4-Nitrophenyl)-1,2,3-thiadiazole. Fisher Scientific.
- Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing.
- SAFETY DATA SHEET - 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole. Aldrich.
- SAFETY DATA SHEET - p-Nitrophenyl Phosphate, Disodium Salt, Hexahydrate. Merck Millipore.
- Decontamination of high-touch environmental surfaces (HITES) by wiping. (Journal Article).
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- Applications of 1,2,5-Oxadiazole. ChemicalBook.
- Screening Method and Antibacterial Activity of 1,3,4-Oxadiazole Sulfone Compounds against Citrus Huanglongbing. MDPI.
- Cleaning and Disinfection of Environmental Surfaces. ASC Quality Collaboration.
- FACTORS IMPACTING BACTERICIDAL AND FUNGICIDAL EFFICACY OF DISINFECTANTS ON HARD, NON-POROUS SURFACES. (Thesis).
- Field Equipment Cleaning and Decontamination at the FEC. Environmental Protection Agency (EPA).
Sources
- 1. reddit.com [reddit.com]
- 2. Exposure to nitroaromatic explosives and health effects during disposal of military waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jpbsci.com [jpbsci.com]
- 7. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. dess.uccs.edu [dess.uccs.edu]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. pppmag.com [pppmag.com]
- 14. students.umw.edu [students.umw.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. epa.gov [epa.gov]
- 17. hse.gov.uk [hse.gov.uk]
- 18. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 19. benchchem.com [benchchem.com]
- 20. spectrumchemical.com [spectrumchemical.com]
Personal Protective Equipment & Handling Guide: 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Part 1: Executive Safety Directive (Critical Isomer Distinction)
STOP AND VERIFY: Before proceeding, you must confirm the isomeric identity of your compound.
-
1,2,4-Oxadiazole isomer (CAS 16013-14-2): Common pharmacophore, standard organic hazards.
-
1,2,5-Oxadiazole isomer (Furazan derivative): ENERGETIC MATERIAL PRECURSOR. [1]
This guide specifically addresses the 1,2,5-oxadiazole derivative.[2] The 1,2,5-oxadiazole (furazan) ring system possesses higher enthalpy of formation and ring strain compared to its 1,2,4-isomer. When coupled with a nitro group, this compound must be treated as a potential explosive and shock-sensitive energetic material until specific sensitivity data confirms otherwise.
Part 2: Hazard Identification & Risk Assessment[3]
The "Why" Behind the Hazards
To handle this chemical safely, you must understand the molecular mechanics driving its reactivity.
-
Energetic Instability (The Furazan Core): The 1,2,5-oxadiazole ring is a key building block in high-energy density materials (HEDMs). The N-O-N bond arrangement creates significant ring strain and positive heat of formation.
-
Sensitization (The Nitro Group): The presence of the 4-nitrophenyl group adds an oxidizing moiety to the fuel-rich heterocyclic core. This "fuel-oxidizer" balance within the same molecule increases the risk of deflagration or detonation upon thermal or mechanical shock.
-
Toxicity (Nitroaromatic Moiety): Like many nitro-aromatics, this compound poses a risk of methemoglobinemia (interference with blood oxygen transport) and is likely readily absorbed through the skin.
Risk Assessment Flowchart
The following logic gate determines your handling protocol based on the scale and state of the material.
Figure 1: Risk assessment logic for determining handling protocols. Note that dry solid forms of furazan derivatives always trigger energetic handling protocols.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Protocol B (Energetic Handling) . Standard lab PPE is insufficient for potential deflagration events.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Sash lowered) | Primary defense. Do not use N95s; they offer no protection against nitro-aromatic vapors and can melt to the face in a flash fire. |
| Hand (Inner) | Nitrile (Double gloved) | Prevents skin absorption of the toxic nitro-aromatic moiety. Change immediately upon contamination. |
| Hand (Outer) | Kevlar® or Leather Gauntlets | Critical: If handling dry solids >1g. Provides cut and thermal protection if glassware shatters due to energetic decomposition. |
| Eye/Face | Safety Goggles + Face Shield | Goggles seal against vapors; the polycarbonate face shield mitigates low-velocity shrapnel from glassware failure. |
| Body | Nomex® Lab Coat | Standard cotton coats are flammable. Nomex provides flash-fire resistance. Avoid synthetic blends that melt. |
| Static Control | ESD Wrist Strap + Grounded Mat | Furazan derivatives can be electrostatically sensitive. Dissipating body charge prevents spark initiation. |
Part 4: Operational Protocols
Synthesis and Handling Workflow
Objective: Minimize mechanical stress (friction/impact) and thermal accumulation.
-
Preparation:
-
Clear the fume hood of all flammables and unnecessary glassware.
-
Set up a blast shield (polycarbonate, min 1/4 inch thick) between the operator and the apparatus.
-
Grounding: Ensure all metal spatulas and equipment are grounded. Use wood or conductive plastic spatulas if possible to avoid metal-on-glass friction.
-
-
Weighing:
-
Do not scrape material from the threads of a screw-cap vial (high friction zone).
-
Weigh into plastic weighing boats, not glass (avoids fragmentation hazard).
-
Dissolve the solid in solvent (e.g., DMSO, Acetonitrile) as early as possible. In solution, the energetic risk is significantly dampened.
-
-
Reaction Setup:
-
Temperature Control: Never heat a neat (solvent-free) sample of this compound.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent oxygen enrichment, which sensitizes nitro compounds.
-
Storage
-
Temperature: Store at 2–8°C. Cold storage reduces the rate of slow thermal decomposition (autocatalysis).
-
Segregation: Store away from strong bases (amines, hydroxides) and reducing agents . Bases can deprotonate the ring or side chains, leading to unstable anionic intermediates that may detonate.
-
Container: Amber glass vial with a Teflon-lined cap. Secondary containment is mandatory.
Part 5: Waste Management & Disposal
WARNING: Do not dispose of 1,2,5-oxadiazole derivatives in general organic waste streams if they are in solid form.
Chemical Deactivation (Recommended)
Before disposal, the energetic nitro/furazan system should be chemically degraded if possible.
-
Method: Chemical reduction using Zinc/HCl or Iron/Acetic Acid can reduce the nitro group to an amine, significantly lowering the explosive potential.
-
Verification: Monitor the reaction by TLC to ensure the disappearance of the starting nitro compound.
Disposal Workflow
Figure 2: Disposal workflow emphasizing the segregation of solid energetic waste.
Part 6: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Monitor for signs of cyanosis (blue lips/nails) due to methemoglobinemia.
-
Spill (Solid):
-
Evacuate the immediate area.[3]
-
Do not sweep (friction hazard).
-
Wet the spill with a compatible solvent (e.g., ethanol/water) to desensitize it.
-
Absorb with inert material (vermiculite) and place in a plastic waste container.
-
-
Fire: Use Water Spray . Do not use dry chemical extinguishers on oxidizer-rich fires as they may be ineffective. Fight fire from a maximum distance.
References
-
PubChem. 3-(4-Nitrophenyl)-1,2,4-oxadiazole Compound Summary (Isomer Comparison). National Library of Medicine. Available at: [Link]
-
Wang, B., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.[1] Frontiers in Chemistry. Available at: [Link]
-
Fischer, D., et al. (2015). Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials.[4] Angewandte Chemie International Edition.[4] Available at: [Link]
-
Tang, Y., et al. (2016). Synthesis and Properties of Energetic 1,2,4-Oxadiazoles. ResearchGate.[5] Available at: [Link]
Sources
- 1. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
